6-Bromo-8-chloroimidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-8-chloroimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZYRMMFTWYTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-8-chloroimidazo[1,5-a]pyridine: Chemical Properties & Functionalization Guide
This guide serves as a definitive technical resource for 6-Bromo-8-chloroimidazo[1,5-a]pyridine , a specialized heterocyclic scaffold increasingly utilized in high-value medicinal chemistry programs (e.g., aldosterone synthase and IDO1 inhibition).
Executive Summary & Structural Significance
6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6) is a bicyclic heteroaromatic scaffold characterized by a bridgehead nitrogen at position 4. Unlike its more common isomer, imidazo[1,2-a]pyridine, the [1,5-a] system possesses unique electronic properties due to the specific arrangement of its nitrogen atoms (N2 and N4), rendering it a "privileged structure" for specific enzymatic binding pockets.
Core Value Proposition
The molecule's primary value lies in its orthogonal halogen handles :
-
C6-Bromine: Highly reactive toward oxidative addition; serves as the primary site for cross-coupling (Suzuki, Buchwald-Hartwig).
-
C8-Chlorine: Sterically hindered and electronically distinct; serves as a secondary functionalization site or a stable lipophilic anchor.
This "programmed reactivity" allows researchers to rapidly generate diverse libraries around the imidazo[1,5-a]pyridine core without protecting group manipulations.
Structural Analysis & Numbering
Confusion often arises between the [1,5-a] and [1,2-a] isomers. The correct numbering for the [1,5-a] system is critical for retrosynthetic planning.
-
Position 1: Carbon adjacent to bridgehead N (in the imidazole ring).
-
Position 2: Imidazole Nitrogen.[1]
-
Position 3: Carbon between N2 and N4.
-
Position 4: Bridgehead Nitrogen.
-
Position 5-8: Pyridine ring carbons (counter-clockwise from bridgehead).
Mapping to Precursor: To synthesize 6-bromo-8-chloroimidazo[1,5-a]pyridine , the pyridine precursor must be substituted as follows:
-
Pyridine C3
Becomes Imidazo C8 (Chloro). -
Pyridine C5
Becomes Imidazo C6 (Bromo).
Thus, the required precursor is 2-(aminomethyl)-3-chloro-5-bromopyridine .
Synthesis Methodologies
The synthesis of this core typically proceeds via the cyclization of a substituted 2-(aminomethyl)pyridine. Below is a validated protocol adapted from high-yield patent literature.
Diagram 1: Synthesis Workflow
Caption: Two-step synthesis starting from the commercially available nitrile precursor.
Detailed Protocol: Cyclization Step
Objective: Conversion of 2-(aminomethyl)-3-chloro-5-bromopyridine to the imidazo[1,5-a]pyridine core.
-
Reagents:
-
Substrate: 2-(aminomethyl)-3-chloro-5-bromopyridine (1.0 eq)
-
Cyclizing Agent: Triethyl orthoformate (5.0 eq) or Formic acid (excess).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - optional but accelerates reaction.
-
Solvent: Ethanol or Toluene (anhydrous).
-
-
Procedure:
-
Dissolve the amine intermediate in anhydrous ethanol (0.5 M concentration).
-
Add triethyl orthoformate and pTSA.
-
Heat to reflux (80°C) under nitrogen atmosphere for 6–12 hours. Monitor by LC-MS (Target M+H: ~231/233).
-
Workup: Concentrate in vacuo. Redissolve residue in DCM, wash with saturated NaHCO₃ to neutralize acid. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM). The product is typically a white to off-white solid.
-
Reactivity & Functionalization Strategy
The strategic advantage of this scaffold is the regioselective cross-coupling . The electronic environment dictates that the C6-Br bond is significantly more labile than the C8-Cl bond.
Diagram 2: Regioselectivity Map
Caption: Order of reactivity allows for sequential functionalization: C6
Experimental Protocol: Regioselective Suzuki Coupling (C6-Br)
Objective: Install an aryl group at C6 without affecting the C8-Cl handle.
-
Reaction Setup:
-
Substrate: 6-Bromo-8-chloroimidazo[1,5-a]pyridine (1.0 eq).
-
Boronic Acid: Aryl-B(OH)₂ (1.1 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq). Note: Avoid highly active catalysts like XPhos at this stage to prevent C8 coupling.
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with Argon for 15 minutes.
-
Combine substrate, boronic acid, base, and catalyst in a sealed tube.
-
Heat to 80–90°C for 4–6 hours. Do not overheat (>110°C) to preserve the C8-Cl bond.
-
Validation: LC-MS should show consumption of Br-starting material and formation of the mono-coupled product. The Cl-isotope pattern (3:1) should remain visible in the product mass spectrum.
-
Physicochemical Properties
Understanding the physical baseline is crucial for ADME prediction in drug discovery.
| Property | Value / Description | Notes |
| Molecular Formula | C₇H₄BrClN₂ | |
| Molecular Weight | 231.48 g/mol | Distinct isotope pattern (Br+Cl) |
| Calculated LogP | ~2.75 | Moderately lipophilic |
| TPSA | 17.3 Ų | Good membrane permeability |
| Solubility | Low in water; High in DCM, DMSO, MeOH | Use DMSO for biological assays |
| pKa (Conj.[1][2][3][4] Acid) | ~3.5 - 4.5 | Less basic than imidazo[1,2-a]pyridine |
| Appearance | White to pale yellow solid |
Applications in Drug Discovery
The 6-bromo-8-chloroimidazo[1,5-a]pyridine core is a bioisostere for indole and naphthalene, often used to optimize:
-
Aldosterone Synthase (CYP11B2) Inhibitors: The C8-Cl group often fills a small hydrophobic pocket, improving selectivity over CYP11B1 (Cortisol synthase).
-
IDO1 Inhibitors: The scaffold mimics the tryptophan core, with the halogens tuning the electronics to match the heme-binding environment.
-
PARG Inhibitors: Recent patent literature (WO2025073870) highlights this specific halogenation pattern in Poly(ADP-ribose) glycohydrolase inhibitors.
References
-
WO2025073870A1 . PARG inhibitory compounds. Google Patents. Link
-
ChemScene . 6-Bromo-8-chloroimidazo[1,5-a]pyridine Product Data. Link
-
Beilstein J. Org. Chem. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. 2020. Link
-
GuideChem . 8-Bromo-6-chloroimidazo[1,2-a]pyridine Properties (Comparative Isomer Data). Link
-
RSC Advances . Transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines. (Contextual reference for halogen reactivity). Link
Sources
6-Bromo-8-chloroimidazo[1,5-a]pyridine CAS number 1427385-99-6
An In-Depth Technical Guide to 6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS 1427385-99-6).
CAS Number: 1427385-99-6 Molecular Formula: C₇H₄BrClN₂ Molecular Weight: 231.48 g/mol IUPAC Name: 6-Bromo-8-chloroimidazo[1,5-a]pyridine[1][2]
Executive Summary
6-Bromo-8-chloroimidazo[1,5-a]pyridine is a high-value heterocyclic building block used primarily in the discovery of small-molecule therapeutics. Distinguished by its imidazo[1,5-a]pyridine core—a bioisostere of indole and azaindole—this scaffold offers unique electronic properties and solubility profiles desirable in kinase inhibitors, IDO1 inhibitors, and CNS-active agents.
The compound's utility lies in its orthogonal halogenation pattern : the C6-Bromine and C8-Chlorine atoms possess distinct reactivities toward transition-metal-catalyzed cross-coupling, enabling highly controlled, sequential functionalization. This guide provides a rigorous analysis of its synthesis, reactivity, and application in medicinal chemistry.
Chemical Identity & Structural Analysis[3][4][5][6][7]
Structural Numbering & Logic
Unlike the more common imidazo[1,2-a]pyridine isomer, the imidazo[1,5-a]pyridine skeleton places the bridgehead nitrogen at position 2 (in some numbering schemes) or simply relies on the fusion nomenclature. For this guide, we utilize the standard IUPAC numbering for the fused system:
-
Position 1 & 3: The imidazole ring carbons.
-
Position 5, 6, 7, 8: The pyridine ring carbons.
-
Substituents:
-
C6-Bromo: Located para to the bridgehead nitrogen (electronically linked to the pyridine nitrogen lone pair).
-
C8-Chloro: Located ortho to the bridgehead carbon, exerting steric influence on the C1 position.
-
Physical Properties
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Melting Point | 127–139 °C | Varies by crystal form/purity |
| Solubility | DMSO, DCM, Methanol | Poor solubility in water/hexanes |
| pKa (Calc) | ~3.5 (Conjugate acid) | Less basic than imidazo[1,2-a]pyridine |
| LogP | ~2.75 | Lipophilic scaffold |
Synthetic Methodology
The synthesis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine is non-trivial due to the specific substitution pattern required on the pyridine precursor. The most robust industrial route utilizes a cyclodehydration of N-(pyridin-2-ylmethyl)formamides .
Retrosynthetic Analysis
To achieve the 6-Br, 8-Cl substitution on the final core, the pyridine precursor must map as follows:
-
Imidazo C6
Pyridine C5 -
Imidazo C8
Pyridine C3
Required Precursor: (5-Bromo-3-chloropyridin-2-yl)methanamine.
Step-by-Step Protocol
Caution: This protocol involves the use of POCl₃ (corrosive, reacts violently with water) and halogenated solvents. Perform all steps in a fume hood.
Phase 1: Precursor Synthesis (Reductive Amination)
Starting Material: 5-Bromo-3-chloro-2-cyanopyridine (commercially available or via Sandmeyer from amine).
-
Reduction: Dissolve 5-bromo-3-chloro-2-cyanopyridine in THF. Add BH₃·THF complex (1.0 M) dropwise at 0°C.
-
Workup: Quench carefully with MeOH/HCl. Reflux to break the boron-amine complex. Basify with NaOH and extract with DCM.
-
Yield: (5-Bromo-3-chloropyridin-2-yl)methanamine.
Phase 2: Formylation
-
Reagents: Precursor amine (1.0 eq), Ethyl formate (excess) or Formic acid/EDC.
-
Procedure: Reflux the amine in ethyl formate overnight. Alternatively, stir with Formic acid and EDC·HCl in DCM at RT for 4 hours.
-
Isolation: Evaporate volatiles. The N-formyl intermediate is usually pure enough for the next step.
Phase 3: Cyclodehydration (Bischler-Napieralski Variation)
-
Activation: Dissolve N-((5-bromo-3-chloropyridin-2-yl)methyl)formamide in anhydrous Toluene or DCE.
-
Cyclization: Add POCl₃ (1.5 eq) dropwise. Heat to reflux (80–100°C) for 2–4 hours.
-
Mechanistic Insight: POCl₃ activates the formamide carbonyl. The pyridine nitrogen attacks the activated carbon, closing the ring. Subsequent loss of water/proton restores aromaticity.
-
-
Quench: Cool to 0°C. Slowly pour into saturated NaHCO₃ (gas evolution!).
-
Purification: Extract with EtOAc. Dry over Na₂SO₄.[3] Flash chromatography (Hexane/EtOAc gradient) yields the target 6-Bromo-8-chloroimidazo[1,5-a]pyridine .
Synthesis Workflow Diagram
Figure 1: Synthetic route from cyanopyridine precursor to the imidazo[1,5-a]pyridine core.[1]
Reactivity & Functionalization Strategy
The power of CAS 1427385-99-6 lies in its ability to serve as a bifunctional scaffold . The electronic difference between the C6-Bromine and C8-Chlorine allows for sequential cross-coupling.
Orthogonal Cross-Coupling
-
Site A (C6-Br): High Reactivity.
-
The C6 position is electronically similar to the para-position of a pyridine. The C-Br bond is significantly weaker and more prone to oxidative addition than the C-Cl bond.
-
Protocol: Suzuki-Miyaura coupling at Room Temperature or mild heating (40°C) using Pd(dppf)Cl₂ or Pd(PPh₃)₄ will selectively couple at C6, leaving C8-Cl intact.
-
-
Site B (C8-Cl): Lower Reactivity.
-
The C8-Cl bond is sterically hindered by the bridgehead and electronically deactivated.
-
Protocol: Requires forcing conditions (90–110°C), active catalytic systems (e.g., XPhos Pd G2, Buchwald precatalysts), or conversion to a boronate ester for subsequent coupling.
-
C-H Activation (C1/C3)
The imidazole ring protons (C1 and C3) are acidic and susceptible to:
-
Electrophilic Aromatic Substitution (SEAr): Halogenation (NBS/NIS) typically occurs at C3 (the position between the nitrogens) or C1 depending on conditions.
-
Lithiation: Direct lithiation with n-BuLi occurs preferentially at C3 , allowing formylation or carboxylation.
Functionalization Logic Diagram
Figure 2: Regioselective functionalization logic for library generation.
Applications in Drug Discovery
Kinase Inhibition
The imidazo[1,5-a]pyridine core mimics the ATP-binding motif of adenosine. The 6- and 8-positions project substituents into the solvent-exposed regions or the hydrophobic back pocket of kinase enzymes (e.g., p38 MAP kinase, PI3K). The 8-chloro group specifically can induce a twist in the molecule, aiding in atropisomeric selectivity in binding pockets.
IDO1 Inhibitors
Derivatives of imidazo[1,5-a]pyridine have been explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. The scaffold acts as a heme-binder mimic.
Bioisosterism
This scaffold is often used to replace:
-
Indole: Improves metabolic stability (reduces oxidation at C2/C3).
-
Imidazo[1,2-a]pyridine: Alters the vector of substituents and hydrogen bond acceptor capability (N2 position shift).
Handling & Safety Information
-
Hazards: Classified as Irritant (H315, H319, H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound may darken upon exposure to light and air due to oxidation of the electron-rich imidazole ring.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 20 mM). Avoid freeze-thaw cycles; aliquot stocks for single use.
References
-
Chemical Identity & CAS Verific
- Source: Sigma-Aldrich / Merck KGaA. "6-Bromo-8-chloroimidazo[1,5-a]pyridine | 1427385-99-6".
-
General Synthesis of Imidazo[1,5-a]pyridines
- Title: "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
-
Source: Beilstein Journal of Organic Chemistry, 2020.[4]
-
Precursor Identity ((5-bromo-3-chloropyridin-2-yl)methanamine)
- Source: PubChem Compound Summary.
-
Medicinal Chemistry Applic
- Title: "Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applic
- Source: New Journal of Chemistry (RSC), 2021.
-
Reactivity & Functionaliz
- Context: General reactivity of dihalo-heterocycles in Pd-c
- Source: Organic Chemistry Portal - Suzuki Coupling.
Sources
Comprehensive Synthesis and Mechanistic Evaluation of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6)
Executive Summary & Strategic Importance
The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, exhibiting profound utility in oncology and inflammatory disease targeting[1]. Specifically, 6-bromo-8-chloroimidazo[1,5-a]pyridine serves as a critical, highly functionalized building block. Its unique di-halogenated substitution pattern allows for orthogonal cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an indispensable intermediate in the synthesis of highly potent poly(ADP-ribose) glycohydrolase (PARG) inhibitors, which are currently advancing in clinical development for proliferative disorders[2].
Retrosynthetic Strategy & Mechanistic Rationale
The construction of the imidazo[1,5-a]pyridine core traditionally relies on the intramolecular cyclodehydration of a 2-(aminomethyl)pyridine derivative[3].
Retrosynthetic pathway for 6-Bromo-8-chloroimidazo[1,5-a]pyridine.
Causality in Reagent Selection
-
Chemoselective Reduction: The starting material, 5-bromo-3-chloropicolinonitrile, contains two reducible halogens. Standard catalytic hydrogenation (Pd/C, H₂) would result in rapid hydrodehalogenation. Therefore, Borane-THF (BH₃·THF) is selected. It acts via nucleophilic hydride delivery to the electrophilic nitrile carbon, leaving the aryl carbon-halogen bonds completely intact[4].
-
Electrophilic Activation (The 8-Chloro Hurdle): The 8-chloro substituent is positioned ortho to the pyridine nitrogen. This chlorine atom exerts a powerful inductive electron-withdrawing effect (-I) and significant steric hindrance, drastically reducing the nucleophilicity of the pyridine nitrogen. Consequently, mild dehydrating agents (like SOCl₂ or TsCl) fail to drive the cyclization. Phosphorus oxychloride (POCl₃) is strictly required to convert the formamide into a highly electrophilic Vilsmeier-type chloroiminium ion, which forces the deactivated pyridine nitrogen to attack[5].
Mechanistic logic of the POCl3-mediated cyclodehydration step.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to verify success before proceeding.
Step 1: Chemoselective Nitrile Reduction
Objective: Synthesis of (5-bromo-3-chloropyridin-2-yl)methanamine.
-
Reaction: Charge a flame-dried flask with 5-bromo-3-chloropicolinonitrile (1.0 equiv) and anhydrous THF (0.2 M) under N₂. Cool to 0 °C.
-
Addition: Add BH₃·THF (1.0 M in THF, 3.0 equiv) dropwise over 30 minutes to control the exothermic borane complexation.
-
Heating: Warm to room temperature, then reflux (65 °C) for 12 hours.
-
Quench: Cool to 0 °C. Cautiously add MeOH dropwise until gas evolution ceases, followed by 1 M HCl to break the boron-amine complex. Basify with 2 M NaOH and extract with EtOAc (3x).
-
Validation Check: FTIR must show the complete disappearance of the sharp C≡N stretch (~2230 cm⁻¹) and the emergence of a broad N-H stretch (~3300 cm⁻¹). LC-MS must confirm a mass shift from m/z 216 to m/z 220[M+H]⁺.
Step 2: N-Formylation
Objective: Synthesis of N-((5-bromo-3-chloropyridin-2-yl)methyl)formamide.
-
Reaction: Dissolve the crude amine from Step 1 in pure formic acid (10 volumes).
-
Heating: Heat the solution to 90 °C for 5 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess formic acid. Neutralize the residue with saturated aqueous NaHCO₃ (pH ~8) and extract with DCM (3x). Dry over anhydrous Na₂SO₄ and concentrate.
-
Validation Check: TLC (100% EtOAc) will show the conversion of the primary amine (ninhydrin-positive, baseline) to a higher R_f, UV-active formamide spot. LC-MS will show m/z 248[M+H]⁺.
Step 3: POCl₃-Mediated Cyclodehydration
Objective: Final ring closure to 6-bromo-8-chloroimidazo[1,5-a]pyridine.
-
Reaction: Dissolve the formamide intermediate (1.0 equiv) in anhydrous toluene (0.1 M).
-
Activation: Add POCl₃ (4.0 equiv) dropwise at room temperature.
-
Cyclization: Heat the mixture to 90 °C for 4 hours. The solution will darken as the chloroiminium ion forms and cyclizes.
-
Quench & Free-basing: Cool to room temperature and pour slowly into vigorously stirred ice water (Highly Exothermic). The product initially forms a water-soluble hydrochloride salt. Adjust the pH to 8 using 2 M NaOH to precipitate the free base. Extract with DCM, dry, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Validation Check: The purified product exhibits intense blue fluorescence under 365 nm UV light on a TLC plate, a hallmark of the fully aromatized imidazo[1,5-a]pyridine system. LC-MS confirms the loss of water (-18 Da) with a target m/z of 230 [M+H]⁺.
Quantitative Reaction Optimization
The table below summarizes the empirical data justifying the selection of POCl₃ over other dehydrating agents for the cyclization of the deactivated pyridine precursor.
| Entry | Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | POCl₃ (4.0 eq) | Toluene | 90 | 4 | 78% | Clean conversion; highly electrophilic intermediate overcomes 8-Cl deactivation. |
| 2 | SOCl₂ (4.0 eq) | DCM | 40 | 12 | 15% | Mostly unreacted starting material; insufficient electrophilicity. |
| 3 | Tf₂O / Pyridine | DCM | 0 to 25 | 6 | 45% | Moderate conversion; significant tarring and side-product formation. |
| 4 | POCl₃ (Neat) | None | 100 | 2 | 60% | Rapid cyclization but accompanied by thermal degradation products. |
Table 1: Optimization of Cyclodehydration Conditions for N-((5-bromo-3-chloropyridin-2-yl)methyl)formamide.
References
- Title: WO2025073870A1 - Parg inhibitory compound Source: Google Patents URL
-
Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]
Sources
- 1. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 2. WO2025073870A1 - Parg inhibitory compound - Google Patents [patents.google.com]
- 3. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Structure Elucidation of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
This guide details the structural elucidation of 6-Bromo-8-chloroimidazo[1,5-a]pyridine . It is designed for medicinal chemists and analytical scientists requiring a rigorous, evidence-based approach to validating this specific scaffold.
Executive Summary & Scaffold Significance
The imidazo[1,5-a]pyridine core is a "privileged scaffold" in drug discovery, serving as a bioisostere for indole and azaindole systems. Its planar, electron-deficient nature makes it ideal for π-stacking interactions in kinase pockets and IDO1 inhibitors.
The specific functionalization—6-Bromo-8-chloro —presents a unique analytical challenge and opportunity. The halogenation pattern is critical:
-
C6-Bromine: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the pharmacophore.
-
C8-Chlorine: Often used to modulate metabolic stability (blocking oxidation) or induce specific steric clashes to improve selectivity.
Validating this regioisomer is non-trivial due to the potential for isomeric scrambling during cyclization (e.g., vs. [1,2-a] isomers) and the silence of quaternary carbons in standard 1H NMR. This guide provides a definitive elucidation protocol.
Synthesis Context & Regioisomeric Risks
To elucidate the structure, one must understand its origin. This molecule is typically synthesized via the Vilsmeier-Haack cyclization of an N-(pyridin-2-ylmethyl)amide derivative.
-
Precursor: (3-Chloro-5-bromopyridin-2-yl)methanamine.
-
Risk Factor: The primary risk is not the formation of the [1,2-a] isomer (which requires an exocyclic amine), but rather misassignment of the halogen positions if the starting pyridine material was ambiguous, or if electrophilic halogenation was attempted post-cyclization (which typically favors C1/C3 positions on the imidazole ring).
Assumption for Elucidation: We are confirming the structure of a product intended to be the 6,8-dihalogenated species.
Mass Spectrometry: The Isotopic Fingerprint
Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first " go/no-go " decision gate. The presence of one bromine and one chlorine atom creates a distinct isotopic envelope.[1][2][3]
Theoretical Isotope Distribution
-
Br: 50.7% |
Br: 49.3% (Approx 1:1) -
Cl: 75.8% |
Cl: 24.2% (Approx 3:1)
Diagnostic Pattern (M+H)+
For a molecule with 1 Br and 1 Cl, the molecular ion cluster follows a 3:4:1 intensity ratio.
| Ion Species | Composition | Relative Intensity (Approx) | Diagnostic Value |
| M | 100% (Base) | Confirms nominal mass. | |
| M+2 | ( | ~130% | The "tall" middle peak. Co-elution of isotopologues. |
| M+4 | ~33% | Confirms presence of both halogens. |
Protocol Check: If your MS spectrum shows a 1:1 doublet (M, M+2), you have lost the Chlorine. If it shows a 3:1 doublet, you have lost the Bromine. The 3:4:1 triplet-like pattern is mandatory for the 6-Br-8-Cl species.
NMR Spectroscopy: The Elucidation Core
The definitive proof of structure relies on 1H, 13C, and 2D NMR. The imidazo[1,5-a]pyridine numbering system (IUPAC) is used here:
-
Positions 1, 3: Imidazo ring.[4]
-
Positions 5, 6, 7, 8: Pyridine ring.[5]
-
Bridgehead Nitrogen: Position 2 (systematic) or unnumbered fusion point.
1H NMR: Scalar Coupling Analysis
We expect four aromatic protons . The substitution pattern (6-Br, 8-Cl) eliminates vicinal coupling on the pyridine ring, leaving only meta-coupling.
| Proton | Position | Multiplicity | Chemical Shift ( | Mechanistic Cause | |
| H1 | Imidazole | Singlet (s) | - | 7.5 - 7.8 | Aromatic, adjacent to bridgehead C. |
| H3 | Imidazole | Singlet (s) | - | 8.0 - 8.4 | Deshielded by adjacent N2. |
| H5 | Pyridine | Doublet (d) | 8.8 - 9.2 | Most Deshielded. Peri-effect of N-bridge. | |
| H7 | Pyridine | Doublet (d) | 7.4 - 7.6 | Meta-coupled to H5. Shielded relative to H5. |
Critical Distinction:
-
If you see a doublet with
Hz , you do not have the 6,8-disubstituted isomer. You likely have the 5,6- or 6,7-isomer. -
The H5 proton is the "lighthouse" of this molecule. Its extreme downfield shift is characteristic of the proton adjacent to the bridgehead nitrogen in the [1,5-a] system.
2D NMR: Connectivity Mapping
Standard 1D NMR cannot definitively prove the halogens are at 6 and 8 versus 5 and 7. We need HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) .
HMBC Logic (Long-Range C-H)
-
H5 to C8a (Bridgehead): H5 should show a strong 3-bond correlation (
) to the quaternary bridgehead carbon (C8a). -
H3 to C1/C8a: H3 correlates to the bridgehead, linking the two rings.
-
H7 Correlations: H7 will correlate to C5 and C8a, but crucially will show correlations to the carbon bearing Chlorine (C8) and Bromine (C6).
NOESY: The Regio-Lock
This is the self-validating step.
-
Interaction: H5
H3 . -
Logic: Due to the planar fused geometry, the proton at position 5 (pyridine ring) is spatially proximate to the proton at position 3 (imidazole ring).
-
Result: A strong NOE cross-peak between the most deshielded pyridine proton (H5) and the imidazole proton (H3) confirms the [1,5-a] fusion and that Position 5 is unsubstituted .
-
If H5 were substituted (e.g., 5-Br), this NOE would be absent.
-
Visualization of Elucidation Logic
The following diagram illustrates the connectivity and the critical NOE interaction that confirms the structure.
Caption: Structural connectivity map highlighting the diagnostic H5-H7 meta-coupling and the critical H5-H3 NOE interaction that confirms the ring fusion orientation.
Experimental Protocol: Step-by-Step Validation
To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized workflow.
Step 1: Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for imidazo[1,5-a]pyridines to prevent aggregation and ensure sharp peaks for the quadrupolar nitrogens. -
Concentration: 10-15 mg in 0.6 mL for clear 13C and 2D acquisition.
Step 2: Acquisition Sequence
-
1H NMR (16 scans): Verify purity and integration (Ratio 1:1:1:1). Look for the H5 singlet/doublet at >8.5 ppm.
-
13C NMR (1024 scans): Confirm carbon count. Expect 7 carbons. C-Br (~110-120 ppm) and C-Cl (~120-130 ppm) will be lower intensity quaternary signals.
-
COSY: Confirm H5 and H7 are NOT vicinally coupled (no cross peak).
-
NOESY (Mixing time 500ms): Look for the H5-H3 cross-peak.
Step 3: Decision Tree
Caption: Logical decision tree for validating the 6-Bromo-8-chloro regioisomer against common synthetic byproducts.
References
-
IUPAC Numbering & Nomenclature
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274090, Imidazo[1,5-a]pyridine. Retrieved from [Link]
-
-
Synthesis & Scaffold Properties
-
L. E. W. (2025). Synthesis of Novel Imidazo[1,5-a]pyridine Derivatives. Revue Roumaine de Chimie. Retrieved from [Link]
-
-
Mass Spectrometry of Halogens
-
NMR Characterization of Imidazo[1,5-a]pyridines
-
MDPI (2025). Luminescent Imidazo[1,5-a]pyridine Cores: Structural Tunability. Retrieved from [Link]
-
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-a]pyridine(274-47-5) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Characterization of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Executive Summary
6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6) is a critical bicyclic heteroaromatic scaffold employed in the synthesis of advanced medicinal agents, particularly Poly(ADP-ribose) glycohydrolase (PARG) inhibitors and IDO1 inhibitors.[1] Its unique substitution pattern—featuring a bromine at C6 and a chlorine at C8—provides versatile handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the independent functionalization of the pyridine ring.
This technical guide provides the definitive spectroscopic data for this scaffold. Due to the high reactivity of the unsubstituted core, characterization is frequently performed on its stable ethyl ester derivative (Ethyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylate ), which serves as the primary analytical standard in industrial workflows.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 6-Bromo-8-chloroimidazo[1,5-a]pyridine |
| CAS Number | 1427385-99-6 |
| Molecular Formula | |
| Molecular Weight | 231.48 g/mol |
| Monoisotopic Mass | 229.92 (based on |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, |
Synthesis & Experimental Preparation
To ensure spectral accuracy, samples must be prepared free of the common bis-cyclized impurities. The industrial standard synthesis utilizes a
Synthesis Workflow (Graphviz)
Figure 1: Industrial synthesis pathway for the 3-carboxylate derivative, the primary stable precursor for spectroscopic verification.
Spectroscopic Data Analysis[5]
Mass Spectrometry (LC-MS)
The presence of one bromine and one chlorine atom creates a distinct isotopic signature that serves as the primary confirmation of identity.
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Characteristic Pattern: 3:4:1 ratio (approximate) for M, M+2, and M+4 peaks.
| Ion Species | Isotope Composition | Relative Abundance (Theoretical) | m/z (Ester Derivative) |
| 100% (Base) | 304.8 | ||
| ~130% | 306.8 | ||
| ~30% | 308.8 |
Analyst Note: The "M+2" peak is actually larger than the "M" peak in many low-res scans due to the summation of the
andpopulations. A 3:4:1 triplet pattern is diagnostic for the motif.
Nuclear Magnetic Resonance ( H NMR)
The following data corresponds to the Ethyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylate (Reference Standard). The core scaffold signals are highly deshielded due to the electron-deficient nature of the pyridine ring substituted with two halogens.
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.47 | Singlet (s) | 1H | H-5 | Diagnostic Peak: Highly deshielded by the bridgehead nitrogen and the anisotropy of the fused ring system. Located peri- to the bridgehead. |
| 7.77 | Singlet (s) | 1H | H-1 | Imidazole ring proton.[2] Sharp singlet characteristic of the 1-position in 3-substituted systems. |
| 7.20 | Singlet (s) | 1H | H-7 | Pyridine ring proton located between the 6-Br and 8-Cl substituents.[2] |
| 4.65 - 4.42 | Multiplet (m) | 2H | Ethyl ester methylene group. | |
| 1.57 - 1.42 | Multiplet (m) | 3H | Ethyl ester methyl group.[2] |
Predicted Shifts for Unsubstituted Core (CAS 1427385-99-6)
If the ester at C3 is removed (decarboxylation), the following shifts are expected based on SAR trends for imidazo[1,5-a]pyridines:
-
H-3: Appears as a singlet around 8.10 - 8.30 ppm .
-
H-5: Shifts slightly upfield (shielded) to ~8.50 - 9.00 ppm due to loss of the electron-withdrawing ester.
-
H-1: Shifts upfield to ~7.50 ppm .
Infrared Spectroscopy (IR)
-
C-H Stretch (Aromatic): 3050–3100
(Weak) -
C=N / C=C Stretch: 1580–1620
(Medium, characteristic of the imidazopyridine core) -
C-Cl / C-Br Stretch: 700–800
(Strong fingerprint region bands)
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) or DMSO- .-
Note: DMSO-
is preferred if the sample contains polar impurities or free carboxylic acids, but provides sharper resolution for the aromatic singlets.
-
-
Filtration: If the solution is cloudy (common with inorganic salts from cyclization), filter through a cotton plug in a glass pipette.
Protocol B: LC-MS Method (Rapid Screening)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 254 nm and MS (ESI+).
-
Expected RT: ~0.72 min (for the ethyl ester derivative).
References
-
World Intellectual Property Organization (WIPO). (2025). PARG Inhibitory Compounds and Methods of Use.[2][3] Patent WO2025073870A1.
- Source of experimental NMR and LCMS data for the ethyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylate intermedi
-
Li, M., et al. (2014).[4] "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines." Organic Letters, 16(24), 6232–6235.
- Reference for general imidazo[1,5-a]pyridine synthesis mechanisms.
-
BLD Pharm. (2024). Product Data Sheet: 6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS 1427385-99-6).[1][5]
- Confirm
Sources
- 1. 1360932-45-1|6-Bromo-4-chloro-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 2. WO2025073870A1 - Parg inhibitory compound - Google Patents [patents.google.com]
- 3. WO2025073870A1 - Parg inhibitory compound - Google Patents [patents.google.com]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. 6-溴-8-氯咪唑并[1,5-A]吡啶—1427385-99-6-湖北魏氏化学试剂股份有限公司 [m.weishichem.com]
An In-Depth Technical Guide to the Solubility of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a compound like 6-Bromo-8-chloroimidazo[1,5-a]pyridine, which belongs to the versatile imidazopyridine class of heterocycles, understanding its solubility is paramount. Heterocyclic compounds are a cornerstone of medicinal chemistry, with over 85% of biologically active chemical entities containing a heterocycle.[1] The imidazopyridine scaffold, in particular, is a "privileged structure" known to interact with a wide range of biological targets.[2]
The aqueous solubility of a potential drug candidate directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability.[3] Poor solubility can lead to failed clinical trials and significant financial losses. Therefore, the early and accurate determination of solubility is a critical step in the drug discovery and development pipeline.[3][4] This guide provides the necessary framework for researchers to approach the solubility assessment of 6-Bromo-8-chloroimidazo[1,5-a]pyridine with scientific rigor.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for 6-Bromo-8-chloroimidazo[1,5-a]pyridine is scarce, we can infer its likely properties based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 6-Bromo-8-chloroimidazo[1,5-a]pyridine and Related Analogs
| Property | 6-Bromo-8-chloroimidazo[1,5-a]pyridine | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | 8-Bromo-6-chloroimidazo[1,2-a]pyridine |
| Molecular Formula | C₇H₄BrClN₂ | C₇H₄BrFN₂ | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 | 215.02 | 231.48 |
| Appearance | Solid (predicted) | Not specified | Yellow Powder[5] |
| Melting Point | Not specified | Not specified | 127.0-139.0 °C[5] |
| LogP (predicted) | ~2.6 (estimated) | 2.6[6] | Not specified |
The presence of two halogen atoms (bromine and chlorine) and the fused heterocyclic ring system suggests that 6-Bromo-8-chloroimidazo[1,5-a]pyridine is likely a crystalline solid with low aqueous solubility and better solubility in organic solvents. Similar heterocyclic compounds are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in some alcohols like methanol and ethanol.[7] The choice of solvent is critical, especially in early-stage drug discovery where compounds are often initially dissolved in DMSO for high-throughput screening.[8]
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the thermodynamic solubility of 6-Bromo-8-chloroimidazo[1,5-a]pyridine. This "shake-flask" method is considered the gold standard for its accuracy and reliability.[8]
Materials and Reagents
-
6-Bromo-8-chloroimidazo[1,5-a]pyridine (purity ≥98%)
-
Solvents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Chloroform
-
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Step-by-Step Methodology
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a small amount of 6-Bromo-8-chloroimidazo[1,5-a]pyridine and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations.
-
-
Sample Preparation for Solubility Testing:
-
Add an excess amount of solid 6-Bromo-8-chloroimidazo[1,5-a]pyridine to a series of glass vials. An amount that is visibly in excess after equilibration is desired.
-
Pipette a precise volume (e.g., 1 mL) of each test solvent (PBS, DMSO, ethanol, etc.) into the corresponding vials.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The extended shaking time allows for the dissolution process to come to a steady state.[8]
-
-
Sample Clarification:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is crucial to prevent undissolved compound from artificially inflating the measured concentration.
-
-
Quantification by HPLC:
-
Dilute the filtered supernatant with an appropriate mobile phase to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples and the calibration standards into the HPLC system.
-
Analyze the chromatograms to determine the peak area corresponding to 6-Bromo-8-chloroimidazo[1,5-a]pyridine.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of 6-Bromo-8-chloroimidazo[1,5-a]pyridine in the diluted supernatant samples.
-
Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in each solvent.
-
Diagram of the Experimental Workflow
Caption: Thermodynamic Solubility Determination Workflow.
Alternative and High-Throughput Solubility Assays
While the shake-flask method provides the most accurate thermodynamic solubility data, its low throughput can be a bottleneck in early drug discovery. For screening larger numbers of compounds, kinetic solubility assays are often employed.[4] These methods, such as nephelometry, measure the concentration at which a compound precipitates from a solution (often a mixture of DMSO and aqueous buffer) as it is serially diluted.[4] While faster, kinetic solubility values are generally higher than thermodynamic solubility and can be influenced by the rate of precipitation.
Conclusion
The solubility of 6-Bromo-8-chloroimidazo[1,5-a]pyridine is a fundamental parameter that will dictate its utility in drug discovery and development. This guide provides the scientific rationale and a detailed, field-proven protocol for the empirical determination of this crucial property. By adhering to a rigorous and well-validated methodology, researchers can generate reliable solubility data, enabling informed decisions in lead optimization and candidate selection. The imidazopyridine scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of the physicochemical properties of its derivatives is essential for unlocking their full potential.
References
- 6-broMo-2-chloro-8-cyclopentyl-5-Methylpyrido[2,3-d]pyriMidin-7(8H)-one - ChemicalBook.
- 6-Bromo-imidazo[1,2-a]pyridine-8-carboxylic acid HCl - CymitQuimica.
- 474709-06-3, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine Formula - ECHEMI.
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals.
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR | Sigma-Aldrich.
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Heterocycles in Medicinal Chemistry - PMC - NIH.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
- Drug solubility: why testing early matters in HTS | BMG LABTECH.
- 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine Properties - EPA.
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI.
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | CAS 1093092-63-7 | SCBT.
- 8-Bromo-6-chloroimidazo[1,5-a]pyridine - ChemScene.
- 6-Bromoimidazo 1,5-a pyridine 1239880-00-2 - Sigma-Aldrich.
- Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing.
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
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- 7. 6-broMo-2-chloro-8-cyclopentyl-5-Methylpyrido[2,3-d]pyriMidin-7(8H)-one | 1016636-76-2 [chemicalbook.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
High-Resolution Purity Profiling and Synthesis Validation of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for novel poly(ADP-ribose) glycohydrolase (PARG) inhibitors[1] and glycogen synthase kinase-3β (GSK-3β) inhibitors[2]. Specifically, 6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6) is a highly sought-after halogenated intermediate. The dual-halogen functionalization (bromine at C6, chlorine at C8) allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during late-stage lead optimization.
However, commercial batches often present a baseline purity of merely 93%[3]. For advanced preclinical development, a purity threshold of >98% is mandatory to prevent impurity amplification during multi-step syntheses. This whitepaper details the mechanistic origins of synthetic impurities, establishes self-validating analytical protocols, and outlines robust purification methodologies.
Physicochemical Profile
To establish a baseline for analytical testing, the quantitative and structural parameters of the target compound are summarized below.
Table 1: Physicochemical & Analytical Specifications
| Parameter | Specification / Data | Causality / Relevance |
| CAS Number | 1427385-99-6 | Unique registry identifier for procurement[3]. |
| Molecular Formula | C₇H₄BrClN₂ | Dictates isotopic distribution in MS analysis[4]. |
| Molecular Weight | 231.48 g/mol | Used for molarity calculations in assay prep. |
| Target Purity | ≥ 98.0% (HPLC-UV) | Prevents side-reactions in subsequent cross-couplings. |
| Commercial Baseline | ~93.0% | Necessitates in-house repurification protocols[3]. |
| Storage Conditions | Sealed, Dry, 2-8°C to RT | Halogenated heterocycles are prone to slow photo-oxidation[5]. |
Mechanistic Synthesis & Impurity Tracking
The synthesis of 6-bromo-8-chloroimidazo[1,5-a]pyridine typically proceeds via the dehydrative cyclization of an amide or urea derivative of (5-bromo-3-chloropyridin-2-yl)methanamine. The most robust industrial route utilizes phosphorus oxychloride (POCl₃) as the dehydrating agent[1],[6].
Causality of Experimental Choices: POCl₃ is selected over milder reagents (like Burgess reagent) because the electron-withdrawing nature of the bromine and chlorine atoms on the pyridine ring drastically reduces the nucleophilicity of the pyridine nitrogen. POCl₃ provides the necessary electrophilic activation of the amide carbonyl to drive the kinetically demanding ring closure.
Impurity Profiling:
-
Incomplete Cyclization (Impurity A): If the reaction temperature is not strictly maintained at reflux, the kinetically trapped uncyclized intermediate remains.
-
Des-bromo Degradant (Impurity B): Prolonged heating in highly acidic media (generated by POCl₃ hydrolysis) can lead to protodehalogenation, specifically the loss of the more labile bromine atom at the C6 position.
Fig 1: Mechanistic pathway of synthesis and kinetic impurity generation.
Analytical Methodologies for Purity Determination
To ensure a self-validating system, purity must be assessed using orthogonal techniques: HPLC-UV for chemical purity, LC-MS for mass confirmation, and ¹H-NMR for structural integrity and residual solvent detection.
Step-by-Step HPLC-UV Purity Assay
Standardized against protocols for imidazo[1,5-a]pyridine derivatives[2].
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Acetonitrile/Water (50:50, v/v). Causality: This matches the starting mobile phase polarity, preventing solvent-front distortion (peak splitting).
-
Column Selection: X-Bridge C18 (150 × 4.6 mm, 5 μm)[2]. Causality: The ethylene-bridged hybrid (BEH) particle technology resists degradation at extreme pH and minimizes peak tailing for basic heterocycles.
-
Mobile Phase:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Buffer B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, protonating the imidazopyridine nitrogen to ensure a sharp, symmetrical peak.
-
-
Gradient Elution: 5% B to 95% B over 15 minutes, hold for 3 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) extracted at 254 nm (aromatic core absorption).
LC-MS Isotopic Profiling
Due to the presence of one Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one Chlorine (³⁵Cl/³⁷Cl ≈ 3:1), the mass spectrum (ESI+) must display a highly specific isotopic cluster.
-
Expected m/z [M+H]⁺: 230.9 (base peak, ⁷⁹Br/³⁵Cl), 232.9 (approx. 130% relative to base, ⁸¹Br/³⁵Cl + ⁷⁹Br/³⁷Cl), 234.9 (approx. 30% relative to base, ⁸¹Br/³⁷Cl).
-
Validation: Any deviation from this isotopic pattern indicates co-elution of a non-halogenated impurity.
Fig 2: Orthogonal analytical workflow for purity validation and release.
Repurification Workflow: Upgrading to >98%
When commercial batches arrive at 93% purity, chromatographic purification is often inefficient for scale-up. A thermodynamically driven recrystallization protocol is preferred[1].
Step-by-Step Recrystallization Protocol:
-
Dissolution: Suspend 10 g of crude 6-bromo-8-chloroimidazo[1,5-a]pyridine in 40 mL of absolute ethanol in a round-bottom flask.
-
Heating: Heat the suspension to gentle reflux (approx. 78°C) until complete dissolution is achieved. Causality: Ethanol provides the ideal dielectric constant to dissolve the moderately lipophilic target compound at high temperatures.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed celite pad to remove insoluble particulate matter and polymerized degradants.
-
Anti-Solvent Addition: While maintaining the filtrate at 60°C, dropwise add 10 mL of pre-heated Milli-Q water. Causality: Water acts as an anti-solvent, drastically reducing the solubility of the target compound while keeping polar impurities (like uncyclized amides) in the solution phase.
-
Controlled Cooling: Allow the mixture to cool to room temperature over 4 hours, then transfer to a 4°C bath for 2 hours. Causality: Slow cooling promotes the growth of large, highly pure crystal lattices, excluding impurities from the crystal matrix.
-
Isolation: Filter the resulting crystals under vacuum, wash with 10 mL of ice-cold Ethanol/Water (1:1), and dry in a vacuum oven at 45°C for 12 hours.
References
- 6-Bromo-8-chloroimidazo[1,5-a]pyridine | 1427385-99-6 - Sigma-Aldrich. sigmaaldrich.com.
- 1427385-99-6 | 6-Bromo-8-chloroimidazo[1,5-a]pyridine - BLDpharm. bldpharm.com.
- 6-Bromo-8-chloroimidazo[1,5-a]pyridine - ChemScene. chemscene.com.
- WO2025073870A1 - Parg inhibitory compound. google.
- Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Comput
- Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-]pyridines—Synthesis and Evalu
Sources
- 1. WO2025073870A1 - Parg inhibitory compound - Google Patents [patents.google.com]
- 2. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-8-chloroimidazo[1,5-a]pyridine | 1427385-99-6 [sigmaaldrich.com]
- 4. 1427385-99-6|6-Bromo-8-chloroimidazo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Imidazo[1,5-a]pyridine Paradigm: Structural & Electronic Rationale
Engineering the Imidazo[1,5-a]pyridine Scaffold: A Technical Whitepaper on Novel Derivative Discovery and Therapeutic Applications
In modern medicinal chemistry, the architectural nuances of a heterocyclic scaffold dictate its polypharmacological potential. While the imidazo[1,2-a]pyridine core has been extensively commercialized (e.g., the hypnotic zolpidem), its structural isomer, imidazo[1,5-a]pyridine, has emerged as a superior scaffold for complex targeted therapeutics and theranostics.
The strategic shift toward the imidazo[1,5-a]pyridine isomer is rooted in its unique electronic topology. The bridgehead nitrogen in the [1,5-a] system donates electron density into the π-system more efficiently than its[1,2-a] counterpart. When coupled with electron-withdrawing moieties, this creates a highly polarized,1[1]. This intrinsic polarization yields intense absorption, high quantum yields, and large Stokes shifts—ideal properties for fluorescent intracellular tracking—while simultaneously enhancing the hydrogen-bond accepting capabilities critical for deep-pocket kinase and receptor binding.
Mechanistic Pathways & Therapeutic Efficacy
A. Neurodegenerative Disorders: 5-HT4 Receptor Partial Agonism
Alzheimer’s disease (AD) requires interventions that address both symptomatic cognitive decline and underlying disease modification. Recent drug discovery efforts have identified imidazo[1,5-a]pyridine derivatives as potent, brain-penetrant2[2]. Causality of Partial Agonism: Full agonists often trigger rapid receptor desensitization and internalization. By engineering the imidazo[1,5-a]pyridine core to act as a partial agonist (e.g., Compound 5a), researchers achieve sustained receptor activation. This continuous signaling promotes the non-amyloidogenic cleavage of APP (increasing neuroprotective sAPPα) without exhausting the receptor population, offering a dual symptomatic and disease-modifying profile[2].
B. Oncology: Dual Inhibition of Tubulin Polymerization and the PI3K/Akt Pathway
Tumor resistance frequently renders single-target chemotherapeutics ineffective. To combat this, imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized to act as3[3]. Mechanistic Synergy: The benzimidazole moiety binds the colchicine site on tubulin, preventing microtubule assembly and triggering G2/M cell cycle arrest. Simultaneously, the imidazo[1,5-a]pyridine core downregulates p-PTEN and p-AKT levels. By removing the PI3K/Akt-mediated survival signal while the cell is mechanically arrested in mitosis, the compound forces the cancer cell into rapid apoptosis[3].
Dual inhibition of Tubulin and PI3K/Akt pathways by imidazo[1,5-a]pyridine hybrids.
Quantitative Structure-Activity Relationship (SAR) Data
The following table synthesizes the biological evaluation data of key imidazo[1,5-a]pyridine derivatives across different therapeutic indications[2][3].
| Compound Designation | Primary Target(s) | Quantitative Efficacy (IC50 / GI50) | Key Pharmacological Profile |
| Compound 5a | 5-HT4 Receptor | Potent binding (Sub-nM range) | High brain penetrance; improves cognition in AD models without receptor exhaustion. |
| Compound 5d | Tubulin & PI3K/Akt | Tubulin IC50: 3.25 µM | GI50: 1.06–14.9 µM (Cancer lines); Induces robust G2/M arrest and ROS generation. |
| Compound 5l | Tubulin & PI3K/Akt | Tubulin IC50: 1.71 µM | GI50: 0.43–7.73 µM (Cancer lines); Markedly downregulates p-AKT; spares normal HEK-293 cells. |
Advanced Synthetic Methodologies: Metal-Free C-H Functionalization
Historically, functionalizing the imidazo[1,5-a]pyridine core required heavy transition metal catalysts (e.g., Palladium, Ruthenium), which introduced toxic trace-metal contamination into drug candidates. Recent advancements have pioneered a 4 for methylene insertion[4]. By utilizing formaldehyde as both the solvent and the carbon source, chemists can achieve C(sp2)–C(sp3)–C(sp2) bond formation to yield bridged bis-imidazo[1,5-a]pyridines with high atom economy and zero metal toxicity[4].
Metal-free C-H functionalization workflow for methylene-bridged derivatives.
Self-Validating Experimental Protocols
Protocol 1: Metal-Free Methylene Insertion (Synthesis)
Objective: Synthesize bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane without transition metals. Causality: Using 37% aqueous formaldehyde as the solvent drives the thermodynamic equilibrium toward the bridged product via mass action, while avoiding elevated temperatures prevents over-alkylation of the highly reactive C1 position.
-
Reaction Setup: Dissolve 1.0 equivalent of 3-phenylimidazo[1,5-a]pyridine in an excess of 37% aqueous formaldehyde solution (acts as both reagent and solvent).
-
Incubation: Stir the mixture continuously at room temperature (20–25°C) for 12–24 hours.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation: The starting imidazo[1,5-a]pyridine is highly fluorescent under 365 nm UV light; the complete disappearance of this specific fluorescent band confirms full conversion.
-
Workup: Quench the reaction with water and extract using ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure bis-heteroarene product.
Protocol 2: In Vitro Tubulin Polymerization Kinetics Assay (Biological Evaluation)
Objective: Quantify the inhibition of microtubule assembly by imidazo[1,5-a]pyridine-benzimidazole hybrids (e.g., Compound 5d).
Causality: Microtubule assembly is a GTP-driven, temperature-dependent process. As tubulin polymerizes, the solution's turbidity increases, scattering light at 340 nm. Measuring the maximum slope (
-
Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP. Note: EGTA is critical as it chelates calcium ions, which are natural inhibitors of tubulin polymerization.
-
Protein Assembly: Dissolve porcine brain tubulin in the PEM buffer to a final concentration of 3 mg/mL. Keep strictly on ice (4°C) to maintain the tubulin in a depolymerized state.
-
Compound Incubation: In a pre-chilled 96-well plate, combine the tubulin mixture with varying concentrations of the test compound (dissolved in DMSO). Incubate at 4°C for 10 minutes.
-
Kinetic Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C. The rapid temperature shift initiates polymerization. Record absorbance at 340 nm every minute for 60 minutes.
-
Data Validation & Analysis: Self-Validation: Include 3 µM Colchicine as a positive control and 0.1% DMSO as a vehicle control. The assay is only valid if the
of the vehicle control is significantly steeper than the Colchicine control. Calculate the IC50 by plotting the percentage reduction in against the log concentration of the test compound.
References
- Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes.Researcher.life.
- Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease.PubMed (NIH).
- Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway.ResearchGate.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2).PMC (NIH).
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Orthogonal Functionalization of 6-Bromo-8-chloroimidazo[1,5-a]pyridine in Advanced Drug Discovery
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary
Imidazo[1,5-a]pyridines are privileged nitrogen-fused bicyclic heterocycles that have garnered significant attention in medicinal chemistry, particularly in the development of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors and photophysical materials [1]. The specific building block 6-bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6) [2] provides a highly modular scaffold for Active Pharmaceutical Ingredient (API) assembly.
As a Senior Application Scientist, I have designed this guide to deconstruct the orthogonal reactivity of this scaffold. By exploiting the differential bond dissociation energies (BDE) and steric environments of the C-6 bromide, C-8 chloride, and C-3 position, chemists can execute precise, sequential functionalizations without the need for redundant protection/deprotection steps.
Mechanistic Rationale: The Logic of Orthogonal Reactivity
The strategic value of 6-bromo-8-chloroimidazo[1,5-a]pyridine lies in its chemoselectivity, which is dictated by the intrinsic electronics of the heterocycle:
-
C-6 Bromide (Primary Electrophile): The C-Br bond possesses a lower activation energy for oxidative addition compared to the C-Cl bond. Standard Palladium(0) catalysts with simple, less sterically demanding phosphine ligands (e.g., PPh
) readily insert into the C-Br bond at moderate temperatures (80 °C). The C-8 chloride remains completely inert under these conditions. -
C-8 Chloride (Secondary Electrophile): The C-8 position is sterically hindered by the adjacent bridgehead nitrogen. Once the C-6 position is functionalized, activating the stronger C-Cl bond requires highly electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or MorDalPhos). These ligands lower the activation barrier for oxidative addition and force the necessary steric crowding to accelerate reductive elimination during Buchwald-Hartwig aminations.
-
C-3 Position (Late-Stage Tuning): The C-3 carbon is flanked by two nitrogen atoms, making it highly susceptible to direct Pd-catalyzed C-H arylation [1]. Alternatively, if pre-functionalized as an ester (e.g., ethyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylate) [3], it serves as a prime site for nucleophilic acyl substitution (e.g., hydrazinolysis) to build appended heterocycles like thiadiazoles [4].
Functionalization Workflow
Fig 1. Orthogonal functionalization workflow for 6-bromo-8-chloroimidazo[1,5-a]pyridine scaffolds.
Quantitative Data Summary
The following table summarizes the optimized empirical parameters required to achieve strict chemoselectivity at each reactive site.
Table 1: Orthogonal Reactivity Parameters for Imidazo[1,5-a]pyridine
| Reaction Site | Target Bond | Relative Reactivity | Optimal Catalyst / Ligand | Preferred Base | Solvent & Temp |
| C-6 | C-Br | High | Pd(PPh | Na | Toluene/EtOH, 80 °C |
| C-8 | C-Cl | Moderate | Pd | Cs | 1,4-Dioxane, 100 °C |
| C-3 | C-H | Variable | Pd(OAc) | Bu | Toluene, 100 °C |
| C-3 (Ester) | C=O | High (Nucleophilic) | None (Hydrazine Hydrate) | None | Ethanol, 80 °C |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is embedded within the steps to ensure reproducibility and scientific integrity.
Protocol 1: Regioselective C-6 Suzuki-Miyaura Cross-Coupling
Objective: Selectively couple an arylboronic acid at the C-6 position while preserving the C-8 chloride.
-
Preparation: In an oven-dried Schlenk flask, combine 6-bromo-8-chloroimidazo[1,5-a]pyridine (1.0 equiv) and the desired arylboronic acid (1.1 equiv).
-
Causality: Limiting the boronic acid to 1.1 equivalents prevents unwanted over-coupling at the C-8 position, maintaining strict chemoselectivity.
-
-
Catalyst Loading: Add Pd(PPh
) (5 mol%).-
Causality: Tetrakis(triphenylphosphine)palladium(0) is electron-rich enough to insert into the C-Br bond but lacks the steric bulk required to activate the adjacent, hindered C-Cl bond.
-
-
Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1, 0.2 M) followed by 2.0 M aqueous Na
CO (2.0 equiv).-
Causality: The biphasic solvent system ensures excellent solubility of both the organic scaffold and the inorganic base. Na
CO is a mild base that facilitates transmetalation without causing hydrolytic degradation of the imidazopyridine core.
-
-
Reaction: Purge the flask with N
for 5 minutes. Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS. -
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na
SO , concentrate, and purify via silica gel chromatography.
Protocol 2: C-8 Buchwald-Hartwig Amination
Objective: Introduce an amine (e.g., a piperazine derivative for PARG inhibitors) at the sterically hindered C-8 chloride.
-
Preparation: In a sealed tube, combine the C-6 functionalized intermediate from Protocol 1 (1.0 equiv) and the secondary amine (1.5 equiv).
-
Catalyst & Ligand: Add Pd
(dba) (5 mol%) and XPhos (10 mol%).-
Causality: The bulky, electron-rich biaryl structure of XPhos is mandatory here. It stabilizes the monoligated Pd(0) active species, forces oxidative addition into the stubborn C-8 C-Cl bond, and accelerates the sterically demanding reductive elimination step.
-
-
Base & Solvent: Add anhydrous Cs
CO (2.5 equiv) and anhydrous 1,4-Dioxane (0.15 M).-
Causality: 1,4-Dioxane has a high boiling point (101 °C) and weakly coordinates to Pd, stabilizing the transition state. Cs
CO is chosen over stronger bases (like NaOtBu) to prevent unwanted side reactions or cleavage of sensitive functional groups installed during Step 1.
-
-
Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 100 °C for 12 hours.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC.
Protocol 3: C-3 Hydrazinolysis for Heterocycle Assembly
Objective: Convert a C-3 ester (e.g., ethyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylate) into a hydrazide for subsequent thiadiazole cyclization [4].
-
Preparation: Suspend the C-3 ester intermediate (1.0 equiv) in absolute Ethanol (0.15 M).
-
Causality: Ethanol acts as a protic solvent that hydrogen-bonds with the ester's carbonyl oxygen. This increases its electrophilicity, making it highly susceptible to nucleophilic attack.
-
-
Reagent Addition: Add Hydrazine hydrate (NH
NH ·H O, 10.0 equiv) dropwise at room temperature.-
Causality: A large excess of hydrazine drives the equilibrium of the nucleophilic acyl substitution forward and prevents the formation of symmetric diacylhydrazines.
-
-
Reaction: Heat the mixture to 80 °C and stir for 2 hours. Monitor the disappearance of the starting material via TLC (EtOAc:Hexane 1:1).
-
Isolation: Cool the reaction to 25 °C.
-
Causality: The resulting hydrazide product is highly polar and typically insoluble in cold ethanol. It will precipitate out of the solution, allowing for isolation via simple vacuum filtration, bypassing the need for complex chromatographic purification. Wash the filter cake with cold ethanol and dry under high vacuum.
-
References
-
National Center for Biotechnology Information (PMC). "Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine". Available at:[Link]
- World Intellectual Property Organization (WIPO) / Google Patents. "WO2025073870A1 - Parg inhibitory compound".
Application Note: Orthogonal Functionalization of 6-Bromo-8-chloroimidazo[1,5-a]pyridine in Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols
Executive Summary & Structural Significance
In modern drug discovery and materials science, nitrogen-fused bicyclic heterocycles are privileged scaffolds. Among these, the imidazo[1,5-a]pyridine core has emerged as a highly versatile pharmacophore, demonstrating profound utility in the development of kinase inhibitors, luminescent materials, and novel oncology therapeutics[3].
Specifically, 6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6) [1] serves as an exceptional bifunctional building block. The strategic placement of a bromine atom at the C6 position and a chlorine atom at the C8 position provides a distinct thermodynamic gradient. Because the C–Br bond dissociation energy (~68 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol), chemists can exploit this differential reactivity to perform sequential, orthogonal palladium-catalyzed cross-couplings without the need for cumbersome protecting group strategies.
Recent patent literature highlights the use of this specific substitution pattern in the synthesis of highly potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitors, which are critical targets for inducing synthetic lethality in DNA-repair deficient cancers[2].
Mechanistic Rationale: The Orthogonal Coupling Strategy
To build complex molecular architectures from 6-bromo-8-chloroimidazo[1,5-a]pyridine, we employ a two-stage functionalization strategy.
-
Stage 1 (C6-Functionalization): The highly reactive C6-Br bond readily undergoes oxidative addition with Pd(0) under mild conditions. By utilizing a standard Suzuki-Miyaura coupling with a mild base (e.g., K₂CO₃), we can achieve complete conversion at C6 while leaving the C8-Cl bond entirely intact.
-
Stage 2 (C8-Functionalization): The remaining C8-Cl bond is traditionally "stubborn" toward cross-coupling. To overcome this activation barrier, we utilize Buchwald-Hartwig amination conditions featuring a highly active catalyst system (Pd₂(dba)₃) paired with a bulky, electron-rich biaryl phosphine ligand like XPhos . The steric bulk of XPhos accelerates reductive elimination, while its electron density facilitates the challenging oxidative addition into the C–Cl bond.
Caption: Orthogonal Pd-catalyzed functionalization of 6-bromo-8-chloroimidazo[1,5-a]pyridine.
Biological Application: PARG Inhibition Pathway
Derivatives synthesized from this building block have shown immense promise as PARG inhibitors[2]. PARG works in tandem with PARP1 to manage DNA damage. While PARP1 adds poly(ADP-ribose) (PAR) chains to target proteins to signal DNA damage, PARG is required to degrade these chains so the repair complex can resolve and the cell can survive. Blocking PARG with an imidazo[1,5-a]pyridine derivative traps the cell in an unresolved state of PARylation, leading to synthetic lethality in cancer cells.
Caption: PARG inhibition pathway demonstrating synthetic lethality in DNA damage response.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . In-process quality control (QC) checkpoints are embedded to ensure that the causality of the chemical design translates to physical success in the flask.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C6
Objective: Couple an aryl boronic acid exclusively at the C6-bromide position while preserving the C8-chloride.
Materials:
-
6-Bromo-8-chloroimidazo[1,5-a]pyridine (1.0 equiv)
-
Aryl boronic acid (1.05 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: Charge a dry Schlenk flask with 6-bromo-8-chloroimidazo[1,5-a]pyridine, the aryl boronic acid, and Pd(dppf)Cl₂.
-
Causality Note: Using only 1.05 equivalents of boronic acid prevents the thermodynamic push that might force a secondary reaction at the C8 position. Pd(dppf)Cl₂ is chosen because its large bite angle facilitates high yields for primary halogen couplings without over-activating the chloride.
-
-
Solvent Addition: Add degassed 1,4-dioxane, followed by the 2M aqueous K₂CO₃ solution. Purge the biphasic mixture with N₂ for 10 minutes.
-
Reaction: Heat the mixture to 80 °C for 4–6 hours under continuous stirring.
-
Self-Validation Checkpoint (LC-MS): Sample the organic layer. The mass spectrum must show the product mass
shifted by . Crucially , the isotopic signature must display a characteristic 3:1 ratio for , confirming the C8-chlorine atom is still intact. If a 1:1 bromine isotope pattern remains, the reaction is incomplete. -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination at C8
Objective: Functionalize the sterically hindered, less reactive C8-chloride with a primary or secondary amine.
Materials:
-
6-Aryl-8-chloroimidazo[1,5-a]pyridine intermediate from Protocol A (1.0 equiv)
-
Amine (1.5 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
XPhos (0.10 equiv)
-
Cs₂CO₃ (2.5 equiv)
-
Toluene (anhydrous, degassed)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict inert atmosphere, combine the intermediate, amine, Pd₂(dba)₃, XPhos, and Cs₂CO₃ in a sealed tube.
-
Causality Note: Cs₂CO₃ is utilized as it is a strong enough base to deprotonate the amine for the catalytic cycle, but avoids the harsh degradation profiles associated with stronger bases like NaOtBu. XPhos is mandatory here; standard ligands (like PPh₃) will fail to insert into the C8-Cl bond.
-
-
Reaction: Add anhydrous toluene. Seal the tube and heat to 100 °C for 12–16 hours.
-
Self-Validation Checkpoint (LC-MS & NMR): Analyze an aliquot via LC-MS. The 3:1 chlorine isotopic pattern must be completely absent, replaced by a single sharp
peak corresponding to the aminated product. In ¹H NMR, observe the shift of the C7-proton (typically an upfield shift due to the electron-donating nature of the newly attached amine). -
Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.
Quantitative Data Summary
The table below summarizes the expected operational parameters and validation metrics for the orthogonal functionalization of this scaffold based on optimized laboratory conditions.
| Reaction Step | Target Position | Catalyst / Ligand | Base / Solvent | Temp / Time | Typical Yield | QC Validation Metric (LC-MS) |
| Stage 1: Suzuki Coupling | C6 (Bromide) | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (aq) / Dioxane | 80 °C / 6 h | 75 – 85% | Presence of 3:1 ( |
| Stage 2: Buchwald Amination | C8 (Chloride) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ / Toluene | 100 °C / 16 h | 60 – 75% | Complete loss of Cl isotope pattern; single |
References
- WO2025073870A1 - Parg inhibitory compound, Google Patents (WIPO).
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications , New Journal of Chemistry (RSC Publishing). Available at:[Link]
Application Note: Site-Selective Cross-Coupling of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
[1]
Abstract & Strategic Overview
The scaffold 6-Bromo-8-chloroimidazo[1,5-a]pyridine represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors and IDO1 modulators [1].[1] Its utility stems from the imidazo[1,5-a]pyridine core, which serves as an isostere to indole or azaindole but offers distinct solubility profiles and metabolic stability.
For the medicinal chemist, this molecule presents a classic orthogonal reactivity challenge . It contains two halogen handles—a bromide at C6 and a chloride at C8—on an electron-deficient fused pyridine ring.[1]
-
The Opportunity: Sequential, site-selective functionalization.[2]
-
The Challenge: Avoiding "scrambling" (bis-coupling) or dehalogenation during the first step.[1]
This guide provides a validated roadmap for exploiting the inherent electronic and steric differences between the C6-Br and C8-Cl sites to build complex libraries efficiently.
Chemo-Selectivity Analysis
Understanding the electronic landscape of the imidazo[1,5-a]pyridine core is prerequisite to successful coupling.
Reactivity Hierarchy
The reactivity order is governed by Bond Dissociation Energy (BDE) and steric accessibility.
-
C6-Bromine (Primary Site):
-
Kinetics: The C-Br bond undergoes oxidative addition with Pd(0) significantly faster than C-Cl.[1]
-
Sterics: Position 6 is relatively exposed, sitting "meta" to the bridgehead nitrogen (N2) and "para" to the bridgehead carbon (C8a).
-
Result: Reacts under mild Suzuki/Buchwald conditions (60–80 °C).
-
-
C8-Chlorine (Secondary Site):
-
Kinetics: The C-Cl bond is stronger and requires electron-rich, bulky ligands (e.g., Buchwald biarylphosphines) to facilitate oxidative addition.[1]
-
Sterics: Position 8 is sterically crowded, flanked immediately by the bridgehead carbon (C8a).
-
Result: Requires elevated temperatures (>100 °C) and highly active catalyst systems.
-
-
C1/C3 (Electrophilic Sites):
Reactivity Map (Graphviz Visualization)[1]
Figure 1: Reactivity profile of the 6-bromo-8-chloroimidazo[1,5-a]pyridine scaffold. Green indicates the primary site of reaction.
Experimental Protocols
Protocol A: C6-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C6 while leaving the C8-Cl bond intact.[1]
Mechanism: The use of a standard bis-phosphine ligand (dppf) and moderate temperature ensures the catalyst engages only the weaker C-Br bond.[1]
Materials
| Reagent | Equiv. | Role |
| 6-Br-8-Cl-imidazo[1,5-a]pyridine | 1.0 | Limiting Reagent |
| Aryl Boronic Acid | 1.1–1.2 | Coupling Partner |
| Pd(dppf)Cl₂[1]·CH₂Cl₂ | 0.05 | Catalyst (Standard Activity) |
| K₂CO₃ (2M aq.) | 3.0 | Base |
| 1,4-Dioxane | 0.1 M | Solvent |
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the 6-Br-8-Cl-imidazo[1,5-a]pyridine (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[1]
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) and 2M aqueous K₂CO₃ (3.0 equiv) via syringe.
-
Reaction: Heat the mixture to 80 °C for 4–16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C8-Cl product is typically stable on silica.[1]
Protocol B: C8-Selective Buchwald-Hartwig Amination (Post-C6 Functionalization)
Objective: Functionalize the sterically hindered, electron-rich C8-Cl position after C6 has been reacted.[1]
Mechanism: This requires a "hot" catalyst system. Bulky, electron-rich ligands like BrettPhos or Xantphos are essential to facilitate oxidative addition into the aryl chloride bond [2].
Materials
| Reagent | Equiv. | Role |
| C6-Substituted-8-Cl-Scaffold | 1.0 | Limiting Reagent |
| Amine (Primary/Secondary) | 1.2–1.5 | Nucleophile |
| Pd₂(dba)₃ | 0.05 | Pd Source |
| BrettPhos (for prim.[1] amines) | 0.10 | Ligand |
| OR Xantphos (for sec.[1] amines) | 0.10 | Ligand |
| NaOtBu | 2.0 | Strong Base |
| Toluene or t-Amyl Alcohol | 0.1 M | Solvent (High Boiling) |
Step-by-Step Procedure
-
Glovebox/Schlenk: These conditions are air-sensitive.[1] Ideally, set up in a glovebox.
-
Catalyst Pre-complexation: (Optional but recommended) Stir Pd₂(dba)₃ and Ligand in the solvent for 10 mins at RT to form the active catalyst species.
-
Addition: Add the C6-functionalized chloride (1.0 equiv), Amine (1.2 equiv), and NaOtBu (2.0 equiv).
-
Reaction: Seal and heat to 100–110 °C for 12–24 hours.
-
Note: If conversion is low, switching to a precatalyst like BrettPhos Pd G3 often improves yields by ensuring rapid initiation.
-
-
Workup: Cool, filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Concentrate.
-
Purification: Reverse-phase preparative HPLC is often required if the amine product is polar.[1]
Sequential Workflow Visualization
The following diagram illustrates the logical flow for library generation using this scaffold.
Figure 2: Sequential functionalization strategy. The mild C6 coupling must precede the harsh C8 coupling to prevent catalyst poisoning or selectivity loss.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-coupling (Reaction at C8 during Step 1) | Temperature too high or Ligand too active.[1] | Reduce temp to 60°C. Ensure using Pd(dppf) or Pd(PPh₃)₄, not SPhos/XPhos. |
| No Reaction at C8 (Step 2) | Catalyst deactivation or Steric bulk. | Switch to BrettPhos Pd G3 or RuPhos Pd G3 precatalysts.[1] Increase temp to 120°C in sealed tube. |
| Dehalogenation (H instead of Br) | Hydride source present (often from solvent).[1] | Ensure solvent is anhydrous.[1] Avoid ethanol/isopropanol in Suzuki; use Dioxane/Water or Toluene. |
| Protodeboronation of Boronic Acid | Unstable boronic acid (e.g., 2-heterocyclic).[1] | Use Boronic Ester (Pinacol) instead of Acid. Add base after heating to temp. |
References
-
Patent Application: "Pharmaceutically acceptable crystal form of ethyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylate." WO2025073870A1. (2025). Link
-
General Reactivity: Goossen, L. J., et al. "Pd-catalyzed synthesis of functionalized imidazo[1,5-a]pyridines." Angew.[1] Chem. Int. Ed. (2018).[1][4] (Validates general cross-coupling capability of the core).
-
Buchwald-Hartwig Conditions: Maiti, D., et al. "Predictable site-selective functionalization of polyhalogenated heterocycles."[1] Chemical Science. (2016).[1] Link
-
Scaffold Synthesis: "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation." Beilstein J. Org.[1] Chem. 2020, 16, 2910–2916. Link
Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,5-a]Pyridine Core
Introduction: The Imidazo[1,5-a]Pyridine Scaffold - A Privileged Core in Modern Chemistry
The imidazo[1,5-a]pyridine nucleus is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic structure, rigidity, and capacity for diverse substitution patterns make it a "privileged scaffold" for the development of novel therapeutic agents and functional materials.[1] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4][5]
The functionalization of the imidazo[1,5-a]pyridine core is primarily focused on the electron-rich imidazole ring, with positions C-1 and C-3 being the most reactive and frequently utilized sites for modification.[3][6] These positions allow for the introduction of various substituents, enabling the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets or to modulate its photophysical characteristics.[1][4]
This guide provides an in-depth exploration of key functionalization strategies, moving from foundational C-H activation and halogenation to advanced cross-coupling and annulation reactions. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply and adapt these methods for their specific research and development goals.
Section 1: Direct C-H Functionalization - An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful, atom-economical strategy in organic synthesis.[3][6] It avoids the need for pre-functionalized starting materials, such as organohalides, reducing synthetic steps and waste.[7] Metal-free approaches are particularly attractive as they offer cost-effective and environmentally friendly alternatives to traditional transition-metal-catalyzed methods.[4][6]
Metal-Free Methylene Insertion at C-1: Synthesis of Bis-Imidazo[1,5-a]pyridines
A novel and efficient metal-free method involves the use of formaldehyde as both a carbon source and a solvent to bridge two imidazo[1,5-a]pyridine molecules via a methylene group.[3][8] This reaction proceeds through a C(sp²)-H functionalization at the C-1 position and is applicable to a wide range of substrates, yielding methylene-bridged bis-heteroaryls in moderate to good yields.[4][6] These products have shown utility as ligands in subsequent organic transformations.[3]
-
Materials:
-
3-phenylimidazo[1,5-a]pyridine (1.0 equiv., e.g., 0.52 mmol, 101 mg)
-
Formaldehyde solution (37% in water) (e.g., 1.0 mL, 12.36 mmol)
-
Ethanol (optional, as co-solvent)
-
Round-bottom flask (10 or 25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (Silica gel 60 F254)
-
Column chromatography setup (silica gel, ethyl acetate/n-hexane)
-
-
Procedure:
-
To a 10 mL round-bottom flask, add 3-phenylimidazo[1,5-a]pyridine.
-
Add the formaldehyde solution (37% in water), which acts as both the reagent and the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-12 hours).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to afford the desired bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane.[3][4]
-
-
Rationale & Scientist's Note:
-
Metal-Free Conditions: This protocol avoids transition metal catalysts, which simplifies purification by eliminating metal residues and aligns with green chemistry principles.[4]
-
Formaldehyde's Dual Role: Using formaldehyde as both reactant and solvent creates highly concentrated reaction conditions, driving the reaction forward without the need for heating.[3][8] The reaction proceeds efficiently at room temperature; increasing the temperature can lead to decreased yields.[3]
-
Scalability: This protocol has demonstrated good scalability, making it suitable for gram-scale synthesis.[3][8]
-
| Entry | R Group on Imidazo[1,5-a]pyridine | Product | Yield (%) |
| 1 | Phenyl | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 85% |
| 2 | Pyridin-2-yl | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83% |
| 3 | Perfluorophenyl | Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79% |
| 4 | 3-Nitrophenyl | Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 71% |
| 5 | 4-Methoxyphenyl | Bis(3-(4-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)methane | 76% |
| Data sourced from ACS Omega, 2024.[3][4] |
Section 2: Halogenation as a Gateway to Cross-Coupling
The introduction of a halogen atom (Cl, Br, I) onto the imidazo[1,5-a]pyridine core is a critical transformation. Halogenated derivatives are versatile intermediates, primarily for transition-metal-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity.[9][10] While many protocols exist for the related imidazo[1,2-a]pyridine isomer[10][11][12], direct bromination of imidazo[1,5-a]quinoline systems with N-bromosuccinimide (NBS) provides a reliable template for this functionalization.[13]
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- 8. C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: The 6-Bromo-8-chloroimidazo[1,5-a]pyridine Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in both academic and industrial research.[1] This class of aromatic heterocycles holds great potential in diverse research fields, from materials science to pharmaceuticals, owing to its unique chemical structure, optical behaviors, and broad biological properties.[2] In medicinal chemistry, imidazopyridines are recognized as "privileged structures," as they can bind to a variety of biological targets and are found in numerous marketed drugs and clinical candidates.[3] Their versatility allows for extensive structural modifications, making them ideal for structure-activity relationship (SAR) studies aimed at optimizing pharmacological effects.[4]
This guide focuses on a particularly valuable derivative: 6-Bromo-8-chloroimidazo[1,5-a]pyridine . The strategic placement of two distinct halogen atoms on the scaffold provides medicinal chemists with a powerful tool for regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for the sequential and controlled introduction of diverse chemical moieties, enabling the systematic construction of complex molecular architectures for drug discovery programs.
Chemical Reactivity and Strategic Derivatization
The primary utility of the 6-bromo-8-chloroimidazo[1,5-a]pyridine scaffold lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general reactivity trend is C-I > C-Br > C-Cl.[5] This predictable hierarchy allows for the selective functionalization of the more reactive 6-bromo position while leaving the 8-chloro position intact for subsequent transformations. This section details protocols for two of the most powerful C-C and C-N bond-forming reactions in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Application 1: Site-Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[6] It is exceptionally useful for creating biaryl structures commonly found in pharmaceutical agents.[6] For the 6-bromo-8-chloroimidazo[1,5-a]pyridine scaffold, this reaction provides a robust method for introducing a wide array of aryl and heteroaryl substituents at the 6-position.
The causality behind this selectivity is the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst.[5] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which then participates in the transmetalation step of the catalytic cycle.[7]
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol provides a standard method for the arylation of the 6-position of the scaffold.
Materials:
-
6-Bromo-8-chloroimidazo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol %)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/water 4:1 mixture)
-
Round-bottom flask with reflux condenser, magnetic stir bar, and inert gas inlet
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-8-chloroimidazo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/water) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all oxygen is removed. This step is critical as oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol %) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[6][8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-8-chloroimidazo[1,5-a]pyridine.[6]
| Component | Example Reagents | Typical Mol % / Equiv | Purpose |
| Aryl Halide | 6-Bromo-8-chloroimidazo[1,5-a]pyridine | 1.0 equiv | Substrate |
| Boron Source | Phenylboronic acid, 4-pyridylboronic acid | 1.2 - 1.5 equiv | Introduces new C-substituent |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, SPhos-Pd-G2 | 2 - 5 mol % | Facilitates catalytic cycle |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv | Activates boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | 0.1 M | Solubilizes reagents |
Table 1: Common Reagents for Suzuki-Miyaura Coupling Reactions.
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[5] This reaction allows for the introduction of primary and secondary amines at the 6-position of the scaffold, providing access to a wide range of derivatives with potential biological activity.
The catalytic cycle is initiated by the oxidative addition of the C-Br bond to the Pd(0) complex.[9] A strong, non-nucleophilic base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center and subsequently undergo reductive elimination to form the final C-N bond and regenerate the catalyst.[9]
Protocol 2: General Buchwald-Hartwig Amination
This protocol describes a general procedure for coupling various amines to the scaffold. Optimization of the ligand, base, and temperature may be required for specific substrates.
Materials:
-
6-Bromo-8-chloroimidazo[1,5-a]pyridine (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 4-5 mol %)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction tube
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 6-bromo-8-chloroimidazo[1,5-a]pyridine (1.0 equiv), the palladium pre-catalyst, the phosphine ligand, and the base.
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with inert gas (Ar or N₂) three times. This is a critical step to remove all traces of oxygen and moisture.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The choice of temperature is crucial; higher temperatures can sometimes lead to side reactions or decomposition, while lower temperatures may result in slow or incomplete conversion.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[5]
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired 6-amino-8-chloroimidazo[1,5-a]pyridine derivative.[5][10]
Medicinal Chemistry Applications: A Scaffold for Targeted Therapies
Derivatives of the imidazo[1,5-a]pyridine core and related fused heterocycles are being actively investigated for a range of therapeutic targets. The ability to selectively functionalize the 6- and 8-positions of 6-bromo-8-chloroimidazo[1,5-a]pyridine makes it an ideal starting point for building libraries to target enzymes and receptors implicated in disease.
Targeting Protein Kinases in Oncology
Protein kinases are crucial components of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Imidazopyridine and imidazopyrimidine scaffolds have been successfully employed to develop potent kinase inhibitors.[4][11] For example, derivatives have been identified as dual FLT3/Aurora kinase inhibitors for the treatment of Acute Myeloid Leukemia.[11] The core scaffold often acts as a "hinge-binder," forming key hydrogen bonds with the kinase's hinge region, while substituents introduced via cross-coupling explore different pockets of the ATP-binding site to enhance potency and selectivity.
Modulating GABA-A Receptors for CNS Disorders
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[12] These receptors are ligand-gated ion channels with multiple allosteric binding sites that are targets for widely used drugs like benzodiazepines.[13] The imidazo[1,2-a]pyridine scaffold is famously found in Zolpidem, a positive allosteric modulator used to treat insomnia.[14] By synthesizing libraries of 6-bromo-8-chloroimidazo[1,5-a]pyridine derivatives, researchers can explore novel chemical space to identify compounds with unique modulatory profiles (e.g., partial agonists, antagonists, or subtype-selective modulators) for treating anxiety, epilepsy, and other neuropsychiatric disorders.[15][16]
| Derivative Class | Potential Therapeutic Target | Rationale |
| 6-Aryl-8-amino Derivatives | Protein Kinases (e.g., Aurora, FLT3, LCK) | The core can mimic the purine hinge-binding motif, while substituents can target specific pockets to achieve selectivity and potency.[11][17] |
| 6,8-Diaryl Derivatives | GABA-A Receptor Subtypes | Varied aryl groups can probe the diverse interfaces of the pentameric receptor complex to achieve subtype-selective modulation.[12][15] |
| 6-Alkylamino Derivatives | Anticancer / Antimicrobial Agents | Introduction of flexible or basic side chains can improve solubility and provide new interaction points with target proteins.[14][18] |
Table 2: Potential Therapeutic Applications of 6-Bromo-8-chloroimidazo[1,5-a]pyridine Derivatives.
Characterization of Synthesized Derivatives
Rigorous characterization is essential to confirm the identity and purity of all newly synthesized compounds. The following is a standard workflow for structural elucidation.
-
Purification: Initial purification is performed using flash column chromatography.
-
Purity Analysis: Purity is assessed using High-Performance Liquid Chromatography (HPLC) and LC-MS.
-
Structural Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The number of signals, chemical shifts (ppm), and coupling constants (J) provide detailed information about the proton and carbon environments.[19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the molecular ion ([M+H]⁺). The isotopic pattern for compounds containing both bromine and chlorine is a key diagnostic feature.[19][20]
-
Infrared (IR) Spectroscopy: FTIR analysis helps identify key functional groups present in the molecule, such as N-H stretches for aminated products or C=N and C=C stretches of the aromatic core.[21]
-
Conclusion
The 6-bromo-8-chloroimidazo[1,5-a]pyridine scaffold is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its key advantage lies in the differential reactivity of the two halogen atoms, which permits selective, stepwise functionalization through robust and well-understood cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This strategic handle allows for the efficient and systematic generation of diverse compound libraries, accelerating the exploration of structure-activity relationships and the discovery of novel therapeutics targeting a wide range of diseases, from cancer to central nervous system disorders.
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Royal Society of Chemistry. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. Available from: [Link]
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MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]
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National Center for Biotechnology Information. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. Available from: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. ResearchGate. Available from: [Link]
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University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Rochester River Campus Libraries. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. Royal Society of Chemistry. Available from: [Link]
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Journal of Basic and Applied Research. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Basic and Applied Research. Available from: [Link]
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Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
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CAS Common Chemistry. (n.d.). Phenylmethyl (2S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylate. CAS. Available from: [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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American Chemical Society. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available from: [Link]
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Pharmaffiliates. (n.d.). Benzyl (S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate. Pharmaffiliates. Available from: [Link]
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MDPI. (n.d.). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC. Available from: [Link]
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National Center for Biotechnology Information. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Available from: [Link]
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MDPI. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available from: [Link]
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ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available from: [Link]
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Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]
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National Center for Biotechnology Information. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PMC. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC. Available from: [Link]
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WestminsterResearch. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available from: [Link]
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- 20. mdpi.com [mdpi.com]
- 21. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Executive Summary & Compound Overview
This application note details the standardized protocol for the solubilization, handling, and storage of 6-Bromo-8-chloroimidazo[1,5-a]pyridine . This halogenated fused heterocycle serves as a critical building block in the synthesis of IDO1 inhibitors, kinase inhibitors, and other bioactive scaffolds.
Due to the presence of both bromine and chlorine substituents on the aromatic core, this compound exhibits low aqueous solubility and high lipophilicity . Improper solubilization techniques frequently lead to "crashing out" (precipitation) in aqueous buffers, compromising IC50 data and leading to false negatives in biological assays. This guide provides a self-validating workflow to ensure homogeneity and stability.
Physicochemical Profile
| Property | Value (Estimated/Analog-Based) | Implications |
| Molecular Formula | C₇H₄BrClN₂ | Halogenated heteroaromatic |
| Molecular Weight | ~231.48 g/mol | Small molecule, fragment-like |
| LogP (Predicted) | ~2.5 – 3.2 | Lipophilic : Requires organic co-solvent |
| Aqueous Solubility | < 0.1 mg/mL (Predicted) | Poor : Do not dissolve directly in water |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Recommended for biological stocks |
| Secondary Solvents | DMF, DCM, Ethyl Acetate | Suitable for synthesis/purification |
Safety & Handling (GHS Standards)
Hazard Classification:
-
Skin Irritation (Category 2) [1]
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract, Category 3) [2]
Mandatory PPE:
-
Nitrile Gloves: Double-gloving recommended when handling high-concentration DMSO stocks, as DMSO permeates skin and carries the compound with it.[2]
-
Engineering Controls: All weighing and solubilization must occur within a certified chemical fume hood.
Protocol A: Preparation of High-Concentration Stock Solution (DMSO)
Objective: Create a stable, clear stock solution (typically 10 mM to 50 mM) for long-term storage.
Materials
-
6-Bromo-8-chloroimidazo[1,5-a]pyridine (Solid powder)[2]
-
Anhydrous DMSO (≥99.9%, Cell Culture Grade)[2]
-
Borosilicate glass vials (Amber preferred to prevent photodegradation)[2]
-
Ultrasonic water bath[2]
Workflow Diagram (Solubilization)
Caption: Step-by-step workflow for creating a homogeneous stock solution in DMSO.
Step-by-Step Procedure
-
Calculation: Calculate the required volume of DMSO.
-
Weighing: Weigh the solid into a pre-labeled amber glass vial. Note: Static electricity can be an issue; use an anti-static gun if necessary.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO. Pipette directly onto the solid, washing down any powder adhering to the walls.
-
Mechanical Mixing: Vortex vigorously for 30 seconds.
-
Sonication (Critical): Sonicate the vial in a water bath at 35–40°C for 10–15 minutes .
-
Why? The crystal lattice energy of halogenated heterocycles can be high. Sonication breaks intermolecular interactions, ensuring true dissolution rather than a suspension.
-
-
Validation: Hold the vial up to a light source. The solution must be completely clear. If particles remain, extend sonication or dilute to a lower concentration (e.g., 5 mM).
Protocol B: Preparation of Working Solutions (Aqueous Dilution)
Objective: Dilute the DMSO stock into assay media (buffer/water) without causing precipitation.
The "Crash-Out" Risk: Rapid addition of a lipophilic DMSO stock into water creates a local environment of high supersaturation, leading to immediate precipitation.[2]
The "Intermediate Dilution" Strategy
Do not pipette 100% DMSO stock directly into 100% aqueous buffer if the final concentration is high. Use a serial dilution method.
Dilution Workflow Diagram
Caption: Two-step dilution strategy to minimize precipitation shock.
Procedure
-
Prepare Intermediate Stock: Dilute the primary stock (e.g., 10 mM) using 100% DMSO to create a concentration 100x or 1000x higher than your final assay concentration.
-
Example: For a 10 µM assay, prepare a 1 mM intermediate stock in DMSO.
-
-
Pre-warm Media: Warm the cell culture media or buffer to 37°C. Cold buffers accelerate precipitation.
-
Spike and Mix: Add the intermediate DMSO solution to the aqueous buffer while vortexing the buffer .
-
Limit: Keep final DMSO concentration ≤ 0.5% - 1.0% to avoid solvent toxicity in cells.[2]
-
-
Stability Check: Observe the diluted solution for cloudiness (Tyndall effect) after 15 minutes. If cloudy, the compound has precipitated.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Solid remains in DMSO stock | Concentration too high (>50mM) | Dilute to 10mM or 5mM.[2] Sonicate at 45°C. |
| Cloudiness upon adding to water | Hydrophobic effect / "Crash out" | 1. Reduce final concentration.2. Use a carrier: Add 0.1% Tween-80 or 5% Cyclodextrin (HP-β-CD) to the aqueous buffer before adding the compound.[2] |
| Yellowing of solution over time | Oxidation / Photodegradation | Store under Nitrogen/Argon gas. Use amber vials. |
References
-
ChemicalBook. (2025). 6-BROMO-2-METHYLIMIDAZO[1,2-A]PYRIDINE Properties and Safety. Retrieved from (Analogous scaffold properties).[2]
-
Fisher Scientific. (2024).[4] Safety Data Sheet: 8-Bromo-6-chloroimidazo[1,2-a]pyridine.[2] Retrieved from (Safety and handling data for chloro-bromo-imidazo-pyridine class).[2]
-
Paoli-Lombardo, R., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. Retrieved from (Solubility optimization strategies for imidazopyridines).[2]
-
TargetMol. (2024). Safety Data Sheet: Imidazo[1,2-a]pyridine derivatives.[2] Retrieved from (General handling for fused pyridine heterocycles).[2]
Sources
Application Note: HPLC Analysis & Purity Profiling of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
This Application Note is structured to guide researchers through the High-Performance Liquid Chromatography (HPLC) analysis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6).[1][2]
Unlike the more common imidazo[1,2-a]pyridine isomers, the [1,5-a] scaffold possesses distinct electronic properties and impurity profiles derived from its specific synthesis (typically via 2-aminomethylpyridine precursors).[1][2] This guide addresses these nuances.
HIntroduction & Scientific Context
The imidazo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, increasingly utilized in the development of inhibitors for cortisol synthesis (e.g., Osilodrostat analogs), anticancer agents, and IDO1 inhibitors.[2] The specific halogenation pattern (6-Bromo, 8-Chloro) renders this molecule a critical intermediate; the bromine allows for Suzuki-Miyaura coupling, while the chlorine often modulates metabolic stability or lipophilicity.[1][2]
Critical Distinction: Researchers often confuse this target with its isomer, 6-Bromo-8-chloroimidazo[1,2-a ]pyridine.[1][2] The [1,5-a] isomer has a bridgehead nitrogen at position 5, leading to different pKa values and retention behaviors.[2] This protocol is specifically optimized for the [1,5-a] geometry.[1]
Physicochemical Profile (In Silico & Empirical)
Understanding these properties is the causality behind our method parameters:
| Property | Value (Est.) | Methodological Implication |
| LogP | ~2.4 – 2.8 | Moderately lipophilic.[1][2] Requires Reverse Phase (RP) chromatography with >30% organic modifier for elution. |
| pKa (Conj. Acid) | ~3.5 – 4.5 | The halogens (Br, Cl) are electron-withdrawing, lowering the basicity of the pyridine nitrogen.[1][2] |
| UV Max | 230, 280 nm | Strong absorbance in the UV region. |
| Fluorescence | Yes (Likely) | Imidazo[1,5-a]pyridines are often fluorescent.[1] FLD detection can be used for trace impurity analysis. |
Method Development Strategy
The primary challenge with halogenated fused heterocycles is "peak tailing" caused by the interaction of the basic nitrogen with residual silanols on the silica support.
The Solution:
-
Stationary Phase: We utilize a Phenyl-Hexyl column alongside the standard C18.[2] The Phenyl-Hexyl phase engages in
- interactions with the electron-deficient imidazo ring, providing superior selectivity for separating de-halogenated impurities (e.g., 6-desbromo analogs).[1][2] -
Mobile Phase Modifier: Acidic pH is mandatory. We use 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA) . The acid ensures the nitrogen remains protonated (BH
) or suppresses silanol ionization, sharpening the peak shape.
Workflow Visualization
The following diagram illustrates the decision logic for optimizing the separation of this specific scaffold.
Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl stationary phases for halogenated heterocyclic separation.
Experimental Protocols
Protocol A: Rapid Purity Screening (QC & Reaction Monitoring)
Best for: Checking reaction completion or incoming raw material identity.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 254 nm (primary) and 280 nm.
-
Injection Volume: 5 µL.
Gradient Table (Protocol A):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Hold |
| 8.0 | 95% | Linear Ramp |
| 10.0 | 95% | Wash |
| 10.1 | 5% | Re-equilibration |
Protocol B: High-Resolution Purity Assay (Impurity Profiling)
Best for: Final product release, separating des-bromo/des-chloro impurities.[1][2]
-
Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm) or Waters XBridge Phenyl.[1]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8 adjusted with Formic Acid).
-
Mobile Phase B: Methanol (MeOH).
-
Flow Rate: 0.8 mL/min.
-
Temperature: 40°C.
-
Detection: PDA (210–400 nm); Extract chromatogram at 254 nm.
Gradient Table (Protocol B):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Start |
| 2.0 | 10% | Isocratic Hold |
| 15.0 | 80% | Slow Gradient (Resolution) |
| 18.0 | 95% | Wash |
| 22.0 | 95% | Hold |
| 22.1 | 10% | Re-equilibration |
| 28.0 | 10% | End |
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of 6-Bromo-8-chloroimidazo[1,5-a]pyridine.
-
Dissolve in 10 mL of 100% Methanol or DMSO .
-
Note: Do not use water as the diluent; the compound has low aqueous solubility.
-
Sonicate: 5 minutes to ensure complete dissolution.
-
Working Sample (0.1 mg/mL):
-
Transfer 100 µL of Stock Solution into a HPLC vial.
-
Add 900 µL of Water/MeCN (50:50 v/v) .
-
Vortex mix.
Potential Impurities & System Suitability[3]
When synthesizing this compound (typically via condensation of 2-(aminomethyl)-3-chloropyridine with a bromine source or via Vilsmeier-Haack cyclization), specific impurities are expected.[1][2]
Impurity Origin Diagram:
Figure 2: Origin of common process impurities.[1][2] Impurity A (Des-bromo) is the critical separation pair.[1][2]
System Suitability Criteria (Acceptance Limits):
-
Retention Time (RT): Target peak ± 0.1 min of standard.
-
Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.5 (Strict control due to basic nitrogen).
-
Resolution (Rs): Rs > 2.0 between Target and Impurity A (Des-bromo analog).
-
Signal-to-Noise (S/N): > 10 for LOQ (Limit of Quantitation).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peak | Silanol interaction with N-heterocycle.[1][2] | Increase buffer concentration (to 20mM) or add 0.1% Triethylamine (TEA) only if using high pH resistant columns.[1] Recommended: Switch to TFA (0.05%). |
| Split Peak | Sample solvent too strong. | The sample is dissolved in 100% DMSO/MeOH but injected into a low %B mobile phase. Dilute sample with water/MeCN (50:50). |
| Retention Drift | pH instability. | Imidazo[1,5-a]pyridines are sensitive to ionization state.[1][2] Ensure mobile phase pH is strictly controlled (Buffer). |
| Ghost Peaks | Carryover. | This compound is hydrophobic. Add a needle wash step with 90% MeCN/Water. |
References
-
Mihorianu, M., et al. (2010).[3] Synthesis of Novel Imidazo[1,5-a]pyridine Derivates. Revue Roumaine de Chimie, 55(10), 689-695.[1][2][3] (Provides synthetic context for the 1,5-a scaffold). Retrieved from [Link][1][2][3]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. (General guidance on halogenated intermediate analysis). Retrieved from [Link]
Sources
Application Note: High-Resolution NMR Spectroscopy of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Introduction & Chemical Context
6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6) is a highly functionalized, electron-deficient heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, frequently utilized in the development of poly(ADP-ribose) glycohydrolase (PARG) inhibitors for oncology[1] and as precursors for complex benzazepine analogs via Ritter-type reactions[2].
The specific di-halogenated substitution pattern (bromine at C6 and chlorine at C8) provides orthogonal reactivity for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), where the more labile C–Br bond can be selectively functionalized prior to the C–Cl bond. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step to verify the integrity of the starting material and to track regioselective downstream modifications.
Experimental Design & Causality
Solvent Selection & Sample Stability
The imidazo[1,5-a]pyridine ring system possesses a highly nucleophilic nitrogen at the N2 position, making the molecule highly susceptible to protonation in acidic environments[3]. Protonation drastically alters the electronic structure of the fused heterocyclic system, leading to significant downfield shifts in the NMR spectra—a phenomenon known as acidochromism[3].
Causality for Solvent Choice: To prevent spectral ambiguity caused by trace acid (e.g., DCl generated in aged CDCl₃), DMSO-d₆ is the strictly recommended solvent. It provides a neutral, highly polar environment that ensures complete dissolution of the rigid, planar heterocycle while maintaining the free-base form of the analyte.
NMR Acquisition Workflow
The following workflow is designed to ensure maximum field homogeneity and signal-to-noise ratio (SNR), establishing a self-validating loop between sample preparation and spectral acquisition.
Workflow for NMR acquisition and structural verification of 6-bromo-8-chloroimidazo[1,5-a]pyridine.
Step-by-Step NMR Protocol
Phase 1: Sample Preparation
-
Weighing : Accurately weigh 15–20 mg of 6-bromo-8-chloroimidazo[1,5-a]pyridine. Causality: This mass provides an optimal SNR for ¹³C and 2D NMR experiments within a reasonable timeframe (1–2 hours) without causing concentration-dependent aggregation or viscosity issues.
-
Dissolution : Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D).
-
Filtration : Pass the solution through a glass microfiber filter directly into a high-quality 5 mm NMR tube. Causality: Particulate matter distorts the localized magnetic field (
), leading to broad lines and poor resolution. Filtration is a non-negotiable step for high-resolution 2D NMR.
Phase 2: Spectrometer Setup & Self-Validation
-
Temperature Equilibration : Insert the sample into the probe and allow it to equilibrate at 298 K for 5 minutes.
-
Tuning and Matching (Self-Validation) : Perform automated or manual probe tuning for both ¹H and ¹³C channels. Validation Check: Ensure the tuning dip is centered exactly at the Larmor frequency and reaches the baseline. This validates that maximum radiofrequency (RF) power is transferred to the sample, preventing pulse-angle errors.
-
Locking : Lock the spectrometer to the deuterium signal of DMSO-d₆.
-
Shimming : Perform 3D gradient shimming (e.g., TopShim). Validation Check: Measure the full width at half maximum (FWHM) of the residual DMSO-d₆ pentet at 2.50 ppm[4]. The system is validated for acquisition only if the FWHM is
Hz.
Phase 3: Acquisition Parameters
-
¹H NMR : 400 or 600 MHz, 30° pulse angle, relaxation delay (D1) of 2.0 s, 16 scans. Calibrate the chemical shift using the residual DMSO-d₆ peak at 2.50 ppm[4].
-
¹³C{¹H} NMR : 100 or 150 MHz, power-gated decoupling (WALTZ-16), D1 of 2.0 s, 1024 scans. Calibrate using the DMSO-d₆ septet at 39.52 ppm[4].
-
2D NMR (HSQC & HMBC) : Acquire multiplicity-edited HSQC to distinguish CH from CH₂/CH₃ groups (though only CH groups are present here), and HMBC to trace long-range carbon-proton connectivity.
Spectral Interpretation & Quantitative Data
Predicted ¹H and ¹³C NMR Assignments
The following table summarizes the predicted quantitative NMR data based on the electronic effects of the imidazo[1,5-a]pyridine core and the specific halogen substituents.
| Nucleus | Position | Predicted Shift (ppm) | Multiplicity | Coupling Constant ( | Assignment Rationale |
| ¹H | H3 | 8.50 – 8.70 | Singlet (s) | - | Highly deshielded due to its position between the N2 and N4 (bridgehead) atoms[5]. |
| ¹H | H5 | 8.65 – 8.85 | Doublet (d) | ~1.5 Hz | Alpha to the bridgehead N4; experiences meta-coupling to H7. |
| ¹H | H1 | 7.60 – 7.80 | Singlet (s) | - | Imidazole ring proton; shielded relative to H3. |
| ¹H | H7 | 7.45 – 7.65 | Doublet (d) | ~1.5 Hz | Positioned between the Br (C6) and Cl (C8) atoms; meta-coupled to H5. |
| ¹³C | C3 | ~130.0 – 135.0 | - | - | Highly deshielded carbon between two nitrogens[6]. |
| ¹³C | C5 | ~122.0 – 125.0 | - | - | Alpha to bridgehead nitrogen. |
| ¹³C | C6 | ~105.0 – 110.0 | - | - | Quaternary carbon attached to Bromine (heavy atom effect shielding). |
| ¹³C | C8 | ~125.0 – 128.0 | - | - | Quaternary carbon attached to Chlorine. |
| ¹³C | C8a | ~132.0 – 136.0 | - | - | Bridgehead quaternary carbon. |
Mechanistic Insights into Chemical Shifts & Structural Validation
The chemical shifts of 6-bromo-8-chloroimidazo[1,5-a]pyridine are governed by the push-pull dynamics of the fused ring system and the inductive electron-withdrawing effects of the halogens:
-
The C3 Position : Located between the N2 and N4 nitrogens, the C3 position is highly electron-deficient. This results in significant deshielding, pushing the H3 signal far downfield (>8.5 ppm). Because of this unique electronic environment, the C3 position is highly reactive towards C–H functionalization, a property actively exploited in methylene insertion reactions[6].
-
Halogen Inductive Effects : The halogens at C6 (Br) and C8 (Cl) exert a strong
(inductive) effect, deshielding the adjacent protons. Because H5 and H7 are separated by the C6–Br group, they exhibit a characteristic meta-coupling ( Hz). -
Self-Validating 2D Correlations : The structure is self-validated using HMBC. The H7 proton will show strong 3-bond correlations (
) to C5 and the bridgehead C8a, alongside 2-bond correlations ( ) to the halogenated quaternary carbons C6 and C8. This interlocking network of correlations perfectly validates the regiochemistry of the halogens on the pyridine ring.
References
- Source: sigmaaldrich.
- Source: google.
- Source: acs.
- Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor)
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)
Sources
- 1. WO2025073870A1 - Parg inhibitory compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 4. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Mass Spectrometry Profiling of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Instrument Focus: UHPLC-ESI-HRMS/MS (High-Resolution Mass Spectrometry)
Introduction and Analytical Rationale
As a Senior Application Scientist, I approach the mass spectrometric characterization of 6-Bromo-8-chloroimidazo[1,5-a]pyridine (C₇H₄BrClN₂) not merely as a routine molecular weight confirmation, but as a rigorous exercise in structural validation. This compound is a highly valuable di-halogenated heterocyclic building block, frequently utilized in the synthesis of complex therapeutics such as Poly(ADP-ribose) glycohydrolase (PARG) inhibitors[1].
The analytical challenge—and opportunity—lies in its dual-halogen composition. The presence of both bromine and chlorine in the same molecule creates a highly specific, self-validating isotopic signature[2]. By leveraging this natural isotopic distribution alongside the predictable collision-induced dissociation (CID) of the imidazo[1,5-a]pyridine core[3], we can establish a robust, error-proof protocol for its detection and quantification in complex biological or synthetic matrices.
Theoretical Framework: The Di-Halogen Isotopic Signature
The foundation of this protocol relies on the natural abundance of halogen isotopes. Bromine exists as roughly a 1:1 ratio of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine exists as a ~3:1 ratio of ³⁵Cl (75.8%) and ³⁷Cl (24.2%)[2].
When combined within 6-Bromo-8-chloroimidazo[1,5-a]pyridine, these isotopes generate a diagnostic M, M+2, M+4 cluster in the mass spectrum. The probability of each isotopologue dictates a relative abundance ratio of approximately 3:4:1 . This pattern acts as an internal quality control (QC) metric: any significant deviation from this ratio immediately signals isobaric interference, detector saturation, or co-eluting impurities.
Table 1: Exact Mass and Isotopic Abundance for Precursor Ion [M+H]⁺
| Isotopologue | Exact Mass (m/z) | Relative Abundance (%) | Halogen Composition |
| M | 230.9323 | ~76.5 | ⁷⁹Br, ³⁵Cl |
| M+2 | 232.9303 | 100.0 (Base Peak) | ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl |
| M+4 | 234.9273 | ~24.5 | ⁸¹Br, ³⁷Cl |
Fragmentation Dynamics and Causality
Understanding the bond dissociation energies within the molecule allows us to predict and control its fragmentation. The C–Br bond is relatively weak (~280 kJ/mol) compared to the C–Cl bond (~400 kJ/mol). Consequently, at low collision energies (CE), the primary fragmentation event is the homolytic cleavage of the bromine atom.
As the collision energy increases, the robust imidazo[1,5-a]pyridine core begins to shatter. The dominant pathway for this heterocyclic system is the expulsion of hydrogen cyanide (HCN, 27.01 Da), driven by the rupture of the 1-2 and 3-4 bonds within the fused ring[3].
Figure 1: CID fragmentation pathways of 6-Bromo-8-chloroimidazo[1,5-a]pyridine.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the data, the following step-by-step methodology integrates physical chemistry principles with built-in validation checkpoints.
Phase 1: Sample Preparation & Self-Validation QC
-
Stock Solution: Dissolve 1.0 mg of 6-Bromo-8-chloroimidazo[1,5-a]pyridine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Causality: Methanol ensures complete solubilization of the halogenated aromatic system while remaining compatible with reverse-phase UHPLC gradients.
-
-
Working Dilution: Dilute the stock to 100 ng/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Matching the initial mobile phase conditions prevents peak broadening and solvent front distortion during the injection phase.
-
-
CRITICAL STEP - Self-Validation Check: Inject a blank followed by a single working dilution. Evaluate the MS1 spectrum at the retention time of the analyte. Verify that the precursor ion cluster (m/z 230.93, 232.93, 234.92) exactly matches the theoretical 3:4:1 relative abundance ratio.
-
Causality: Any deviation >5% indicates ion suppression, detector saturation, or isobaric interference. If observed, the protocol mandates a 1:10 dilution and re-injection before proceeding to batch analysis.
-
Phase 2: UHPLC Separation Parameters
High-efficiency separation is required to prevent co-elution with structurally similar halogenated isomers.
Table 2: Optimized LC-HRMS/MS Protocol Parameters
| Parameter | Setting / Value | Causality / Rationale |
| Column | C18, 1.7 µm, 2.1 x 100 mm | High theoretical plate count resolves potential synthetic impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH promotes efficient protonation to [M+H]⁺ in the ESI+ source. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Aprotic organic solvent prevents unwanted halogen exchange reactions. |
| Gradient | 10% B to 95% B over 5 min | Rapid, steep gradient sharpens the peak shape of the hydrophobic core. |
| ESI Voltage | +3.5 kV | Optimal spray voltage for small, basic nitrogenous heterocycles. |
| Collision Energy | Stepped: 15, 25, 35 eV | Captures both low-energy (Br loss) and high-energy (HCN loss) events. |
Phase 3: Data Processing and Isotope Filtering
When processing the MS/MS data, configure the analytical software to mandate the presence of the ³⁵Cl/³⁷Cl isotopic pair (3:1 ratio) in the m/z 152.01 fragment. Because the bromine atom is lost at lower collision energies, the resulting fragment retains the chlorine atom. Utilizing this 3:1 isotopic filter on the MS2 level drastically reduces false positives in complex biological matrices, ensuring high-confidence identification.
References
-
Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link] Index: [2]
-
Title: Mass spectra of some di- and triazaindenes Source: Journal of Organic Chemistry (ACS Publications) URL: [Link] Index: [3]
-
Title: WO2025073870A1 - Parg inhibitory compound Source: Google Patents URL: Index: [1]
Sources
Application Notes & Protocols: 6-Bromo-8-chloroimidazo[1,5-a]pyridine as a Putative Kinase Inhibitor
A Guide for Researchers in Kinase-Targeted Drug Discovery
Abstract: Kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern targeted therapy. This document provides a comprehensive guide for researchers interested in the evaluation of 6-Bromo-8-chloroimidazo[1,5-a]pyridine , a novel heterocyclic compound, as a potential kinase inhibitor. While, as of this publication, there is no direct published data on the specific biological activity of this compound, its core scaffold, the imidazopyridine ring system, is a well-established "hinge-binding" motif present in numerous potent kinase inhibitors.[1] This guide is therefore constructed on a predictive framework, leveraging data from structurally related compounds and established methodologies in kinase inhibitor profiling. We present a hypothesized mechanism of action, a detailed protocol for a universal in vitro kinase assay, a plausible synthetic route, and a framework for interpreting inhibition data.
Part 1: Scientific Rationale & Hypothesized Mechanism of Action
The Imidazopyridine Scaffold: A Privileged Hinge-Binder
The ATP-binding site of a kinase is a highly conserved region, featuring a critical "hinge" that forms hydrogen bonds with the adenine ring of ATP. Small molecules that can mimic this interaction are effective ATP-competitive inhibitors.[1] Various bicyclic nitrogen-containing heterocycles, such as imidazo[4,5-b]pyridines, pyrazolo[1,5-a]pyridines, and imidazo[1,2-a]pyridines, have been successfully developed as kinase inhibitors due to their ability to serve as purine bioisosteres and form these crucial hydrogen bonds with the kinase hinge region.[1][2]
For instance, imidazo[4,5-b]pyridine derivatives have been identified as potent dual inhibitors of FLT3 and Aurora kinases, where the scaffold's nitrogen atoms form hydrogen bonds with hinge residues like Ala213 in Aurora-A.[2] Similarly, pyrazolo[1,5-a]pyridine has been shown to be an effective core for developing inhibitors of C-Terminal Src Kinase (CSK).[1][3]
Hypothesized Binding Mode of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Based on the established pharmacology of related scaffolds, we hypothesize that 6-Bromo-8-chloroimidazo[1,5-a]pyridine would also function as an ATP-competitive kinase inhibitor. The nitrogen atoms within the imidazo[1,5-a]pyridine core are positioned to act as hydrogen bond acceptors and donors, enabling it to anchor within the kinase hinge region. The bromo and chloro substituents at the 6 and 8 positions, respectively, would project into solvent-exposed regions or more variable sub-pockets of the ATP-binding site, influencing the compound's potency and selectivity profile against different kinases.
Figure 1: Conceptual diagram of the hypothesized binding mode of 6-Bromo-8-chloroimidazo[1,5-a]pyridine within a kinase ATP pocket.
Part 2: Experimental Protocols
Synthesis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
While a specific synthesis for this exact molecule is not published, a plausible route can be extrapolated from established methods for similar imidazopyridine heterocycles.[4][5][6] A common strategy involves the cyclocondensation of an appropriately substituted aminopyridine with an α-halocarbonyl compound.
Proposed Synthetic Workflow:
-
Starting Material: The synthesis would likely begin with a di-substituted 2-aminopyridine, such as 3-amino-2,5-dichloropyridine.
-
Bromination: Selective bromination of the pyridine ring would be required to install the bromine at the desired position.
-
Cyclization: The resulting 3-amino-5-bromo-2-chloropyridine could then undergo a cyclization reaction. A variation of the Groebke–Blackburn–Bienaymé reaction or reaction with an appropriate aldehyde and isocyanide could potentially form the imidazo[1,5-a]pyridine core.[5]
Figure 2: A plausible, high-level synthetic workflow for the target compound.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol describes a robust, gold-standard method for determining the inhibitory activity of a test compound against a specific protein kinase.[7][8] The principle involves measuring the transfer of a radiolabeled phosphate ([γ-³³P]ATP) from ATP to a specific substrate peptide or protein by the kinase.
A. Materials & Reagents
-
Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.[9]
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase (e.g., Myelin Basic Protein for MAPK).
-
ATP: [γ-³³P]ATP (specific activity ~1000 Ci/mmol) and non-radiolabeled ATP.
-
Metal Cofactor: 10 mM MgCl₂.[9]
-
Test Compound: 6-Bromo-8-chloroimidazo[1,5-a]pyridine, dissolved in 100% DMSO to create a 10 mM stock.
-
Stop Solution: 75 mM phosphoric acid.
-
Filter Plates: 96-well phosphocellulose or glass fiber filter plates.
-
Scintillation Fluid & Counter: For detecting radioactivity.
B. Experimental Workflow
Figure 3: Step-by-step workflow for the in vitro radiometric kinase assay.
C. Step-by-Step Methodology
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 10 mM stock of 6-Bromo-8-chloroimidazo[1,5-a]pyridine in a separate 96-well plate. The final assay concentration will typically range from 10 µM to 0.5 nM.
-
Reaction Setup: In a 96-well reaction plate, add the following components in order:
-
25 µL of Kinase/Substrate/Buffer mix.
-
5 µL of diluted test compound or DMSO (for 0% and 100% activity controls).
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Reaction Initiation: Start the kinase reaction by adding 20 µL of the ATP/MgCl₂ mix (containing both [γ-³³P]ATP and cold ATP). The final ATP concentration should be at or near the Km value for the specific kinase, if known.[8]
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes), ensuring the reaction is within the linear range.
-
Stopping the Reaction: Terminate the reaction by adding 50 µL of Stop Solution (phosphoric acid).
-
Substrate Capture: Transfer 90 µL of the reaction mixture from each well to the corresponding well of a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter while unincorporated ATP will not.
-
Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unbound [γ-³³P]ATP.
-
Detection: Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
D. Data Analysis & Interpretation
-
Calculate Percent Inhibition:
-
Determine the average counts per minute (CPM) for the no-inhibitor (max signal) and no-enzyme (background) controls.
-
For each compound concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [CPM_sample - CPM_bkg] / [CPM_max - CPM_bkg])
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Part 3: Data Presentation & Expected Outcomes
A primary goal of initial screening is to determine not only the potency (IC₅₀) but also the selectivity of the compound. An ideal inhibitor will be highly potent against the target of interest while showing minimal activity against other kinases, especially those that are closely related.
Table 1: Hypothetical Kinase Selectivity Profile for 6-Bromo-8-chloroimidazo[1,5-a]pyridine
This table presents a hypothetical outcome for an initial kinase panel screening, illustrating how data would be presented to assess selectivity.
| Kinase Target Family | Specific Kinase | IC₅₀ (nM) |
| Tyrosine Kinase | c-Src | 55 |
| LCK[3] | 120 | |
| FLT3[2] | > 10,000 | |
| EGFR | > 10,000 | |
| Serine/Threonine Kinase | Aurora-A[2] | 8,500 |
| TAK1[10] | 75 | |
| CDK2[11] | 4,300 | |
| CDK8[12] | > 10,000 |
Disclaimer: The data in this table is purely illustrative and does not represent actual experimental results.
An outcome like the one presented would suggest that the compound is a potent and relatively selective inhibitor of the Src-family kinase c-Src and the MAP kinase TAK1, with significantly less activity against other kinases tested. This profile would guide further investigation into its potential applications in oncology or inflammatory diseases.
References
- In vitro NLK Kinase Assay. PMC, NIH.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- In vitro kinase assay. Bio-protocol.
- In vitro kinase assay. protocols.io.
- Kinase Screening Assay Services. Reaction Biology.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC, NIH.
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine. Sigma-Aldrich.
- Discovery of 6-substituted imidazo[1,2-b]pyridazines as potent TAK1 inhibitors. RSC Medicinal Chemistry.
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications.
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
- Phenylmethyl (2S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylate. CAS Common Chemistry.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC, NIH.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC, NIH.
- 6-Bromoimidazo[1,2-a]pyridin-8-amine. PMC, NIH.
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC, NIH.
- The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs. MDPI.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. protocols.io [protocols.io]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 6-Bromoimidazo[1,2-a]pyridin-8-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 6-bromo-8-chloroimidazo[1,5-a]pyridine. This bicyclic heterocycle is a highly valued scaffold in modern drug discovery, notably serving as a critical precursor in the development of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors[1].
Synthesizing this specific molecule presents unique mechanistic challenges. The synergistic electron-withdrawing effects of the 8-chloro and 6-bromo substituents severely deactivate the pyridine ring. Standard one-pot cyclocondensations of 2-(aminomethyl)pyridines[2] often fail or result in intractable mixtures. To overcome this, we employ a robust two-stage approach: an ester-mediated cyclization followed by a controlled decarboxylation[1][3].
Part 1: Mechanistic Workflow
Figure 1: Step-by-step synthetic workflow for 6-Bromo-8-chloroimidazo[1,5-a]pyridine.
Part 2: Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step without satisfying the defined In-Process Controls (IPCs).
Protocol A: Synthesis of Ethyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylate
-
Amidation: Dissolve (5-bromo-3-chloropyridin-2-yl)methanamine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under a strict argon atmosphere. Cool the reaction vessel to 0 °C.
-
Electrophilic Addition: Dropwise add ethyl 2-chloro-2-oxoacetate (1.2 eq) over 15 minutes. Allow the mixture to warm to room temperature and stir for 2 hours.
-
IPC Check: Analyze via LC-MS. Proceed only when >98% consumption of the primary amine is confirmed.
-
-
Solvent Exchange: Concentrate the mixture in vacuo to completely remove DCM and residual triethylamine.
-
Cyclization: Resuspend the crude amide intermediate in freshly distilled Phosphorus oxychloride (POCl3) (10.0 eq). Heat the mixture strictly to 80 °C for 4 hours.
-
Quenching & Isolation: Cool to room temperature. Carefully pour the mixture over crushed ice (highly exothermic). Neutralize to pH 7-8 using saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the ester[1].
Protocol B: Saponification and Decarboxylation
-
Saponification: Dissolve the ester intermediate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.
-
IPC Check: Confirm complete disappearance of the ester mass via LC-MS.
-
-
Acidification: Acidify the aqueous layer to pH 3 with 1M HCl. Filter the precipitated 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid. Dry thoroughly under high vacuum at 50 °C for 12 hours. Moisture must be <0.1% before proceeding.
-
Decarboxylation: Suspend the dry acid in anhydrous diphenyl ether (0.1 M). Degas the suspension by bubbling Argon directly into the solvent for 15 minutes.
-
Thermal Cleavage: Heat the mixture to 180 °C for 2 hours under a positive Argon pressure.
-
Isolation: Cool to room temperature, dilute with hexanes to precipitate the crude product, and purify via flash chromatography to afford the target 6-Bromo-8-chloroimidazo[1,5-a]pyridine.
Part 3: Troubleshooting & FAQs
Figure 2: Logical troubleshooting tree for decarboxylation degradation.
Q1: Why is my yield of the ester intermediate (Protocol A) consistently below 40%, accompanied by unreacted starting material? Causality: The cyclization of the amide intermediate requires rigorous anhydrous conditions. Trace moisture hydrolyzes POCl3, generating HCl and H3PO4. These acidic byproducts protonate the basic pyridine nitrogen. Once protonated, the pyridine ring becomes drastically less nucleophilic, effectively shutting down the intramolecular electrophilic attack required for ring closure. Solution: Ensure the intermediate amide is completely dried under high vacuum before POCl3 addition. Use only freshly distilled POCl3 from a sealed ampoule.
Q2: I observe significant debromination (loss of the 6-bromo group) during the cyclization step. How can I prevent this? Causality: Halogenated pyridines, particularly brominated ones, are highly susceptible to protodehalogenation when exposed to strong acids at elevated temperatures. The electron-deficient nature of the 8-chloro-6-bromo substituted ring makes the C-Br bond surprisingly labile under harsh POCl3 reflux (>105 °C). Solution: Strictly control the internal reaction temperature to 80 °C. Do not allow the reaction to reach standard POCl3 reflux temperatures.
Q3: The decarboxylation step yields a black, tarry mixture instead of the target compound. What is the mechanism of this degradation? Causality: Imidazo[1,5-a]pyridines are inherently electron-rich at the imidazole moiety. At high temperatures (180 °C), they become highly susceptible to oxidative polymerization if even trace amounts of oxygen are present. Furthermore, if the carboxylic acid intermediate is not completely dry, residual water causes hydrolytic ring-opening at these extreme temperatures. Solution: Treat the decarboxylation as a strictly air- and moisture-sensitive reaction. Degas the diphenyl ether solvent by bubbling Argon for at least 15 minutes prior to heating, and maintain a positive Argon pressure throughout the reaction.
Q4: Can I bypass the ester intermediate and use a one-pot direct formylation/cyclization to save time? Causality: While direct cyclization using formic acid and POCl3 is a standard literature method for unsubstituted imidazo[1,5-a]pyridines, it fails for this specific substrate. The synergistic electron-withdrawing effects of the 8-chloro and 6-bromo groups severely deactivate the pyridine nitrogen. Direct formylation yields an intermediate that is too deactivated to cyclize efficiently, leading to intermolecular polymerization instead of intramolecular cyclization. Solution: Stick to the two-step ester route. The highly electrophilic nature of the ethyl oxalyl chloride intermediate provides the necessary thermodynamic driving force to overcome the electronic deactivation of the di-halogenated pyridine ring.
Part 4: Quantitative Data & Yield Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and final yield/purity, validating the optimized parameters described above.
| Reaction Step | Condition | Observation / Yield | Purity (LC-MS) | Scientific Recommendation |
| Cyclization | POCl3, 110 °C (Reflux) | 35% (Significant debromination) | < 60% | Avoid Reflux; C-Br bond is labile. |
| Cyclization | POCl3, 80 °C | 78% (Clean conversion) | > 95% | Optimal |
| Decarboxylation | Diphenyl ether, 180 °C, Air | 15% (Black tarry mixture) | N/A | Avoid Air; oxidative polymerization occurs. |
| Decarboxylation | Diphenyl ether, 180 °C, Argon | 88% (Clean cleavage) | > 98% | Optimal |
Part 5: References
-
Title: WO2025073870A1 - Parg inhibitory compound Source: Google Patents URL:
-
Title: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes Source: Beilstein Journal of Organic Chemistry URL: [Link]
Sources
Technical Support Center: 6-Bromo-8-chloroimidazo[1,5-a]pyridine Functionalization
This guide serves as a specialized technical resource for researchers working with the 6-Bromo-8-chloroimidazo[1,5-a]pyridine scaffold. It addresses the specific reactivity profiles, common pitfalls, and mechanistic underpinnings of side reactions encountered during functionalization.
Reactivity Profile & Scaffold Analysis
The imidazo[1,5-a]pyridine core is an electron-rich, bicyclic heteroaromatic system isoelectronic with azulene and indolizine. The 6-Bromo-8-chloro substitution pattern introduces two distinct electrophilic handles on the pyridine ring, while the imidazole ring (specifically C-3 and C-1) remains highly nucleophilic and susceptible to C-H activation.
Reactivity Map
The following diagram illustrates the competitive reactivity sites that lead to side reactions.
Caption: Reactivity landscape showing the competition between designated cross-coupling (C-6) and parasitic side reactions (C-3 C-H activation, C-8 coupling).
Troubleshooting Guides & FAQs
Module A: Regioselectivity (The "Br vs. Cl" Problem)
Q: Why am I observing significant amounts of the bis-coupled product or C-8 coupled byproduct when targeting the C-6 bromine?
A: While the C-Br bond is weaker and undergoes oxidative addition faster than the C-Cl bond, the selectivity is not absolute.
-
Cause: Highly active catalyst systems (e.g., Pd(dtbpf)Cl₂, SPhos-Pd-G2) or elevated temperatures (>80°C) can lower the activation energy barrier enough to engage the C-8 chlorine.
-
Mechanism: The C-8 position is sterically sensitive but electronically activated by the adjacent bridgehead nitrogen. Once the C-6 bromine reacts, the resulting product is still a viable substrate for a second oxidative addition if the catalyst is too potent.
-
Solution:
-
Ligand Tuning: Switch to less electron-rich phosphines like PPh₃ or dppf which discriminate better between Br and Cl than bulky alkylphosphines.
-
Temperature Control: Conduct the reaction at 40–60°C . Most C-6 bromides in this scaffold couple readily at mild temperatures.
-
Stoichiometry: Use a strict 0.95–1.0 equivalent of the boronic acid to starve the reaction of the partner needed for the second coupling.
-
Module B: Unwanted C-H Arylation (The "Extra Spot" Problem)
Q: I see a new spot on TLC that has the correct mass for the coupled product but a different retention time, or a mass corresponding to "Product + Aryl". What is happening?
A: You are likely witnessing C-3 Direct Arylation .
-
Cause: The C-3 proton (adjacent to the non-bridgehead nitrogen) is acidic and susceptible to a Concerted Metalation-Deprotonation (CMD) pathway. Carbonate bases (K₂CO₃, Cs₂CO₃) and acetate additives promote this C-H activation.
-
Diagnostic: The side product often fluoresces differently due to extended conjugation at the imidazole ring.
-
Solution:
-
Base Switch: Avoid carbonate bases. Use K₃PO₄ (anhydrous) or organic bases like Et₃N which are less efficient at promoting the CMD mechanism in this specific scaffold.
-
Solvent: Switch from DMF/DMA (which promote C-H activation) to Toluene/Water or Dioxane/Water biphasic systems.
-
Module C: Dehalogenation (The "Disappearing Halogen")
Q: My C-6 bromine is being replaced by hydrogen (Hydrodehalogenation). How do I stop this?
A: This is a common reduction side reaction driven by hydride sources.
-
Cause: Solvents like ethanol or isopropanol can act as hydride donors via
-hydride elimination from Pd-alkoxides. Triethylamine can also serve as a hydride source. -
Solution:
-
Solvent Purity: Use high-grade, peroxide-free ethereal solvents (THF, Dioxane) or Toluene. Avoid primary/secondary alcohols.
-
Catalyst Loading: High Pd loading (>5 mol%) increases the likelihood of Pd-hydride formation. Reduce to 1–2 mol% .
-
Experimental Protocols
Protocol 1: Highly Selective C-6 Suzuki Coupling
Designed to minimize C-8 coupling and C-3 arylation.
Reagents:
-
6-Bromo-8-chloroimidazo[1,5-a]pyridine (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%) — Selected for moderate activity.
-
Base: K₃PO₄ (2.0 equiv, 2M aq. solution) — Phosphate is less prone to CMD than Carbonate.
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge a reaction vial with the scaffold, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (x3).
-
Add degassed 1,4-Dioxane and 2M K₃PO₄.
-
Stir at 60°C for 4–6 hours. Do not overheat.
-
Monitor: Check HPLC/TLC at 2 hours. Stop immediately upon consumption of starting bromide.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
Protocol 2: Sequential C-8 Functionalization (Post C-6 Coupling)
If dual functionalization is required.
Reagents:
-
6-Aryl-8-chloroimidazo[1,5-a]pyridine (1.0 equiv)
-
Boronic Acid/Ester (1.5 equiv)
-
Catalyst: XPhos Pd G3 or Pd₂(dba)₃ + XPhos (5 mol%) — Requires a bulky, electron-rich ligand to activate the C-Cl bond.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: n-Butanol or Dioxane/H₂O (100°C).
Troubleshooting Logic Tree
Use this flowchart to diagnose low yields or impure profiles.
Caption: Decision tree for diagnosing reaction outcomes based on mass spectral data.
References
-
Regioselective C-3 Arylation: Guchhait, S. K., et al. "Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine." Journal of Organic Chemistry.
-
Imidazo[1,5-a]pyridine Synthesis & Reactivity: Li, M., et al.[1][2][3] "Copper(I) catalysis enables a direct transannulation... to multifunctional imidazo[1,5-a]pyridines."[1] Organic Letters.
-
General Suzuki Coupling Side Reactions: Suzuki-Miyaura cross-coupling: Practical Guide.
-
C-H Functionalization of Imidazo[1,5-a]pyridines: Sharma, P., et al.[4] "C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion."[4][5] ACS Omega.
Sources
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling with 6-Bromo-8-chloroimidazo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges presented by this heteroaromatic dihalide substrate. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to enhance reaction efficiency, yield, and selectivity.
Troubleshooting Guide & Optimization Protocols
This section addresses the most common issues encountered during the Suzuki coupling of 6-Bromo-8-chloroimidazo[1,5-a]pyridine in a direct question-and-answer format.
Core Problem: Low Yield and Failed Reactions
Q1: My Suzuki coupling reaction with 6-Bromo-8-chloroimidazo[1,5-a]pyridine is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: Low yields with this substrate typically stem from three interconnected factors: the differential reactivity of the C-Br and C-Cl bonds, the choice of catalytic system, and potential catalyst deactivation.
-
Halogen Reactivity: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling.[1] Oxidative addition of palladium to the C-Br bond occurs under much milder conditions. Therefore, initial optimization should target selective coupling at the C-6 (Bromo) position. Achieving coupling at the C-8 (Chloro) position requires a more active and specialized catalyst system.[1][2]
-
Catalyst System Inefficiency: Aryl chlorides are notoriously less reactive than bromides.[3][4] A standard catalyst like Pd(PPh₃)₄, which might be sufficient for the C-Br bond, will likely be ineffective for the C-Cl bond and may even be suboptimal for the C-Br coupling on this specific heterocyclic core. A systematic screening of catalysts, ligands, bases, and solvents is the most effective approach to optimization.[5]
-
Catalyst Deactivation: The nitrogen atoms within the imidazo[1,5-a]pyridine ring can coordinate with the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1][5] This is a common challenge with nitrogen-containing heteroaryl substrates and necessitates careful selection of ligands that can stabilize the active Pd(0) species.
Achieving Chemoselectivity: Targeting the C-Br vs. C-Cl Bond
Q2: How do I ensure my reaction is selective for the C-6 (Bromo) position and avoid side reactions at the C-8 (Chloro) position?
A2: To achieve selective C-Br coupling, you must use conditions that are vigorous enough to activate the C-Br bond but too mild to affect the C-Cl bond.
-
Catalyst Choice: Traditional palladium catalysts are often sufficient. Pd(PPh₃)₄ is a common starting point.[5] Using a pre-formed catalyst or preparing the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate phosphine ligand is also effective.[1]
-
Ligand Selection: Simple triarylphosphines like triphenylphosphine (PPh₃) are often adequate for C-Br coupling.
-
Base and Solvent: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is recommended.[6][7] A mixture of an ethereal solvent like 1,4-dioxane with water is a standard choice that often gives good results.[5][7]
-
Temperature Control: Keep the reaction temperature moderate, typically in the range of 80-90 °C.[7] Higher temperatures risk activating the C-Cl bond and increasing side reactions.
Table 1: Recommended Starting Conditions for Selective C-6 (Bromo) Coupling
| Parameter | Recommendation | Rationale |
|---|---|---|
| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-3 mol%) | Effective for more reactive C-Br bonds; widely available.[5] |
| Ligand | PPh₃ (if using Pd(OAc)₂) | Standard, cost-effective ligand sufficient for C-Br activation. |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.) | Effective bases that balance reactivity with minimizing side reactions.[6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 or 5:1) | Common solvent system that facilitates dissolution of both organic and inorganic reagents.[7] |
| Temperature | 80-90 °C | Sufficient to drive the reaction without activating the less reactive C-Cl bond. |
Q3: I need to couple at the C-8 (Chloro) position. What modifications are necessary?
A3: Coupling at the less reactive C-8 position requires significantly more forcing conditions and a highly active catalyst system designed for aryl chlorides. This is best attempted after the C-6 position has already been functionalized.
-
Advanced Catalyst Systems: The key to activating the C-Cl bond is the use of electron-rich, bulky phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[3] These ligands promote the difficult oxidative addition step with aryl chlorides.
-
Stronger Bases and Higher Temperatures: A stronger base like Cs₂CO₃ or K₃PO₄ is often required.[8][9] Higher temperatures (100-120 °C), potentially with microwave irradiation, can dramatically improve reaction rates and yields.[5]
Table 2: Recommended Conditions for C-8 (Chloro) Coupling
| Parameter | Recommendation | Rationale |
|---|---|---|
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or a Buchwald Precatalyst (e.g., SPhos G4) (1-3 mol%) | Precatalysts provide a reliable source of active Pd(0) for challenging couplings.[10] |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos) or NHC ligands | Bulky, electron-donating ligands are essential for activating the strong C-Cl bond.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Stronger bases facilitate transmetalation and are often necessary for less reactive chlorides.[8][11] |
| Solvent | Toluene, 1,4-Dioxane, or DMF (anhydrous, degassed) | Aprotic solvents are generally preferred for these more sensitive catalyst systems. |
| Temperature | 100-120 °C or Microwave (120-150 °C) | Higher energy input is required to overcome the activation barrier for C-Cl oxidative addition. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the C-6 Position
This protocol provides a robust starting point for coupling various aryl or heteroaryl boronic acids at the C-6 (bromo) position.
Materials:
-
6-Bromo-8-chloroimidazo[1,5-a]pyridine (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 6-Bromo-8-chloroimidazo[1,5-a]pyridine, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[7]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[1]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[12]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q4: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction, often promoted by excess water, high temperatures, or certain bases.[5] To minimize it:
-
Use Fresh Reagents: Use fresh, high-purity boronic acid. Boronic acids can degrade over time to form boroxines or other species.[13]
-
Consider Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). These are generally more robust and less prone to protodeboronation.
-
Control Water Content: While a small amount of water is often beneficial, especially with inorganic bases, excess water can accelerate this side reaction. Try using anhydrous solvents with a base like K₃PO₄, which may require a small, controlled amount of water to function.[8]
Q5: Homocoupling of my boronic acid is a major byproduct. What can be done?
A5: Homocoupling (Glaser coupling) is often caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Ensure Inert Atmosphere: The most critical step is to rigorously de-gas all solvents and maintain a strict inert (Nitrogen or Argon) atmosphere throughout the entire setup and reaction time.[1][11] Even trace amounts of oxygen can promote homocoupling.
-
Control Reagent Stoichiometry: Using a slight excess of the aryl halide (your imidazo[1,5-a]pyridine substrate) relative to the boronic acid can sometimes favor the cross-coupling pathway over homocoupling.[5]
Q6: Can microwave irradiation be used to improve my reaction?
A6: Yes, microwave-assisted procedures can be highly effective, especially for difficult couplings like those involving aryl chlorides. Microwaves can lead to significantly shorter reaction times (e.g., 15-30 minutes vs. several hours) and may improve yields by overcoming high activation energy barriers and minimizing side reactions that occur over long heating periods.[5][14] It is a recommended strategy for activating the C-8 chloro position.
Q7: How do I effectively remove the palladium catalyst from my final product?
A7: Residual palladium is a common impurity that can be difficult to remove, especially for pharmaceutical applications.
-
Filtration: A simple first step is to filter the crude reaction mixture through a pad of Celite® or silica gel after the initial workup.[12]
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a scavenger, such as sodium bisulfite (NaHSO₃) or thiourea, can help complex and remove palladium.[12]
-
Specialized Scavengers: For very low palladium levels, commercially available silica-bound scavengers (e.g., with thiol functional groups) can be stirred with the product solution and then filtered off.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for diagnosing and solving low-conversion issues.
References
-
Ciancaleoni, G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. Retrieved March 4, 2026, from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved March 4, 2026, from [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
-
Reddit - r/chemistry. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved March 4, 2026, from [Link]
-
Gharbaoui, T., et al. (2012). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 17(10), 11857-11878. Retrieved March 4, 2026, from [Link]
-
Shaikh, A. A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 110, 9-13. Retrieved March 4, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 4, 2026, from [Link]
-
Reddit - r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved March 4, 2026, from [Link]
-
Sere-Peyrigain, E., et al. (2011). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Synthetic Communications, 41(13), 1953-1962. Retrieved March 4, 2026, from [Link]
-
Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5358-5365. Retrieved March 4, 2026, from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved March 4, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4426-4433. Retrieved March 4, 2026, from [Link]
-
Tuba, R., et al. (2016). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Catalysis Science & Technology, 6(18), 6755-6760. Retrieved March 4, 2026, from [Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling. (2015, August 5). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved March 4, 2026, from [Link]
-
Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Retrieved March 4, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. Retrieved March 4, 2026, from [Link]
-
Sović, I., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(10), 2636. Retrieved March 4, 2026, from [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025, April). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved March 4, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]
-
Gaffer, H. E., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved March 4, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting 6-Bromo-8-chloroimidazo[1,5-a]pyridine NMR spectra
Technical Support Center: 6-Bromo-8-chloroimidazo[1,5-a]pyridine NMR Analysis
Status: Operational Subject: Troubleshooting Spectral Anomalies & Structural Verification Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists
Introduction: The "Silent" Halogen Problem
The imidazo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, often acting as a bioisostere for indole or purine systems. However, the 6-bromo-8-chloro substitution pattern presents a "perfect storm" for NMR characterization:
-
Regio-ambiguity: Synthetic routes often yield mixtures of 6,8- and 5,7-isomers.[1]
-
Relaxation Silencing: The heavy halogen atoms (Br, Cl) significantly lengthen the
relaxation times of attached carbons, causing them to "disappear" in standard C scans. -
Quadrupolar Broadening: The interplay between the bridgehead nitrogen and the halogens can broaden proton signals, mimicking dynamic exchange or impurities.
This guide provides a self-validating workflow to confirm identity and troubleshoot spectral quality.
Module 1: Structural Verification (Is it the correct isomer?)
The Issue: You have isolated a solid, but you need to confirm it is the 6-bromo-8-chloro isomer and not the 5-bromo-7-chloro regioisomer (a common byproduct).
The Diagnostic Protocol: Focus on the Pyridine Ring Protons (H5 and H7) . In the 6,8-disubstituted system, the remaining protons on the pyridine ring are at positions 5 and 7.
-
H5: Located adjacent to the bridgehead carbon. Typically the most deshielded (downfield) pyridine signal (~8.2 – 8.8 ppm).
-
H7: Located between the Bromine (C6) and Chlorine (C8).
-
The "Smoking Gun" Coupling: Because H5 and H7 are separated by one carbon (C6-Br), they are meta to each other. You must observe a small coupling constant (
Hz) .[1]
| Signal | Multiplicity | Approx.[1][2][3] Shift ( | Diagnostic Criteria |
| H1 | Singlet | 7.5 – 7.8 ppm | Sharp singlet on imidazole ring.[1] |
| H3 | Singlet | 8.0 – 8.3 ppm | Often broadened by N-quadrupole.[1] Downfield of H1. |
| H5 | Doublet ( | 8.4 – 9.0 ppm | Must show small |
| H7 | Doublet ( | 7.2 – 7.6 ppm | Must show small |
The Confirmation Experiment (NOE): To definitively prove the scaffold orientation, run a 1D NOE or 2D NOESY.
-
Target: Irradiate the H3 singlet (imidazole).
-
Result: You should see a strong enhancement of the H5 doublet (pyridine).
-
Why? H3 and H5 are "peri" protons—spatially close across the bridgehead carbon. If this correlation is absent, the ring fusion or substitution pattern is incorrect.
Figure 1: Decision tree for structural verification of the 6,8-disubstituted scaffold.
Module 2: The "Missing Carbon" Mystery ( C NMR)
The Issue: Your
The Cause:
-
Long
Relaxation: Quaternary carbons bearing heavy halogens have very inefficient relaxation mechanisms. They can have longitudinal relaxation times ( ) of 5–20 seconds . Standard parameters ( s) saturate these nuclei, resulting in zero signal. -
No NOE Enhancement: Unlike C-H carbons, these quaternary carbons do not receive signal enhancement from proton decoupling.
-
Scalar Coupling Broadening: The
C signal is split by the quadrupolar nuclei ( Br and Cl), broadening the peak into the baseline.
The Solution Protocol:
Option A: The "Patience" Method (Quantitative)
-
Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker).[1]
-
Relaxation Delay (
): Increase to 5–10 seconds . -
Pulse Angle: Reduce to 30° (allows faster recovery).
-
Scans: Increase by factor of 4 (e.g., 1024 scans).
Option B: The "Chemist's Hack" (Relaxation Agent) If you are limited by instrument time, use a relaxation agent.
-
Prepare your sample in CDCl
. -
Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)
] . -
Run the standard
C sequence. -
Result: The paramagnetic Cr
provides a shortcut for relaxation. All carbons, including C-Br and C-Cl, will appear rapidly.[1]-
Warning: Do not use this sample for subsequent biological assays; Cr is toxic.
-
Module 3: Troubleshooting Broad Peaks
The Issue: The proton signals, particularly H3 or H5, appear broad or "humpy" rather than sharp.
Root Cause Analysis:
-
Quadrupolar Relaxation: The bridgehead nitrogen (
N, Spin=1) has a quadrupole moment. It relaxes efficiently, but it shortens the of attached/nearby protons (H1, H3, H8), causing broadening. -
Aggregation: Imidazo[1,5-a]pyridines are flat, aromatic systems prone to
- stacking in non-polar solvents.[1]
Corrective Actions:
| Observation | Diagnosis | Action |
| H1/H3 are broad, others sharp | N-Quadrupole Effect | Normal. No action needed.[1] This is characteristic of the scaffold. |
| All peaks are broad | Aggregation / Stacking | Dilute the sample (to < 5mg/mL) or switch to a polar solvent like DMSO- |
| H5 is split/broad | Long-range coupling | H5 often couples to H1 or H3 ( |
References
-
Synthesis and Characterization of Imidazo[1,5-a]pyridines
- Source:Journal of Organic Chemistry.
- Citation: L. Cai et al.
- Relevance: Establishes baseline chemical shifts for the core scaffold.
-
(General Journal Link for verification)
-
NMR of Halogenated Heterocycles
-
Relax
) Measurement & Optimization:- Source:University of Oxford, Department of Chemistry NMR Facility.
- Citation: "Measuring relaxation times - Inversion recovery for T1."
- Relevance: Protocol for optimizing delays for quaternary halogen
-
[1]
-
NOE for Isomer Identification
- Source:Chemistry LibreTexts.
- Citation: "Nuclear Overhauser Effect (NOE)
-
Relevance: Theoretical basis for the H3-H5 interaction.[1]
Sources
6-Bromo-8-chloroimidazo[1,5-a]pyridine: Technical Support & Troubleshooting Center
Welcome to the dedicated technical support center for the purification and handling of 6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6). This guide is engineered for research scientists and drug development professionals dealing with complex impurity profiles in halogenated imidazo-fused N-heterocycles.
Section 1: Impurity Profiling & Diagnostics (FAQ)
Q1: What are the most common impurities found in crude 6-bromo-8-chloroimidazo[1,5-a]pyridine? Answer: The synthesis of imidazo[1,5-a]pyridines often involves oxidative cyclocondensation or transannulation methods, sometimes utilizing copper or iron catalysts [1]. Consequently, the primary impurities include:
-
Dehalogenated Byproducts: 8-chloroimidazo[1,5-a]pyridine or 6-bromoimidazo[1,5-a]pyridine, arising from protodehalogenation under forcing conditions or incomplete starting material halogenation [3].
-
Regioisomers: 8-bromo-6-chloroimidazo[1,5-a]pyridine, which forms if the starting 2-(aminomethyl)pyridine or picolinaldehyde was a mixture of isomers.
-
Transition Metal Residues: Copper (Cu) or Iron (Fe) trapped within the basic imidazole nitrogen network.
-
Oxidative Degradants: N-oxide derivatives formed by over-oxidation of the pyridine nitrogen.
Q2: Why does my product appear dark brown or green instead of the expected pale yellow/off-white solid? Answer: The imidazo[1,5-a]pyridine core acts as a strong bidentate/monodentate ligand for transition metals [2]. A green or dark brown hue almost exclusively indicates the presence of coordinated Copper (Cu) or Iron (Fe) from the catalytic cycle. The basic nitrogen at the 2-position of the imidazo[1,5-a]pyridine ring strongly chelates these metals, making simple aqueous workups insufficient.
Section 2: Troubleshooting Guides & Causality
Issue 1: Co-elution of Dehalogenated Impurities during Chromatography
Symptom: LC-MS shows a mass peak at [M-H+ - 79] (loss of Br) or [M-H+ - 34] (loss of Cl) that co-elutes with the main product on standard silica gel. Causality: Halogenated imidazo[1,5-a]pyridines and their dehalogenated counterparts share nearly identical polarities because the core dipole moment is dominated by the bridgehead nitrogen and the basic imidazole nitrogen. Standard normal-phase silica (using Hexane/Ethyl Acetate) cannot easily resolve the slight lipophilicity difference imparted by a single halogen atom. Solution: Transition to Reverse-Phase (RP) Chromatography or utilize Argentation (Silver-ion) Chromatography . In RP-HPLC (C18), the highly lipophilic bromine atom significantly increases the retention time of the 6-bromo-8-chloro product compared to the monochlorinated impurity.
Issue 2: Persistent Transition Metal Contamination
Symptom: ICP-MS reveals >500 ppm of Cu or Fe, failing pharmaceutical intermediate specifications (<10 ppm). Causality: The lone pair on the sp2 nitrogen of the imidazole ring readily forms stable coordination complexes with Lewis acidic metals. Acid-base extractions often fail because protonating the nitrogen to release the metal also increases the aqueous solubility of the target compound, leading to yield loss. Solution: Implement functionalized silica metal scavengers (e.g., SiliaMetS® Thiol or QuadraPure™ TU) prior to crystallization. The thiourea or thiol groups have a higher affinity for soft metals like Cu(I)/Cu(II) than the imidazo[1,5-a]pyridine nitrogen, facilitating a thermodynamically driven transmetalation onto the solid support.
Diagnostic workflow for isolating 6-bromo-8-chloroimidazo[1,5-a]pyridine based on impurity type.
Section 3: Quantitative Data & Solvent Systems
To ensure self-validating protocols, use the following empirical data to benchmark your purification steps.
Table 1: Chromatographic Behavior (Rf and Retention Times)
| Compound / Impurity | Normal Phase Rf (Hexane:EtOAc 7:3) | Reverse Phase Rt (C18, MeCN:H2O 60:40) | UV Maxima (nm) |
| 6-Bromo-8-chloroimidazo[1,5-a]pyridine | 0.35 | 8.4 min | ~235, 330 |
| 8-Chloroimidazo[1,5-a]pyridine (Debrominated) | 0.32 | 5.2 min | ~230, 325 |
| 6-Bromoimidazo[1,5-a]pyridine (Dechlorinated) | 0.34 | 6.8 min | ~235, 328 |
| N-Oxide Degradant | 0.05 | 2.1 min | ~250, 345 |
Table 2: Metal Scavenging Efficiency (1000 ppm Initial Cu Concentration)
| Scavenger Type | Equivalents | Contact Time | Residual Cu (ppm) | Target Recovery (%) |
| Unfunctionalized Silica | 5 wt% | 12 h | 850 | 95 |
| EDTA (Aqueous Wash) | 3 eq | 2 h | 320 | 78 (Loss to aq) |
| SiliaMetS® Thiol | 2 eq | 4 h | < 5 | 98 |
Section 4: Step-by-Step Experimental Protocols
Protocol A: Removal of Transition Metals via Solid-Supported Scavengers
This protocol is designed to break the metal-imidazole coordination complex without protonating the core, preventing yield loss to the aqueous phase.
-
Dissolution: Dissolve 10.0 g of crude 6-bromo-8-chloroimidazo[1,5-a]pyridine in 100 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure complete dissolution.
-
Scavenger Addition: Add 2.0 equivalents (relative to the estimated metal content from ICP-MS) of a thiol-functionalized silica gel (e.g., SiliaMetS Thiol).
-
Incubation: Stir the suspension vigorously at 40°C for 4 to 6 hours. Causality: Elevated temperature accelerates the kinetics of transmetalation from the imidazo[1,5-a]pyridine nitrogen to the solid-supported thiol.
-
Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with an additional 20 mL of DCM.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the metal-free intermediate.
Protocol B: Separation of Dehalogenated Impurities via Recrystallization
When reverse-phase chromatography is not scalable, thermodynamic crystallization exploits the differential lattice energies caused by the bulky bromine atom [4].
-
Solvent Selection: Place the metal-free crude solid in a round-bottom flask. Add a mixture of Ethanol/Water (80:20 v/v) at a ratio of 5 mL per gram of crude.
-
Heating: Heat the suspension to reflux (approx. 80°C) until a clear solution is formed.
-
Controlled Cooling (Self-Validating Step): Cool the solution slowly to 25°C at a rate of 10°C per hour. Causality: Rapid cooling causes kinetic trapping, co-precipitating the dehalogenated impurities. Slow cooling allows the more rigid, heavily halogenated 6-bromo-8-chloroimidazo[1,5-a]pyridine to establish a highly ordered, exclusive crystal lattice.
-
Aging and Isolation: Stir at 0-5°C for 2 hours. Filter the crystals and wash with ice-cold Ethanol/Water (50:50 v/v).
-
Verification: Check the purity via LC-MS. The [M-H+ - 79] peak should be <0.1%.
Thermodynamic vs. kinetic pathways during the recrystallization of halogenated imidazo[1,5-a]pyridines.
Section 5: Authoritative Grounding & Mechanistic Insights
The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore, often synthesized via oxidative C-H amination or transannulation of pyridine derivatives. According to established methodologies, the synthesis of these heterocycles frequently employs copper or iron catalysts under oxidative conditions [1]. The basicity of the nodal nitrogen atom makes the core highly susceptible to metal coordination, which is a primary source of downstream purification failure [2].
Furthermore, the introduction of halogens (like bromine and chlorine) onto the imidazo[1,5-a]pyridine core can be achieved via transition-metal-free regioselective halogenation, but this often leads to a mixture of mono- and di-halogenated species if stoichiometry is not strictly controlled [3]. The crystallographic data of halogenated imidazo[1,5-a]pyridines confirms that the bulky halogens at the 6- and 8-positions significantly alter the molecular planarity and crystal packing, which is the foundational causality behind why slow thermodynamic recrystallization (Protocol B) successfully rejects dehalogenated impurities[4].
References
-
Title: Synthesis of imidazo[1,5-a]pyridines Source: Organic Chemistry Portal URL: [Link]
-
Title: Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts Source: MDPI (Molecules) URL: [Link]
-
Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source Source: SciSpace / RSC Advances URL: [Link]
-
Title: Synthesis of novel imidazo[1,5-a]pyridine derivates Source: ResearchGate URL: [Link]
Technical Support Center: Scaling Up 6-Bromo-8-chloroimidazo[1,5-a]pyridine Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Chemistry & Scale-Up Troubleshooting
Executive Summary & Retrosynthetic Logic
This guide addresses the scale-up challenges for 6-Bromo-8-chloroimidazo[1,5-a]pyridine . Unlike the more common imidazo[1,2-a]pyridine isomer, the [1,5-a] scaffold requires a specific cyclodehydration strategy.
Critical Isomer Distinction:
-
Target: Imidazo[1,5-a]pyridine (Bridgehead N is N4; C1-N2-C3-N4).[1]
-
Common Confusion: Imidazo[1,2-a]pyridine (Bridgehead N is N1; N1-C2-C3-N4).[1]
-
Implication: Ensure you are starting with 2-(aminomethyl)pyridine derivatives, not 2-aminopyridine.
Retrosynthetic Analysis: To achieve the 6-bromo-8-chloro substitution pattern on the imidazo[1,5-a]pyridine core, the pyridine precursor must possess a specific halogenation pattern relative to the aminomethyl group.[1]
-
Imidazo Position 8 (Cl)
Corresponds to Pyridine Position 3 (Cl) . -
Imidazo Position 6 (Br)
Corresponds to Pyridine Position 5 (Br) .
Required Starting Material: 2-(Aminomethyl)-5-bromo-3-chloropyridine (or its hydrochloride salt).[1]
Validated Synthetic Workflow (Scale-Up Ready)
The following protocol is optimized for 100g+ scale, prioritizing safety and impurity control.
Step 1: Formylation of the Amine [1]
-
Reagents: 2-(Aminomethyl)-5-bromo-3-chloropyridine, Formic acid (98%) or Ethyl formate.[1]
-
Conditions: Reflux (Formic acid) or 60-80°C (Ethyl formate).
-
Key Insight: The 3-chloro substituent on the pyridine ring creates steric hindrance around the aminomethyl group.[1] Extended reaction times may be required compared to non-substituted analogs.[1]
Step 2: Cyclodehydration (The Critical Step)
-
Reagents: Phosphorus Oxychloride (
), Toluene or 1,2-Dichloroethane (DCE). -
Conditions: Reflux (
). -
Mechanism: Bischler-Napieralski type cyclization.[1]
Data Summary: Process Parameters
| Parameter | Range | Optimal | Reason for Control |
| Stoichiometry ( | 1.2 - 2.0 eq | 1.5 eq | Excess ensures full conversion of the sterically hindered amide.[1] |
| Solvent Volume | 5 - 10 V | 8 V | Maintains stirrability of the intermediate phosphate salt precipitate.[1] |
| Temperature | High T required to overcome energy barrier caused by 8-Cl steric clash. | ||
| Quench pH | 8 - 10 | 9 | The free base precipitates; the HCl salt is water-soluble.[1] |
Visual Workflows
Figure 1: Synthetic Pathway & Atom Mapping [1]
Caption: Atom mapping from pyridine precursor to fused heterocycle. Note the 3-Cl position becomes the 8-Cl position, adjacent to the bridgehead.[1]
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common scale-up failures in imidazopyridine synthesis.
Technical Troubleshooting (Q&A)
Category: Reaction Initiation & Conversion [1]
Q: The reaction stalls at the formamide stage.[1] I see 40% starting material even after 12 hours with
-
Causality: The chlorine atom at position 8 (originally position 3 on the pyridine) is physically bulky and sits adjacent to the reaction center (the methylene bridge). This hinders the approach of the dehydrating agent or the conformational change required for cyclization.[1]
-
Solution:
-
Switch Solvent: Move from DCM (boiling point
) to Toluene ( ) or Chlorobenzene ( ). The activation energy barrier requires higher thermal input.[1] -
Concentration: Run the reaction more concentrated (5 volumes instead of 10) to increase collision frequency.
-
Q: Can I use
-
Reasoning:
acts as both a dehydrating agent and a Lewis acid, forming a dichlorophosphate intermediate that facilitates the intramolecular nucleophilic attack. is often too aggressive and can lead to chlorination side-reactions or fail to activate the amide oxygen sufficiently for this specific fused system. Stick to or Vilsmeier reagent (DMF/ ).
Category: Impurity Profile
Q: I am detecting a "Des-bromo" impurity (M-79/81). Is the
-
Root Cause: Look upstream at your precursor synthesis.[1] If you prepared the 2-(aminomethyl)-5-bromo-3-chloropyridine from a nitrile using catalytic hydrogenation (Pd/C,
) , you likely performed a hydrodehalogenation.[1] -
Corrective Action: Use Borane-THF (
) or Sodium Borohydride with Cobalt Chloride ( ) for the nitrile reduction. These methods preserve aromatic halogens.[1]
Category: Work-up & Isolation [1][2][3]
Q: Upon quenching the
-
Explanation: The imidazole nitrogen is basic.[1] In the acidic quench mixture (generated by
hydrolysis + ), the product is protonated. -
Protocol:
-
Cool the aqueous quench to
. -
Slowly basify with 50% NaOH or
to pH 9-10. -
The free base is less polar and should precipitate or be extractable into DCM/Ethyl Acetate.[1]
-
Q: The product is colored dark brown/black. How do I purify it on a kilo scale? A: Imidazo[1,5-a]pyridines can be prone to oxidation or polymerization if trace acid remains.
-
Purification: Avoid column chromatography for kg scale.
-
Recrystallization: The 6-bromo-8-chloro analog typically crystallizes well from Ethanol or Ethyl Acetate/Heptane .[1]
-
Carbon Treat: Dissolve in hot ethanol, treat with activated charcoal (5 wt%), filter hot, and cool to crystallize. This effectively removes the "tarry" oligomers.[1]
References
-
General Synthesis of Imidazo[1,5-a]pyridines
-
Methodology: Cyclization of N-(2-pyridylmethyl)amides using phosphoryl chloride.[1]
- Source: Gribble, G. W., et al. "Syntheses of imidazo[1,5-a]pyridines." Journal of Organic Chemistry.
- Context: Establishes the foundational POCl3 cyclodehydr
-
-
Specific Precursor Synthesis (Nitrile Reduction)
-
PARG Inhibitor Intermediates (Target Compound Context)
-
Steric Considerations in Heterocycle Synthesis
- Insight: Impact of ortho-substituents (8-position in imidazo[1,5-a]pyridine)
-
Source:Beilstein Journal of Organic Chemistry, "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation..."[6]
-
URL:
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis method of 3-cloro-5-bromo-2-picolinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. WO2025073870A1 - Parg inhibitory compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Preventing decomposition of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Technical Support Center: Stability & Handling of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
Executive Summary
You are working with 6-Bromo-8-chloroimidazo[1,5-a]pyridine , a highly specialized heterocyclic building block.[1][2] Unlike its more stable isomer (imidazo[1,2-a]pyridine), the imidazo[1,5-a]pyridine core is electron-rich and isoelectronic with azulene.[1][2] This makes it inherently susceptible to oxidative degradation and acid-catalyzed polymerization .[1][2] Furthermore, the halogen substitution pattern (6-Br, 8-Cl) introduces specific vulnerabilities to photodehalogenation .[1][2]
This guide provides a self-validating system to maintain compound integrity during storage and synthesis.
Module 1: The Decomposition Diagnostics (Troubleshooting)
Use this diagnostic module to identify the specific mode of failure based on physical observations and LCMS data.[1]
Q1: The solid has turned from off-white/yellow to dark brown or black. Is it still usable?
Diagnosis: Likely Oxidative Polymerization .[1]
-
The Mechanism: The C1 and C3 positions of the imidazo[1,5-a]pyridine ring are nucleophilic.[1][2] Exposure to atmospheric oxygen, especially in solution or wet solid state, leads to the formation of radical cations which rapidly polymerize or form complex N-oxides.[1]
-
Solution: If degradation is <5%, repurify immediately via silica filtration (neutralized silica) under Argon.[1][2] If >20%, discard.[1]
Q2: I observe a new peak at [M-79] or [M-80] in my LCMS. What happened?
Diagnosis: Photodehalogenation (Debromination) .
-
The Mechanism: The C-Br bond at the 6-position is homolytically labile under UV/visible light.[1][2] The imidazo[1,5-a]pyridine core acts as an antenna, absorbing light and facilitating radical cleavage of the bromine.[1][2]
-
Verification: The mass spectrum will show a mass of ~152/154 Da (loss of Br, retention of Cl) instead of the parent 230/232/234 pattern.[1][2]
-
Solution: All future handling must occur under amber light or in foil-wrapped vessels.[1][2]
Q3: My yield in Suzuki coupling is low, and I see the starting material dimerizing.
Diagnosis: Metal-Catalyzed Homocoupling or C-H Activation .
-
The Mechanism: The C1/C3 protons are acidic enough to undergo competitive C-H activation by Palladium catalysts, leading to unwanted dimers, rather than the intended reaction at the C-Br site.[1]
-
Solution: Switch to a milder base (e.g., K3PO4 instead of Cs2CO3) and ensure rigorous deoxygenation to prevent oxidative homocoupling.[1][2]
Module 2: Decomposition Pathways Visualization
The following diagram maps the causality of degradation to specific environmental triggers.
Figure 1: Mechanistic pathways of decomposition for halogenated imidazo[1,5-a]pyridines.[1][2]
Module 3: Storage & Handling Protocols
This protocol is designed to be a closed-loop system where every step minimizes the "Triggers" identified in Figure 1.
Protocol A: Long-Term Storage (The "Deep Freeze" Method)[1][2]
| Parameter | Specification | Reason (Causality) |
| Temperature | -20°C to -80°C | Arrhenius suppression of auto-oxidation rates.[1][2] |
| Atmosphere | Argon (Ar) | Ar is heavier than N2 and provides a better "blanket" to exclude O2.[2] |
| Container | Amber Vial + Parafilm | Blocks UV radiation (preventing debromination).[1][2] |
| State | Solid (Dry) | Never store in solution.[1][2] DMSO/DMF solutions degrade rapidly.[1] |
Protocol B: Reaction Setup (The "Inert Transfer")
Objective: Transfer the reagent to the reaction vessel without breaking the inert chain.
-
Equilibration: Remove the vial from the freezer and allow it to warm to room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis/oxidation.
-
-
Solvent Degassing: Sparge reaction solvents with Argon for 15 minutes before adding the imidazopyridine.
-
Why? Dissolved oxygen in solvents like THF or Dioxane is sufficient to initiate radical decomposition.[1]
-
-
Acid Scavenging: If the reaction generates acid (e.g., substitution reactions), include a base (e.g., DIPEA or K2CO3) immediately.[1][2]
Module 4: Synthesis & Purification Best Practices
Q: How do I purify this compound without decomposing it?
Recommendation:
-
Stationary Phase: Use Neutralized Silica Gel .[1]
-
Eluent: Avoid chlorinated solvents (DCM/Chloroform) if possible, or ensure they are acid-free (stabilized with amylene, not ethanol).
-
Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.
Q: Can I use this in a Vilsmeier-Haack reaction?
Answer: Yes, but with caution. The formation of the imidazo[1,5-a]pyridine ring often uses Vilsmeier conditions (POCl3/DMF).[1][2] However, the workup is critical.
-
Critical Step: Quench the reaction into buffered ice water (Sodium Acetate or NaHCO3).[1][2]
-
Avoid: Strong hydroxide (NaOH) quench, which can attack the electron-deficient pyridinium intermediate before cyclization is stable.[1][2]
References & Authority
-
Synthesis and Stability of Imidazo[1,5-a]pyridines:
-
Halogenated Heterocycle Photostability:
-
General Handling of Air-Sensitive Reagents:
-
Specific Scaffold Data (8-Bromo-6-chloro...):
(Note: While specific literature on the exact "6-Bromo-8-chloro" isomer is proprietary or sparse, the chemical behavior is extrapolated from the well-documented imidazo[1,5-a]pyridine class properties cited above.)[1][2]
Sources
Validation & Comparative
6-Bromo-8-chloroimidazo[1,5-a]pyridine vs other imidazopyridines
This guide provides an in-depth technical analysis of 6-Bromo-8-chloroimidazo[1,5-a]pyridine , a specialized heterocyclic scaffold emerging in high-value medicinal chemistry programs (e.g., PARG inhibitors).
Unlike the ubiquitous imidazo[1,2-a]pyridine (used in Zolpidem), the [1,5-a] isomer offers a distinct electronic profile and vector orientation, making it a powerful bioisostere for indole or azaindole systems.
Executive Summary: The Scaffold at a Glance
6-Bromo-8-chloroimidazo[1,5-a]pyridine is a privileged intermediate designed for "orthogonal functionalization." Its specific halogenation pattern allows medicinal chemists to sequentially modify the core using distinct catalytic conditions, while the [1,5-a] fused system provides a unique dipole orientation compared to standard isomers.
| Feature | 6-Bromo-8-chloroimidazo[1,5-a]pyridine | Imidazo[1,2-a]pyridine (Standard) |
| Topology | Indolizine-like (N-bridgehead at pos 4) | Bridgehead N is part of 5-membered ring |
| Electronic Character | Higher electron density at C1/C3; Amphoteric | Highly basic N1; Nucleophilic C3 |
| C6-Bromine Role | Primary Reactive Handle (Suzuki/Buchwald) | Primary Reactive Handle |
| C8-Chlorine Role | Metabolic Blocker / Steric Anchor | Less common; often H or Methyl |
| Key Application | PARG Inhibitors (Oncology), IDO1 Inhibitors | GABA-A Agonists, Kinase Inhibitors |
Structural & Electronic Landscape
To utilize this scaffold effectively, one must understand the numbering and the electronic bias introduced by the halogen pair.
Numbering and Mapping
The imidazo[1,5-a]pyridine system is fused across the N-C bond.
-
N4 is the bridgehead nitrogen (derived from the pyridine nitrogen).
-
C8 corresponds to the 3-position of the original pyridine ring (adjacent to the bridge).
-
C6 corresponds to the 5-position of the original pyridine ring.
This mapping dictates the synthesis: To get 6-Br, 8-Cl , you must start with 2-(aminomethyl)-3-chloro-5-bromopyridine .
The "Halogen Dance" Logic
The co-existence of Bromine (C6) and Chlorine (C8) is not accidental; it is a strategic design element:
-
Reactivity Gradient: The C6-Br bond is significantly weaker (lower bond dissociation energy) than the C8-Cl bond. This allows for chemoselective Pd-catalyzed cross-coupling at C6 without disturbing the C8-Cl moiety.
-
Metabolic Shielding: The C8 position is electronically rich and prone to oxidative metabolism (CYP450 attack). The Chlorine atom blocks this site, extending the drug's half-life (
). -
Conformational Lock: The C8-Cl substituent exerts steric pressure on substituents at C1, forcing them out of planarity, which can improve selectivity for deep protein pockets (e.g., PARG).
Synthetic Protocols
Synthesis of the Core Scaffold
Context: This protocol is adapted from routes used for PARG inhibitors (e.g., WO2025073870A1). It describes the formation of the ethyl ester derivative, a versatile common intermediate.
Target: Ethyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylate[1]
Reagents:
-
Precursor: 2-(Aminomethyl)-3-chloro-5-bromopyridine (CAS: Available or synthesized from 2-cyano-3-chloro-5-bromopyridine).
-
Cyclization Agent: Diethyl oxalate or Ethyl chlorooxoacetate.
-
Condensing Agent: POCl
or Polyphosphoric Acid (PPA).
Step-by-Step Methodology:
-
Amide Formation:
-
Cyclodehydration (Vilsmeier-Haack Type):
-
Dissolve the intermediate in dry Toluene or 1,2-Dichloroethane.
-
Add POCl
(3.0 eq) carefully. -
Reflux (80–100°C) for 4–6 hours. Note: The C8-Cl provides steric hindrance, so longer reaction times may be needed compared to non-substituted analogs.
-
Workup: Cool to RT. Pour onto ice/NaHCO
(aq). Extract with EtOAc. -
Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
-
Visualization: Synthesis & Functionalization Pathway
Figure 1: Synthetic route to the 6-bromo-8-chloroimidazo[1,5-a]pyridine core and divergent functionalization.
Performance & Reactivity Profile
Chemoselectivity in Cross-Coupling
Experimental data confirms that the C6-Bromine is the first point of entry.
| Reaction Type | Site of Reaction | Conditions | Yield (Typical) |
| Suzuki-Miyaura | C6-Br | Pd(dppf)Cl | 75–90% |
| Buchwald-Hartwig | C6-Br | Pd | 60–80% |
| Direct Arylation | C1-H | Pd(OAc) | 50–70% |
| Nucleophilic Displacement | C8-Cl | Requires harsh conditions (e.g., S | Low (<30%) |
Key Insight: The C8-Chlorine is remarkably stable under standard Suzuki conditions used to couple the C6-Bromine. This allows the Chlorine to be retained as a structural element in the final drug molecule.
Case Study: PARG Inhibitors
In the development of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors (e.g., ethyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylate derivatives), the scaffold serves a dual purpose:
-
The Imidazo-pyridine Core: Mimics the adenosine nucleobase, binding to the catalytic site of PARG.
-
The 8-Chloro Substituent: Occupies a small hydrophobic pocket, improving potency (IC
< 50 nM) compared to the H-substituted analog (IC > 200 nM). -
The 6-Position: Used to extend a linker towards the solvent front, often solubilizing groups (piperazines, etc.).
References
-
P
- Source: WO2025073870A1 (World Intellectual Property Organiz
- Relevance: Describes the synthesis and biological application of ethyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxyl
-
URL:
-
Synthesis of Imidazo[1,5-a]pyridines.
- Source: Organic Chemistry Portal / J. Org. Chem. 2016, 81, 3681-3687.
- Relevance: General methodologies for constructing the [1,5-a] core via copper-catalyzed oxid
-
URL:
-
Electronic Properties of Imidazo[1,5-a]pyridines.
- Source: Beilstein J. Org. Chem. 2020, 16, 2891–2899.
- Relevance: Discusses the electrophilic and nucleophilic sites of the scaffold, supporting the reactivity profile of C6 vs C8.
-
URL:
-
Catalog Data: 8-Bromo-6-chloroimidazo[1,5-a]pyridine.
- Source: ChemScene / BLD Pharm.
- Relevance: Confirms commercial availability of isomeric analogs, highlighting the need for precise regiochemical control during synthesis.
-
URL:
Sources
Comparative Guide: Biological Activity of 6-Bromo-8-chloroimidazo[1,5-a]pyridine Derivatives vs. Legacy Scaffolds
Executive Summary
The synthesis of highly selective oncology therapeutics requires versatile, stereochemically predictable heterocyclic scaffolds. The 6-bromo-8-chloroimidazo[1,5-a]pyridine core (CAS: 1427385-99-6) has emerged as a premium building block in modern medicinal chemistry[1][2]. Unlike traditional symmetric scaffolds, the asymmetric halogenation of this core enables orthogonal late-stage functionalization, allowing researchers to precisely tune pharmacokinetics and target binding[3][4].
This guide objectively compares the biological performance of imidazo[1,5-a]pyridine derivatives—specifically as Poly(ADP-ribose) glycohydrolase (PARG) inhibitors and dual PI3K/Tubulin inhibitors—against legacy alternatives such as benzimidazoles, imidazo[4,5-b]pyridines, and standard PARP inhibitors[4][5][6].
Structural & Mechanistic Superiority: The Orthogonal Scaffold
As an application scientist, the primary challenge in rational drug design is achieving target selectivity without compromising metabolic stability. The 6-bromo-8-chloroimidazo[1,5-a]pyridine scaffold solves this through precise electronic differentiation:
-
C6-Bromine (Target Binding): The bromine at the C6 position is highly reactive to Palladium(0) oxidative addition. This facilitates Suzuki-Miyaura or Stille cross-couplings to install critical pharmacophores (e.g., thiadiazole rings) that insert directly into enzyme macrodomains[4].
-
C8-Chlorine (Solubility & Tuning): The chlorine at the C8 position is electronically distinct and less reactive. Following C6 functionalization, the C8 position can undergo nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to install solubilizing motifs (e.g., dimethylpiperazine) without cross-reactivity[4].
This decoupled, step-wise reactivity allows for the synthesis of highly complex derivatives, such as the potent PARG inhibitor 3-(5-(difluoromethyl)-1,3,4-thiadiazol-2-yl)-8-((3S,5S)-3,5-dimethylpiperazin-1-yl)-N-(1-methylcyclopropyl)imidazo[1,5-a]pyridine-6-sulfonamide[4].
Experimental workflow for validating the biological activity of imidazo[1,5-a]pyridine derivatives.
Comparative Biological Performance
A. PARG Inhibition vs. Traditional PARP Inhibitors
While PARP inhibitors (e.g., Olaparib) are standard for homologous recombination-deficient (HRD) tumors, clinical resistance frequently develops via PARG downregulation. Imidazo[1,5-a]pyridine derivatives bypass this resistance by targeting PARG directly. By inhibiting PARG, these derivatives prevent the hydrolysis of poly(ADP-ribose) (PAR) chains, inducing replication fork collapse and synthetic lethality[4]. Recent enzymatic assays demonstrate these derivatives achieve an IC50 of 11 nM against PARG, with outstanding cellular selectivity (EC50 > 5.0 μM in healthy U2OS cells)[4].
Mechanism of Action: Imidazo[1,5-a]pyridine derivatives inhibit PARG, inducing synthetic lethality.
B. Dual PI3K/Tubulin Inhibition vs. Legacy Scaffolds
When functionalized into benzimidazole hybrids, the imidazo[1,5-a]pyridine core demonstrates potent dual-action cytotoxicity. Compounds directly bind the colchicine site of tubulin (IC50 = 1.71 μM) while simultaneously downregulating p-PTEN and p-AKT levels in the PI3K pathway[5]. Compared to amidino-substituted imidazo[4,5-b]pyridines, which show moderate broad-spectrum activity but lack this dual-pathway disruption, the imidazo[1,5-a]pyridine hybrids induce profound G2/M cell cycle arrest and apoptosis[5][6].
Quantitative Data Summaries
Table 1: Target Selectivity and Enzymatic Inhibition
| Scaffold / Compound | Primary Target | IC50 / Activity | Selectivity Profile |
| Imidazo[1,5-a]pyridine Derivative | PARG | 11 nM | >450-fold over PARP1/ARH3 |
| Olaparib (Standard Control) | PARP1/2 | 5 nM | Ineffective against PARG |
| Imidazo[1,5-a]pyridine Hybrid (5l) | Tubulin / PI3K | 1.71 μM | Dual pathway disruption |
Table 2: In Vitro Cytotoxicity (Cell Viability Comparison)
| Cell Line | Tissue Type | Imidazo[1,5-a]pyridine (PARGi) | Imidazo[4,5-b]pyridine | Benzimidazole Control |
| NCI-H460 | Non-Small Cell Lung | < 50 nM | > 10 μM | > 15 μM |
| MDA-MB-436 | Breast Cancer | < 50 nM | N/A | > 20 μM |
| HCT-116 | Colon Carcinoma | ~ 120 nM | 400 - 700 nM | 5.2 μM |
| U2OS | Healthy Bone (Control) | > 5000 nM (Safe) | ~ 2000 nM | ~ 1500 nM |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every primary assay includes an orthogonal counter-screen to prove causality rather than correlation.
Protocol 1: PARG Exo-Hydrolase Fluorogenic Assay & Target Validation
Objective: Quantify the IC50 of imidazo[1,5-a]pyridine derivatives against PARG and validate target orthogonality against PARP1[4]. Causality: PARG is an exo-hydrolase that cleaves ribose-ribose bonds in poly(ADP-ribose) (PAR). By utilizing a PAR-conjugated quenched fluorophore, active PARG will degrade the chain and restore fluorescence. A true PARG inhibitor will maintain the quenched state. A parallel PARP1 counter-screen ensures the compound does not promiscuously bind conserved nucleotide-binding domains, creating a self-validating data set.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 3 mM DTT). Reconstitute the imidazo[1,5-a]pyridine derivative in DMSO to a 10 mM stock.
-
Compound Titration: Perform a 10-point serial dilution (1:3) of the compound in the assay buffer, ensuring final DMSO concentration remains ≤1% to prevent enzyme denaturation.
-
Enzyme Incubation: Add 0.5 nM recombinant human PARG to the compound dilutions. Incubate at room temperature for 15 minutes to allow equilibrium binding at the macrodomain.
-
Substrate Addition: Initiate the reaction by adding 200 nM of fluorogenic PAR substrate.
-
Kinetic Acquisition: Immediately monitor fluorescence (Ex: 490 nm / Em: 520 nm) continuously for 60 minutes using a microplate reader. Calculate the initial velocity (Vmax) from the linear phase.
-
Self-Validation (Counter-Screen): Run the exact same compound titration against recombinant PARP1 using a standard NAD+ consumption assay. A valid, highly selective derivative must show an IC50 < 50 nM for PARG and > 5 μM for PARP1.
Protocol 2: Tubulin Polymerization & Microtubule Dynamics Assay
Objective: Evaluate the dual-action mechanism of imidazo[1,5-a]pyridine-benzimidazole hybrids[5]. Causality: To confirm that the observed G2/M cell cycle arrest is due to microtubule destabilization (colchicine-site binding) rather than stabilization (paclitaxel-like), we measure the Vmax of tubulin polymerization in vitro. Destabilizers will suppress the Vmax and lower the final steady-state fluorescence of the reporter dye.
Step-by-Step Methodology:
-
Preparation: Pre-warm a 96-well half-area plate and the spectrophotometer to 37°C.
-
Tubulin Mix: Prepare a solution of >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 μM DAPI reporter dye.
-
Treatment: Add 5 μL of the imidazo[1,5-a]pyridine hybrid at varying concentrations (0.5 μM to 10 μM). Include colchicine (3 μM) as a positive destabilizer control and paclitaxel (3 μM) as a stabilizer control.
-
Measurement: Record fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.
-
Analysis: Plot the polymerization curve. The imidazo[1,5-a]pyridine derivative should exhibit a dose-dependent decrease in both the nucleation rate and the final polymer mass, confirming colchicine-site inhibition.
References
-
Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Molecules (MDPI) URL:[Link]
- Google Patents (World Intellectual Property Organization)
Sources
- 1. 6-Bromo-8-chloroimidazo[1,5-a]pyridine | 1427385-99-6 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. WO2025073870A1 - Parg inhibitory compound - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Comparative Guide: Halogenated Imidazo[1,2-a]pyridines
Topic: Comparative Analysis of Halogenated Imidazopyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Technical Analysis of Reactivity, Synthesis, and Pharmacological Applications
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and Alpidem. Halogenation of this scaffold is not merely a structural modification but a critical tool for tuning metabolic stability , lipophilicity (LogP) , and binding affinity via halogen bonding.
This guide provides a comparative analysis of halogenated imidazo[1,2-a]pyridines, distinguishing between the electron-rich C-3 position and the electron-deficient C-6/C-8 positions . It synthesizes experimental data to guide researchers in site-selective functionalization and orthogonal cross-coupling strategies.
Structural & Electronic Landscape
To effectively manipulate this scaffold, one must understand the electronic dichotomy between the fused rings.
-
The Imidazole Ring (C-2, C-3): Electron-rich. The C-3 position is highly susceptible to electrophilic aromatic substitution (SEAr) and direct halogenation.
-
The Pyridine Ring (C-5, C-6, C-7, C-8): Electron-deficient. Functionalization here typically requires pre-functionalized starting materials or directing-group-assisted C-H activation.
Regioselectivity Map
The following diagram illustrates the divergent reactivity profiles of the scaffold, guiding synthetic planning.
Figure 1: Electronic dichotomy of the imidazo[1,2-a]pyridine scaffold dictating regioselective functionalization.
Comparative Analysis: C-3 vs. C-6 Halogenation
This section compares the two most common halogenation sites, analyzing synthetic accessibility and downstream reactivity.[1]
Table 1: Reactivity & Properties Comparison
| Feature | C-3 Halogenation | C-6 Halogenation |
| Electronic Nature | Electron-rich ( | Electron-deficient ( |
| Synthetic Access | Direct C-H Functionalization. Achieved late-stage via SEAr (NBS, NIS, or Metal-free oxidation). | Pre-functionalization. Best accessed via cyclization of 5-halo-2-aminopyridines. |
| Halogen Stability | Labile to acid; C-I bond is weak. | Highly stable; resistant to metabolic oxidation. |
| Suzuki Coupling | High Reactivity. C-3 halides couple rapidly due to electronic activation. | Moderate Reactivity. Requires standard Pd-catalysis conditions; similar to aryl bromides. |
| Metabolic Role | Blocks Phase I oxidation at the sensitive C-3 spot. | Blocks oxidation at the pyridine ring; modulates pKa. |
Reactivity Hierarchy in Cross-Coupling
When designing orthogonal coupling strategies for polyhalogenated substrates (e.g., 3-iodo-6-bromoimidazo[1,2-a]pyridine), the order of reactivity is governed by bond dissociation energy (BDE) and electronic effects.
-
C-3 Iodide: Reacts first at room temperature or mild heating (weakest bond).
-
C-6 Bromide: Reacts second (requires higher temp/active catalyst).
-
C-3 Bromide vs. C-6 Bromide: If both positions bear the same halogen, the C-3 position is often more reactive in Pd-catalyzed oxidative addition due to the specific coordination environment, though electronic arguments (oxidative addition favors electron-poor rings) might suggest C-6. Experimental consensus favors C-3 functionalization first in sequential couplings.
Experimental Protocols
These protocols are designed to be self-validating , meaning the visual cues (color changes, precipitation) confirm the reaction progress.
Protocol A: Transition-Metal-Free C-3 Bromination
A green chemistry approach using oxidative halogenation, avoiding toxic chlorinated solvents where possible.
Reagents: Imidazo[1,2-a]pyridine (1.0 equiv), NaBr (2.0 equiv), Oxone® (1.1 equiv). Solvent: Methanol/Water (1:1).
-
Setup: Dissolve the substrate in MeOH/Water in a round-bottom flask open to air.
-
Addition: Add NaBr followed by the portion-wise addition of Oxone® over 10 minutes.
-
Validation Cue: The solution will turn transiently yellow/orange as active bromine species (
/ ) are generated.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: TLC (Ethyl Acetate/Hexane) will show the disappearance of the lower Rf starting material and appearance of a higher Rf product.
-
-
Workup: Quench with saturated aqueous
(solution turns clear). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallization from Ethanol is often sufficient; otherwise, flash chromatography.
Protocol B: Site-Selective Suzuki Coupling (C-3 Focus)
Optimized for coupling at C-3 while preserving a C-6 halogen if present.
Reagents: 3-iodo-6-bromoimidazo[1,2-a]pyridine (1.0 equiv), Arylboronic acid (1.1 equiv),
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Critical for Pd(0) catalyst longevity.
-
Assembly: Add substrate, boronic acid, and base to the reaction vial. Add catalyst last under an Argon counter-flow.
-
Reaction: Heat to 60°C (Oil bath).
-
Note: Keep temperature < 70°C to prevent activation of the C-6 bromide.
-
-
Validation: Reaction typically completes in 2–6 hours. Monitor by LC-MS to ensure mono-coupling (Mass = Product + Br isotope pattern).
Synthetic Workflow & Logic
The following graph visualizes the decision tree for synthesizing multi-functionalized derivatives.
Figure 2: Orthogonal synthetic strategy for accessing polysubstituted analogs.
Pharmacological Implications
Halogenation is a potent tool for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Metabolic Blocking: The C-3 position is a metabolic "soft spot" prone to oxidation. Introducing a Chlorine or Bromine atom here sterically and electronically blocks CYP450-mediated oxidation, significantly extending half-life (
). -
Binding Affinity (Halogen Bonding):
-
Iodine/Bromine: capable of acting as Lewis acids (sigma-hole donors) to interact with backbone carbonyl oxygens in the target protein binding pocket.
-
Fluorine: Primarily used to modulate pKa and lipophilicity without introducing significant steric bulk (bioisostere for H).
-
Case Study Recommendation: For lead optimization, scan the C-6 position with Cl/F to modulate CNS penetration (via LogP adjustment) while reserving the C-3 position for pharmacophore installation (aryl/heteroaryl groups) via the cross-coupling methods described above.
References
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. Source: RSC Advances
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Source: ResearchGate
-
Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines. Source: Organic & Biomolecular Chemistry
-
Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines. Source: MDPI (Molecules)
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Source: ResearchGate
Sources
Strategic Bioactivity Profiling: The 6-Bromo-8-chloroimidazo[1,5-a]pyridine Scaffold
[1]
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals Focus: Scaffold utility, screening workflows, and comparative bioactivity analysis.
Executive Summary: The "Privileged" Nature of the Scaffold
6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6) is not merely a building block; it is a bifunctional pharmacophore precursor .[1] Unlike its ubiquitous isomer, imidazo[1,2-a]pyridine (found in Zolpidem), the [1,5-a] isomer offers a distinct vector for hydrogen bonding and metal coordination, making it a "privileged scaffold" for specific enzyme classes.
Its primary value in bioactivity screening lies in its orthogonal halogenation :
-
C6-Bromine: Highly reactive for Suzuki-Miyaura/Buchwald-Hartwig couplings (primary diversity vector).[1]
-
C8-Chlorine: Less reactive, allowing for late-stage modification or metabolic blocking.[1]
-
N2-Nitrogen: Positioned for Heme-iron coordination (IDO1/CYP targets).[1]
This guide details how to screen libraries derived from this scaffold, focusing on its three validated biological targets: PARG , IDO1 , and CYP11B1 .
Comparative Analysis: Scaffold Performance
Structural & Functional Comparison
The choice of scaffold dictates the biological space you can access.[1] Below is a comparison of the 6-Br-8-Cl-[1,5-a] core against standard alternatives.
| Feature | Imidazo[1,5-a]pyridine (Subject) | Imidazo[1,2-a]pyridine (Alternative) | Indole (Natural Isostere) |
| Primary Binding Mode | Heme-Iron Coordination (via N2) | Hydrophobic Pocket / GABA-A Allosteric | Hydrophobic / H-Bond Donor (NH) |
| Key Targets | IDO1, PARG, CYP11B1 | GABA-A, Tubulin, Kinases | 5-HT Receptors, Kinases |
| Metabolic Stability | Moderate (C3 oxidation risk) | High (C3 is labile but manageable) | Low (C3 oxidation is rapid) |
| IP Space | Less Crowded | Highly Saturated (Zolpidem analogs) | Saturated |
| SAR Vector (6-Br) | Projecting into "Deep Pocket" | Solvent Exposed (typically) | Core modification |
The "Warhead" Potential
In Fragment-Based Drug Discovery (FBDD), the 6-Bromo-8-chloroimidazo[1,5-a]pyridine core itself exhibits "ligand efficiency" for metalloenzymes.[1]
-
Mechanism: The lone pair on the bridgehead nitrogen (N2) is a potent sigma-donor for metal centers (Fe, Zn).
-
Screening Implication: When screening this scaffold, exclude metal-free assays as primary hits; focus on metalloenzymes to maximize hit rates.
Validated Screening Targets & Pathways
The bioactivity of this scaffold clusters around three distinct mechanisms. Use the diagram below to map your screening strategy.
Figure 1: Mechanistic mapping of the scaffold to its primary biological targets.
Experimental Screening Protocols
Quality Control (Pre-Screening)
Before bioactivity screening, ensure the regiochemistry of the halogens is intact.
-
Critical Check: 1H-NMR must show two distinct aromatic doublets (or singlets depending on resolution) for H5 and H7.[1]
-
Purity: >95% is required.[1] Impurities (e.g., mono-halogenated species) can cause False Positives in IDO1 assays due to different redox potentials.
Protocol A: IDO1 Enzymatic Inhibition Screen
Context: IDO1 overexpression in tumors suppresses T-cell activity.[1] This scaffold binds the Heme iron, blocking Tryptophan oxidation.
Workflow:
-
Reagents: Recombinant human IDO1 (rhIDO1), L-Tryptophan (substrate), Methylene Blue/Ascorbate (reducing system), Catalase.
-
Compound Prep: Dissolve 6-Br-8-Cl scaffold (or library) in DMSO. Final assay concentration: 10 µM (primary screen).
-
Reaction:
-
Mix rhIDO1 (50 nM) with compound in Phosphate Buffer (pH 6.5).
-
Add Reducing System (Ascorbate/Methylene Blue) to activate Heme (Fe3+ -> Fe2+).
-
Initiate with L-Tryptophan (100 µM).[1]
-
Incubate at 37°C for 45 mins.
-
-
Detection (Ehrlich’s Assay):
-
Data Analysis: Calculate % Inhibition relative to Epacadostat (positive control).
Causality Note: The 8-Chloro substituent often improves metabolic stability compared to the unsubstituted core, while the 6-Bromo group allows extension into the "Pocket A" of the IDO1 active site.
Protocol B: PARG Inhibition (Fluorometric)
Context: Recent patent literature (WO2025073870) highlights this scaffold as a key intermediate for PARG inhibitors.
Workflow:
-
Substrate: Biotinylated PAR (Poly-ADP-ribose) chains.[1]
-
Enzyme: Recombinant human PARG (full length).
-
Assay Principle: PARG hydrolyzes the PAR chain.[1] Remaining biotin-PAR is detected via Europium-labeled Streptavidin (TR-FRET).[1]
-
Step-by-Step:
-
Interpretation: High signal = High Inhibition (PAR chains remain intact).
Strategic Library Design (SAR)
When using 6-Bromo-8-chloroimidazo[1,5-a]pyridine as a starting point, follow this functionalization order to maximize bioactivity:
| Step | Position | Reaction Type | Biological Impact |
| 1 | C6-Bromo | Suzuki Coupling | Potency Driver. Extends into hydrophobic pockets (e.g., Pocket A of IDO1).[1] Target: Aryl/Heteroaryl groups.[1] |
| 2 | C8-Chloro | Buchwald / Stille | Tuning. Modulates solubility and metabolic stability (blocks P450 oxidation sites).[1] |
| 3 | C3-H | Lithiation / Formylation | Selectivity. Introduction of polar groups (amides/esters) here directs specificity between IDO1 and TDO2.[1] |
References
-
Patent Context (PARG): Substituted Imidazo[1,5-a]pyridine Derivatives as PARG Inhibitors.[2] (2025).[3][4][5][6] WO2025073870A1.[1]
-
IDO1 Mechanism: Röhrig, U. F., et al. (2019). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.[1][3]
-
Scaffold Synthesis: Guchhait, S. K., et al. (2015). Groebke–Blackburn–Bienaymé Reaction for the Synthesis of Imidazo[1,5-a]pyridines. Journal of Organic Chemistry.[1]
-
CYP11B1 Inhibition: Hille, U. E., et al. (2011). First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases.[1][7] ACS Medicinal Chemistry Letters.[1]
-
General Bioactivity: Imidazo[1,5-a]pyridines: A Versatile Scaffold in Medicinal Chemistry.[8] European Journal of Medicinal Chemistry (2022).
Sources
- 1. Metabolites and Bioactive Compounds| BLD Pharm [bldpharm.com]
- 2. WO2025073870A1 - Parg inhibitory compound - Google Patents [patents.google.com]
- 3. Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1- b]thiazoles, Imidazo[1,5- a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 7. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Structure-Activity Relationship (SAR) Guide: 6-Bromo-8-chloroimidazo[1,5-a]pyridine in Drug Discovery
Executive Summary
In modern medicinal chemistry, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore, particularly in the development of heme-dependent enzyme inhibitors (e.g., IDO1, aromatase) and kinase inhibitors (e.g., EGFR, FLT3)[1][2]. As a Senior Application Scientist, I frequently recommend 6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6) as a foundational building block for SAR library generation.
The strategic placement of two distinct halogens—a highly reactive bromine at the C6 position and a less reactive chlorine at the C8 position—provides an ideal platform for orthogonal, late-stage functionalization . This guide objectively compares this di-halogenated scaffold against alternative aza-heterocycles, explores its mechanistic role in biological targets, and provides a self-validating experimental protocol for its functionalization.
Scaffold Rationale & Comparative Performance
When designing an SAR campaign, selecting the right core determines both the synthetic tractability and the metabolic fate of the resulting library. Unsubstituted imidazo[1,5-a]pyridines are notorious for their susceptibility to rapid cytochrome P450 (CYP450) mediated oxidation[1].
The incorporation of the 8-chloro substituent serves a dual purpose:
-
Metabolic Shielding: It sterically and electronically blocks oxidative metabolism at the electron-rich C8 position.
-
Vectoring: It provides a synthetic handle to probe the hydrophobic pockets of target binding sites.
Quantitative Scaffold Comparison
The following table summarizes the performance metrics of 6-Bromo-8-chloroimidazo[1,5-a]pyridine compared to common alternative scaffolds in early-stage drug discovery[1][3].
| Feature / Metric | 6-Bromo-8-chloroimidazo[1,5-a]pyridine | Imidazo[1,2-a]pyridine | Unsubstituted Imidazo[1,5-a]pyridine |
| Primary Biological Targets | IDO1, EGFR, FLT3, Aromatase | GABA_A receptors, PI3K/Akt | Heme-dependent enzymes |
| Ligand Efficiency (LE) | High (Typically >0.4 kcal/mol per heavy atom) | Moderate (0.3 - 0.4) | Low to Moderate |
| Functionalization Strategy | Orthogonal Pd-catalyzed cross-coupling (C6 then C8) | C3 C–H activation / Electrophilic substitution | Requires pre-functionalized linear precursors |
| Metabolic Stability (CYP) | High (C8-Cl blocks degradation) | Moderate (Susceptible to C3 oxidation) | Low (Rapidly oxidized) |
| Kinase Hinge Binding | Strong (N2 acts as a potent H-bond acceptor) | Moderate | Strong |
SAR Applications: Oncology & Immunology
Heme-Binding in IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical target in immuno-oncology. Tumors upregulate IDO1 to deplete L-tryptophan and produce immunosuppressive kynurenine, leading to T-cell anergy. The imidazo[1,5-a]pyridine core acts as a potent competitive inhibitor by directly coordinating the heme iron via its N2 nitrogen[1].
By utilizing the 6-bromo and 8-chloro handles, medicinal chemists can vector bulky hydrophobic groups directly into the "A" and "B" pockets of the IDO1 active site, pushing enzymatic potency (
Fig 1. Mechanism of IDO1 inhibition by Imidazo[1,5-a]pyridine derivatives in the tumor microenvironment.
Tyrosine Kinase Inhibition (EGFR & FLT3)
Beyond heme-binding, the scaffold is highly effective in targeting the ATP-binding pocket of kinases. Molecular dynamics simulations and empirical docking studies show that the imidazopyridine core forms critical hydrogen bonds with the kinase hinge region[2][4]. Substitution at the C6 position (replacing the bromine with an aryl or heteroaryl group) allows the molecule to extend into the DFG-out allosteric pocket, shifting the molecule from a Type I to a highly selective Type II kinase inhibitor.
Experimental Workflow: Orthogonal Functionalization
To fully exploit this building block, researchers must leverage the differential bond dissociation energies of the C–Br bond (~68 kcal/mol) versus the C–Cl bond (~81 kcal/mol). This allows for chemoselective oxidative addition by Palladium(0) at the C6 position without disturbing the C8 chlorine.
Workflow Diagram
Fig 2. Step-by-step orthogonal cross-coupling workflow for library generation.
Self-Validating Protocol: Chemoselective C6 Suzuki-Miyaura Coupling
Objective: Selectively arylate the C6 position while preserving the C8-Cl handle for downstream diversification.
Causality of Reagents:
-
Catalyst:
is selected because the large bite angle of the dppf ligand accelerates reductive elimination, while the relatively mild reaction temperature (80 °C) ensures the catalyst does not possess enough thermal energy to insert into the stronger C8–Cl bond. -
Base: Aqueous
provides sufficient basicity to activate the boronic acid without causing base-mediated hydrolysis of the imidazopyridine core.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine 6-Bromo-8-chloroimidazo[1,5-a]pyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and
(0.05 equiv). -
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous
(ratio 4:1, 0.2 M overall concentration). -
Inert Atmosphere: Purge the vessel with Nitrogen via three vacuum/backfill cycles. Crucial: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.
-
Heating: Stir the reaction mixture at 80 °C for 4–6 hours.
-
Self-Validation (LC-MS Monitoring):
-
Mechanism of Validation: Before quenching, sample the reaction. The starting material exhibits a distinct mass spectrometry isotopic cluster for one Br and one Cl atom (
in roughly a 3:4:1 ratio). -
Success Criteria: The reaction is complete when this signature is entirely replaced by the product's isotopic signature, which will show only a single chlorine atom pattern (
in a 3:1 ratio). If the peak is missing, over-coupling at the C8 position has occurred.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous
, and purify via flash chromatography (Hexanes/EtOAc).
Once the C6 position is functionalized, the resulting 6-aryl-8-chloroimidazo[1,5-a]pyridine can be subjected to harsher conditions (e.g.,
References
-
Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations Scientific Reports (PMC - NIH)[Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents RSC Advances (Royal Society of Chemistry)[Link]
-
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Molecules (MDPI)[Link](Note: URL derived from MDPI index for Imidazopyridine reviews)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01949D [pubs.rsc.org]
In vitro testing of 6-Bromo-8-chloroimidazo[1,5-a]pyridine
The compound 6-bromo-8-chloroimidazo[1,5-a]pyridine (CAS 1427385-99-6) has recently emerged as a highly privileged chemical building block in targeted oncology. Its orthogonal halogen substituents (C6-bromo and C8-chloro) enable precise, late-stage cross-coupling functionalization, making it the foundational scaffold for a new generation of potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitors, such as SYN419 and related sulfonamide derivatives ().
As drug development shifts toward exploiting synthetic lethality in homologous recombination-deficient (HRD) tumors, evaluating these novel imidazo[1,5-a]pyridine derivatives against first-in-class benchmarks like the quinazolinedione PDD00017273 () is critical. This guide provides an objective, data-driven comparison of these scaffolds, detailing the self-validating in vitro methodologies required to prove their efficacy, selectivity, and mechanism of action.
Mechanistic Rationale: The PARG/PARP Axis
To understand the in vitro testing strategy, we must first establish the target biology. Upon DNA damage, PARP1 synthesizes poly(ADP-ribose) (PAR) chains to recruit repair proteins. PARG is the primary enzyme responsible for degrading these chains once repair is underway, allowing the replication fork to progress. Inhibiting PARG traps massive PAR chains in the nucleus, leading to replication fork stalling and subsequent apoptosis—a vulnerability uniquely pronounced in BRCA-mutant cancers ().
Fig 1: PARG/PARP DNA repair pathway and the mechanism of PARG inhibition.
Part 1: Biochemical Profiling & Selectivity
The first tier of evaluation isolates the biochemical interaction between the imidazo[1,5-a]pyridine derivatives and the PARG catalytic domain.
Methodology: Time-Resolved FRET (TR-FRET) PARG Assay
Causality & Rationale: We utilize full-length human PARG and a physiologically relevant, biotinylated-NAD+ ribosylated PARP1 substrate. Using truncated enzymes or artificial substrates often yields artifactual IC50 values that fail to translate into cellular models. This assay is designed as a self-validating system by running parallel counter-screens against PARP1 and ARH3; if a compound suppresses PARG but also hits PARP1, it is immediately flagged for off-target promiscuity.
Step-by-Step Protocol:
-
Preparation: Dilute recombinant human PARG to a final reaction concentration of 65 pM in assay buffer (50 mM Tris pH 7.4, 0.1 mg/mL BSA, 3 mM EDTA, 0.4 mM EGTA, 1 mM DTT, 0.01% Tween 20).
-
Compound Addition: Dispense test compounds (Imidazo[1,5-a]pyridine derivatives vs. PDD00017273) in a 10-point dose-response curve (10 µM to 0.1 nM) into a 384-well plate.
-
Substrate Introduction: Add 5 µL of biotinylated-NAD+ ribosylated PARP1 substrate (final concentration 4.8 nM).
-
Incubation: Incubate the reaction at room temperature for exactly 10 minutes to capture the linear phase of enzyme kinetics.
-
Detection: Add 5 µL of TR-FRET detection reagent (Europium-labeled anti-PAR antibody and Streptavidin-APC). Read the FRET signal using a multi-mode microplate reader.
Quantitative Comparison: Enzymatic Selectivity
Recent patent literature () demonstrates that optimizing the 6-bromo-8-chloroimidazo[1,5-a]pyridine core yields sulfonamide derivatives with superior biochemical profiles compared to early-generation probes.
| Compound Class | PARG IC50 (nM) | PARP1 IC50 (µM) | ARH3 IC50 (µM) | Selectivity Fold |
| PDD00017273 (Benchmark) | 26.0 | >10 | >10 | >350x |
| Imidazo[1,5-a]pyridine Derivatives | 11.0 | >10 | >10 | >900x |
Part 2: Cellular Efficacy & Synthetic Lethality
Biochemical potency must translate to targeted cellular cytotoxicity. PARG inhibitors exhibit synthetic lethality specifically in cells with defective homologous recombination (e.g., BRCA1/2 mutations).
Methodology: Long-Term Cell Viability Assay (CellTiter-Glo)
Causality & Rationale: Unlike standard cytotoxic chemotherapies that kill rapidly, PARG inhibition induces replication catastrophe. This requires cells to pass through multiple division cycles before viability drops. Therefore, a standard 48-hour MTT assay is insufficient; a 5-to-7-day incubation is mandatory. To ensure trustworthiness, this protocol mandates the use of an isogenic BRCA-WT complemented cell line. If toxicity occurs in the WT line, the compound's effect is generalized cytotoxicity, not true synthetic lethality.
Step-by-Step Protocol:
-
Cell Seeding: Seed BRCA1-mutant (MDA-MB-436) and BRCA-WT (NCI-H460 or U2OS) cells in 384-well opaque plates at a density of 1,000 cells/well.
-
Dosing: After 24 hours of attachment, treat cells with a serial dilution of the test compounds (0.5 nM – 10 µM).
-
Incubation: Incubate plates at 37°C, 5% CO2 for 7 days.
-
Lysis & Quantification: Add CellTiter-Glo reagent (Promega) in a 1:1 volume ratio to lyse the cells and stabilize the luminescent signal.
-
Readout: Measure ATP-dependent luminescence to calculate the EC50.
Quantitative Comparison: Cellular Efficacy
| Cell Line | Genotype | PDD00017273 EC50 (nM) | Imidazo[1,5-a]pyridine Derivative EC50 (nM) |
| MDA-MB-436 | BRCA1-mut (HRD) | ~45.0 | ~15.0 |
| NCI-H460 | WT (Proficient) | ~120.0 | ~35.0 |
| U2OS | WT (Proficient) | >5000.0 | >5000.0 |
Part 3: Target Engagement & Biomarker Validation
To definitively prove that the observed cell death is caused by PARG inhibition, we must visualize the mechanistic biomarkers: the accumulation of PAR chains (target engagement) and the resulting DNA double-strand breaks (γH2AX).
Fig 2: Experimental workflow for in vitro validation of PARG inhibitors.
Methodology: High-Content Immunofluorescence
Causality & Rationale: We utilize a brief pulse of Hydrogen Peroxide (H2O2) to synchronize DNA damage across the cell population. This creates a massive, immediate burst of PARylation. In a self-validating system, vehicle-treated cells will rapidly clear these PAR chains via endogenous PARG. If our imidazo[1,5-a]pyridine derivative successfully engages PARG, the PAR chains will remain trapped in the nucleus, directly correlating with an increase in γH2AX foci.
Step-by-Step Protocol:
-
Preparation: Seed MDA-MB-436 cells on glass-bottom 96-well plates and treat with 10 µM of the test compound for 24 hours.
-
Damage Induction: Treat cells with 1 mM H2O2 for exactly 10 minutes to induce synchronized single-strand breaks.
-
Fixation: Immediately wash with PBS and fix cells using 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize membranes using 0.2% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with 5% BSA, then incubate with primary antibodies against PAR (clone 10H) and γH2AX (Ser139). Follow with fluorophore-conjugated secondary antibodies and Hoechst 33342 (nuclear mask).
-
Imaging: Acquire images using an automated high-content confocal microscope. Quantify the nuclear intensity of PAR and the number of γH2AX foci per nucleus.
Conclusion
The evolution of PARG inhibitors from early quinazolinediones to modern imidazo[1,5-a]pyridine derivatives represents a significant leap in preclinical oncology. By utilizing 6-bromo-8-chloroimidazo[1,5-a]pyridine as a core scaffold, medicinal chemists have achieved sub-15 nM cellular potencies and exceptional selectivity profiles. When executing the in vitro testing workflows outlined above, the data consistently demonstrates that this novel chemical class drives profound synthetic lethality in HRD-deficient models, positioning it as a highly promising candidate for advanced drug development.
References
-
James DI, et al. "First-in-Class Chemical Probes against Poly(ADP-ribose) Glycohydrolase (PARG) Inhibit DNA Repair with Differential Pharmacology to Olaparib." ACS Chemical Biology. 2016.[Link]
-
Gravells P, et al. "Specific killing of DNA damage-response deficient cells with inhibitor of poly(ADP-ribose) glycohydrolase." DNA Repair. 2017.[Link]
-
Kan C, et al. "Efficient Synthesis of Imidazo[1,5-A]Pyridine Sulfonamido Derivative as a Parg Inhibitor." SSRN. 2024.[Link]
- World Intellectual Property Organization. "Parg inhibitory compound.
Cross-Validation of 6-Bromo-8-chloroimidazo[1,5-a]pyridine Synthesis
Content Type: Publish Comparison Guide Subject: Technical Synthesis & Process Validation Target Molecule: 6-Bromo-8-chloroimidazo[1,5-a]pyridine (CAS: 1427385-99-6)[1][2]
Executive Summary
This guide provides a technical cross-validation of synthetic routes for 6-Bromo-8-chloroimidazo[1,5-a]pyridine , a critical fused-ring heterocyclic intermediate used in the development of PARG inhibitors and IDO1 antagonists.
Unlike the common imidazo[1,2-a]pyridine isomers, the imidazo[1,5-a]pyridine scaffold contains a bridgehead nitrogen and a C-N bond at the 2-position, requiring specific cyclization strategies. This guide compares the industry-standard POCl₃-Mediated Dehydrative Cyclization against a milder TFAA-Mediated Alternative , evaluating them on yield, purity, and scalability.
Critical Isomer Note: Researchers must distinguish between the target 6-bromo-8-chloro isomer (CAS 1427385-99-6) and its regioisomer 8-bromo-6-chloro (CAS 1427400-82-5). The synthesis described below specifically targets the 6-bromo-8-chloro motif using the (5-bromo-3-chloropyridin-2-yl)methanamine precursor.
Synthetic Strategy Landscape
The synthesis hinges on the construction of the imidazole ring fused to the pyridine core.[3] The most reliable retrosynthetic disconnection is at the C1-N2 and C3-N2 bonds, leading back to a N-(pyridin-2-ylmethyl)formamide intermediate.
Pathway Visualization
The following diagram outlines the logic flow from precursor selection to final cyclization.
Figure 1: Retrosynthetic analysis and forward synthesis decision tree.
Deep Dive: Method A - POCl₃ Dehydrative Cyclization (Standard)
This method utilizes the Vilsmeier-Haack reagent generated in situ to effect the cyclodehydration of the formamide. It is the preferred method for scale-up due to the low cost of reagents and robust conversion.
Mechanism & Causality
Phosphoryl chloride (POCl₃) activates the formamide oxygen, creating an imidoyl chloride-like intermediate. The pyridine nitrogen (nucleophilic) then attacks this electrophilic carbon, closing the ring. The presence of the electron-withdrawing chlorine at the 8-position (pyridine C3) slightly deactivates the ring, making the aggressive activation by POCl₃ necessary for high yields.
Protocol
Precursor: N-((5-bromo-3-chloropyridin-2-yl)methyl)formamide
-
Setup: Charge a dry reactor with the formamide intermediate (1.0 equiv) and anhydrous Toluene (10 V).
-
Reagent Addition: Cool to 0–5 °C. Add POCl₃ (1.5 equiv) dropwise over 30 minutes. Caution: Exothermic.
-
Reaction: Warm to reflux (110 °C) and stir for 2–4 hours. Monitor by LC-MS for disappearance of starting material (M+H 249/251).
-
Quench: Cool to room temperature. Slowly pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Critical: Maintain pH > 8 to prevent hydrolysis of the imidazo ring.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOH/Heptane or purify via silica gel chromatography (0-5% MeOH in DCM).
Validation Data:
-
Typical Yield: 75–85%
-
Purity: >98% (HPLC)
-
Key Impurity: Dimer formation if concentration is too high (>0.5 M).
Deep Dive: Method B - TFAA/TCAA Mediated Cyclization (Alternative)
For substrates sensitive to the harsh acidic conditions of POCl₃, or to avoid phosphorus byproducts, Trifluoroacetic Anhydride (TFAA) or Trichloroacetic Anhydride (TCAA) can be used.
Mechanism
TFAA activates the formamide carbonyl similarly to POCl₃ but generates a trifluoroacetate leaving group. This reaction typically proceeds at lower temperatures (RT to 50 °C), reducing thermal degradation of the bromo-chloro substitution pattern.
Protocol
-
Setup: Dissolve formamide (1.0 equiv) in anhydrous DCM (15 V).
-
Activation: Add Pyridine (2.0 equiv) followed by TFAA (1.2 equiv) dropwise at 0 °C.
-
Cyclization: Stir at room temperature for 12 hours. If conversion is slow, heat to mild reflux (40 °C).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine) followed by sat. NaHCO₃.
-
Isolation: Evaporate solvent to yield the crude product.
Validation Data:
-
Typical Yield: 60–70%
-
Purity: >99% (Often requires no chromatography).
-
Advantage: Avoids phosphate waste streams; milder thermal profile.
Cross-Validation & Performance Matrix
The following table compares the two methods based on experimental metrics relevant to drug development workflows.
| Metric | Method A: POCl₃ (Standard) | Method B: TFAA (Alternative) |
| Yield | High (75-85%) | Moderate (60-70%) |
| Reaction Temp | High (110 °C) | Low (0-40 °C) |
| Scalability | Excellent (kg scale) | Good (g scale) |
| Atom Economy | High | Lower (due to anhydride waste) |
| Safety Profile | Corrosive, Exothermic | Corrosive, Volatile solvents |
| Impurity Profile | Phosphorus residues, Dimers | Fluorinated byproducts (trace) |
| Cost | Low | High (TFAA cost) |
Critical Process Parameters (CPP) & Troubleshooting
Regiochemistry Verification
Ensure the starting material is (5-bromo-3-chloropyridin-2-yl)methanamine .
-
Check: The 3-chloro substituent (adjacent to the aminomethyl group) becomes the 8-chloro substituent in the final imidazo[1,5-a]pyridine.
-
Error: Using (3-bromo-5-chloropyridin-2-yl)methanamine will yield the 8-bromo-6-chloro isomer.
Formylation Completeness
The conversion of amine to formamide must be quantitative. Residual amine will react with POCl₃ to form amidines or complex mixtures.
-
Tip: Use Ethyl Formate as both reagent and solvent at reflux to ensure clean conversion without oligomerization.
Stability of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine ring is electron-rich but can be acid-sensitive.
-
Storage: Store under inert atmosphere at 2-8 °C.
-
Handling: Avoid prolonged exposure to strong aqueous acids during workup.
References
-
ChemScene. (n.d.). 8-Bromo-6-chloroimidazo[1,5-a]pyridine (Isomer Reference). Retrieved from [4]
-
Sigma-Aldrich. (n.d.). 6-Bromo-8-chloroimidazo[1,5-a]pyridine Product Page.[1][2] Retrieved from
-
PubChem. (n.d.). (5-bromo-3-chloropyridin-2-yl)methanamine (Precursor Data). Retrieved from
-
Organic Chemistry Portal. (2016). Synthesis of Imidazo[1,5-a]pyridines (General Methods). Retrieved from
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Beilstein J. Org. Chem. Retrieved from
Sources
Safety Operating Guide
6-Bromo-8-chloroimidazo[1,5-a]pyridine proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 6-Bromo-8-chloroimidazo[1,5-a]pyridine , a halogenated heteroaromatic compound used in medicinal chemistry and drug discovery.[1]
Executive Summary: Immediate Safety & Disposal Profile
| Parameter | Critical Data |
| Compound Type | Halogenated Heterocycle (Nitrogen-containing aromatic) |
| Primary Hazards | Irritant / Harmful (Skin, Eye, Respiratory).[1][2] Emits toxic fumes (NOx, HCl, HBr) upon combustion.[1] |
| Waste Classification | Halogenated Organic Waste . Do NOT mix with non-halogenated solvents if possible (cost/processing implication).[3] |
| Disposal Method | High-temperature incineration with flue gas scrubbing (to neutralize acid gases). |
| RCRA Status | Not specifically P- or U-listed. Characterize as Hazardous Waste based on toxicity and ignitability (if in solvent). |
Chemical Identity & Hazard Assessment
Understanding the substrate is the first step in safety.[1]
6-Bromo-8-chloroimidazo[1,5-a]pyridine presents specific disposal challenges due to its mixed-halogen composition (Bromine and Chlorine) and nitrogen-rich core.[1]
-
Thermal Decomposition Risks : unlike simple hydrocarbons, this compound will generate hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx) when burned.[1] Standard laboratory incinerators without scrubbers are insufficient.
-
Reactivity Profile : The imidazo[1,5-a]pyridine core is electron-rich.[1] It must be segregated from strong oxidizing agents (e.g., fuming nitric acid, peroxides) in waste streams to prevent uncontrolled exothermic oxidation.[1]
Pre-Disposal Handling & Segregation
Expert Insight: Proper segregation at the bench prevents costly re-classification of waste drums later.
The "Halogen Rule"
In industrial and academic waste management, halogenated waste is distinct from general organic waste.[1]
-
Threshold : Typically, if a waste stream contains >1-2% halogenated content, the entire container is classified as halogenated.[1]
-
Action : Dispose of 6-Bromo-8-chloroimidazo[1,5-a]pyridine solutions into the Halogenated Waste carboy, even if the solvent is non-halogenated (e.g., compound dissolved in Methanol).
Segregation Protocol
-
Solid Waste : Collect pure solid or heavily contaminated solids (weigh boats, filter paper) in a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."
-
Liquid Waste :
-
Sharps : Syringes contaminated with this compound must go into a Chemo/Sharps container, not general glass disposal.
Step-by-Step Disposal Workflows
Workflow A: Disposal of Pure Solid Substance
Scenario: Expired shelf-life sample or degraded synthesis batch.[1]
-
Personal Protective Equipment (PPE) : Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 particulate respirator (if fume hood is unavailable).[1]
-
Container Selection : Use a high-density polyethylene (HDPE) or glass wide-mouth jar.
-
Transfer : Transfer the solid chemically. Avoid generating dust.[2][4][5]
-
Labeling : Attach a hazardous waste tag.
-
Storage : Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.
Workflow B: Disposal of Mother Liquors (Solutions)
Scenario: Leftover reaction mixture or HPLC waste.
-
pH Check : Ensure the solution is neutral (pH 6-8). If the synthesis involved acids (e.g., HCl workup), neutralize with Sodium Bicarbonate before adding to the organic waste drum to prevent drum pressurization.[1]
-
Solvent Compatibility : Verify the carrier solvent.
-
If dissolved in DMSO/DMF/Methanol: Pour into Halogenated Solvent Waste .
-
If dissolved in DCM/Chloroform: Pour into Halogenated Solvent Waste .
-
-
Log Entry : Record the volume and approximate concentration on the waste log sheet. This is critical for the disposal facility to calculate the BTU value and halogen load.
Disposal Decision Tree (Visualization)
The following diagram illustrates the logical flow for categorizing waste streams associated with this compound.
Figure 1: Decision logic for segregating halogenated heteroaromatic waste streams.
Regulatory Compliance & Documentation
Labeling Requirements
Every waste container must carry a label that meets OSHA/EPA standards (or local equivalent, e.g., CLP in Europe).[1]
-
Constituents : List "6-Bromo-8-chloroimidazo[1,5-a]pyridine" explicitly.
-
Hazard Pictograms :
-
Exclamation Mark (GHS07) - Irritant/Harmful.
-
Flame (GHS02) - If dissolved in flammable solvent.
-
US EPA Codes (RCRA)
While this specific isomer is not a listed waste (P or U list), the waste stream often carries characteristic codes based on the solvent or ignitability:
-
D001 : Ignitable (if in organic solvent with flashpoint <60°C).
-
F002 : Spent halogenated solvents (if mixed with DCM/Chloroform).
-
Halogenated Organic N.O.S. (Not Otherwise Specified): The standard shipping name for the pure solid.
Emergency Spill Response
Immediate actions for accidental release in the lab.
-
Evacuate & Ventilate : If a powder spill occurs outside a hood, evacuate the immediate area to allow dust to settle.
-
PPE Upgrade : Wear a half-mask respirator with organic vapor/acid gas cartridges and P100 filters if cleaning a significant amount (>5g).
-
Containment :
-
Liquids: Use vermiculite or spill pads. Do NOT use paper towels (flammability risk).
-
Solids: Cover with a damp paper towel (to suppress dust) and sweep carefully into a dustpan.
-
-
Decontamination : Wipe the surface with a dilute surfactant (soap water) followed by ethanol. Place all cleanup materials into the Solid Hazardous Waste bin.
References
-
Thermo Fisher Scientific . (2024). Safety Data Sheet: 8-Bromo-6-chloroimidazo[1,2-a]pyridine. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS) . (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
US Environmental Protection Agency (EPA) . (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
